Product packaging for Biotin-PEG8-azide(Cat. No.:)

Biotin-PEG8-azide

Cat. No.: B13716973
M. Wt: 664.8 g/mol
InChI Key: DHWYIJOFTMOHDB-KLJDGLGGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biotin-PEG8-azide is a useful research compound. Its molecular formula is C28H52N6O10S and its molecular weight is 664.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H52N6O10S B13716973 Biotin-PEG8-azide

Properties

Molecular Formula

C28H52N6O10S

Molecular Weight

664.8 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C28H52N6O10S/c29-34-31-6-8-38-10-12-40-14-16-42-18-20-44-22-21-43-19-17-41-15-13-39-11-9-37-7-5-30-26(35)4-2-1-3-25-27-24(23-45-25)32-28(36)33-27/h24-25,27H,1-23H2,(H,30,35)(H2,32,33,36)/t24-,25-,27-/m0/s1

InChI Key

DHWYIJOFTMOHDB-KLJDGLGGSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Biotin-PEG8-azide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-azide is a versatile chemical tool extensively utilized in bioconjugation and chemical biology. This reagent incorporates three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, a terminal azide group for covalent ligation via "click chemistry," and an eight-unit polyethylene glycol (PEG) spacer. The PEG linker enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic profile of conjugated biomolecules, making it an invaluable reagent for a wide range of applications, including proteomics, drug delivery, and diagnostics. This guide provides a comprehensive overview of the structure, properties, and common experimental protocols involving this compound.

Structure and Physicochemical Properties

This compound possesses a well-defined chemical structure that dictates its functionality and utility in various biochemical applications.

Chemical Structure

Chemical Formula: C₂₈H₅₂N₆O₁₀S

Molecular Weight: 664.8 g/mol

The structure consists of a biotin molecule linked to an azide group through a hydrophilic PEG8 spacer. The azide group serves as a reactive handle for click chemistry reactions.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing and optimizing experimental conditions.

PropertyValueCitation(s)
Molecular Weight 664.8 g/mol [1]
Chemical Formula C₂₈H₅₂N₆O₁₀S[1]
Purity Typically ≥95%
Appearance White to off-white solid or crystalline powder
Solubility Soluble in water, DMSO, DMF[1]
Storage Conditions Store at -20°C, desiccated and protected from light[1]
Stability Stable for at least 6 months at -20°C[2]

Key Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a powerful tool in various scientific disciplines.

  • Bioconjugation and Labeling: The azide group allows for the specific and efficient labeling of alkyne-modified biomolecules such as proteins, peptides, nucleic acids, and glycans through click chemistry. The biotin tag then facilitates the detection, purification, and immobilization of these labeled molecules.

  • Proteomics and Protein-Protein Interaction Studies: this compound is employed in affinity pull-down assays to identify and characterize protein-protein interactions. For instance, it can be used to study the interaction network of specific proteins within signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

  • Targeted Drug Delivery: The biotin moiety can be used to target cancer cells that overexpress biotin receptors. By conjugating a therapeutic agent to this compound, the drug can be selectively delivered to tumor sites, enhancing its efficacy and reducing off-target toxicity.

  • PROTAC Development: Biotin-PEG-azide linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.

Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction for labeling alkyne-modified biomolecules with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO or DMF for dissolving reagents

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 1.7 mM stock solution of TBTA in a 1:4 (v/v) mixture of DMSO and tert-butanol.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

    • Add the this compound stock solution to a final concentration of 25-100 µM.

    • Add the TBTA stock solution to a final concentration of 100 µM.

    • Add the CuSO₄ stock solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.

  • Purification:

    • Purify the biotinylated biomolecule to remove unreacted reagents and byproducts. Common methods include precipitation (e.g., with cold acetone), dialysis, or size-exclusion chromatography. For proteins, streptavidin affinity chromatography can be used for both purification and enrichment.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for use in living systems where copper toxicity is a concern. This reaction utilizes a strained alkyne, such as a cyclooctyne derivative (e.g., DBCO, BCN), which reacts spontaneously with the azide group of this compound.

Materials:

  • Cyclooctyne-modified biomolecule (e.g., DBCO-labeled protein)

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for dissolving reagents

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the cyclooctyne-modified biomolecule in an appropriate buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule with the reaction buffer.

    • Add the this compound stock solution to the desired final concentration (typically a 1.5 to 5-fold molar excess over the cyclooctyne-modified biomolecule).

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.

  • Purification:

    • Purify the biotinylated product using methods similar to those described for CuAAC.

Affinity Pull-Down Assay for Protein-Protein Interaction Studies

This protocol describes a general workflow for using this compound to identify protein interaction partners of a "bait" protein that has been metabolically or enzymatically labeled with an alkyne group.

Materials:

  • Cell lysate containing the alkyne-labeled "bait" protein and its potential "prey" interaction partners

  • This compound

  • Reagents for CuAAC or SPAAC (as described above)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer, high concentration of free biotin, or a solution with low pH)

Protocol:

  • Biotinylation of the Bait Protein:

    • Perform a CuAAC or SPAAC reaction as described above to attach this compound to the alkyne-labeled bait protein within the cell lysate.

  • Capture of Biotinylated Protein Complexes:

    • Add streptavidin-conjugated beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated bait protein and its interacting partners to bind to the beads.

  • Washing:

    • Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose resin) and discard the supernatant.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. This typically involves washes with buffers of increasing stringency (e.g., increasing salt and/or detergent concentrations).

  • Elution:

    • Elute the bound proteins from the beads. Common elution methods include:

      • Denaturing elution: Resuspend the beads in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. This method is effective but denatures the proteins.

      • Competitive elution: Incubate the beads with a high concentration of free biotin (e.g., 2-10 mM) to displace the biotinylated proteins. This method can preserve protein structure and function.

      • On-bead digestion: Directly digest the bound proteins with a protease (e.g., trypsin) for subsequent analysis by mass spectrometry.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by mass spectrometry to identify the interaction partners of the bait protein.

Visualizations

Experimental Workflow for Affinity Pull-Down Assay

experimental_workflow cluster_labeling Biotinylation cluster_capture Capture cluster_purification Purification & Analysis alkyne_protein Alkyne-modified 'Bait' Protein click_reaction Click Chemistry (CuAAC or SPAAC) alkyne_protein->click_reaction biotin_azide This compound biotin_azide->click_reaction biotinylated_complex Biotinylated Protein Complex click_reaction->biotinylated_complex incubation Incubation biotinylated_complex->incubation streptavidin_beads Streptavidin Beads streptavidin_beads->incubation bound_complex Bead-bound Complex incubation->bound_complex washing Washing bound_complex->washing elution Elution washing->elution analysis Analysis (Western Blot / MS) elution->analysis

Caption: Workflow for an affinity pull-down assay using this compound.

Logical Relationship in Studying EGFR Protein-Protein Interactions

egfr_ppi_logic cluster_cell_culture Cellular Labeling cluster_biotinylation Biotinylation cluster_enrichment Enrichment & Identification cells Cells Expressing Alkyne-EGFR ligand_stim Ligand Stimulation (e.g., EGF) cells->ligand_stim cell_lysis Cell Lysis ligand_stim->cell_lysis lysate Cell Lysate cell_lysis->lysate click_chem Click Reaction lysate->click_chem biotin_peg_azide This compound biotin_peg_azide->click_chem biotinylated_lysate Biotinylated Lysate click_chem->biotinylated_lysate streptavidin_pd Streptavidin Pull-down biotinylated_lysate->streptavidin_pd mass_spec Mass Spectrometry (LC-MS/MS) streptavidin_pd->mass_spec ppi_network EGFR Interaction Network mass_spec->ppi_network

Caption: Logic for identifying EGFR protein interactions using this compound.

Purification of Biotinylated Products

The high affinity between biotin and streptavidin (or avidin) is the cornerstone of most purification strategies for biotinylated molecules.

Streptavidin Affinity Chromatography

This is the most common and efficient method for purifying biotinylated proteins.

  • Binding: The biotinylated sample is incubated with streptavidin-conjugated resin (e.g., agarose or magnetic beads). The strong interaction ensures efficient capture of the target molecule.

  • Washing: Non-specifically bound contaminants are removed by washing the resin with buffers containing detergents and/or high salt concentrations.

  • Elution: Due to the strength of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁴ M), elution often requires harsh, denaturing conditions such as boiling in SDS-PAGE sample buffer. This is suitable for applications like Western blotting or mass spectrometry where protein function is not required. For applications requiring the native protein, competitive elution with a high concentration of free biotin can be attempted, although it is often inefficient. Alternatively, using a cleavable version of the biotin-PEG-azide linker (e.g., containing a disulfide bond) allows for mild elution with a reducing agent.

Comparison of Purification Methods
MethodPrincipleAdvantagesDisadvantagesCitation(s)
Streptavidin Affinity Chromatography High-affinity binding of biotin to immobilized streptavidin.High specificity and efficiency of capture.Harsh elution conditions often required, leading to protein denaturation.
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Preserves protein nativity.Lower resolution compared to affinity methods; may not remove all impurities.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution and purity.Requires organic solvents which can denature proteins.
Precipitation Differential solubility of the target molecule (e.g., acetone precipitation).Simple and quick.Can lead to co-precipitation of contaminants and protein denaturation.

Conclusion

This compound is a powerful and versatile reagent that has become an indispensable tool in modern life sciences research and drug development. Its unique combination of a high-affinity tag, a bioorthogonal reactive handle, and a beneficial PEG spacer enables a wide array of applications, from fundamental studies of protein interactions to the development of targeted therapeutics. A thorough understanding of its properties and the optimization of experimental protocols are key to harnessing the full potential of this valuable chemical probe.

References

An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG8-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-azide is a versatile heterobifunctional chemical reporter widely employed in bioconjugation, detection, and purification of biomolecules. Its unique tripartite structure, consisting of a high-affinity biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive azide group, enables a powerful two-step labeling and detection strategy. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role in bioorthogonal "click chemistry" and subsequent high-affinity interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Components and Their Function

The functionality of this compound is derived from its three key components:

  • Biotin: A vitamin with an exceptionally high and specific affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, forming the basis for highly sensitive detection and robust purification methods.

  • PEG8 Spacer: An eight-unit polyethylene glycol linker that imparts several advantageous properties. The hydrophilic nature of the PEG spacer increases the aqueous solubility of the entire molecule and its conjugates.[1] Furthermore, the extended and flexible spacer minimizes steric hindrance between the biotin group and the conjugated biomolecule, ensuring efficient binding to streptavidin or avidin.[1]

  • Azide Group (-N3): A bioorthogonal functional group that is stable and essentially non-reactive within biological systems. Its primary role is to participate in highly specific and efficient "click chemistry" reactions with alkyne-containing molecules.[1][2]

Mechanism of Action: A Two-Phase Process

The utility of this compound is realized through a sequential, two-phase mechanism:

  • Bioorthogonal Ligation via Click Chemistry: The azide group of this compound serves as a handle for covalent attachment to a target molecule that has been functionalized with an alkyne group. This reaction is highly specific and can be achieved through two primary pathways:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used form of click chemistry. In the presence of a copper(I) catalyst, the azide and a terminal alkyne undergo a [3+2] cycloaddition to form a stable triazole linkage.[] The reaction is rapid, irreversible, and can be performed in aqueous buffers over a broad pH range (4-12), making it suitable for bioconjugation.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative to CuAAC, which is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group without the need for a catalyst. The relief of ring strain drives the reaction forward, forming a stable triazole.

  • High-Affinity Biotin-Streptavidin Interaction: Once the this compound is covalently attached to the target molecule via the triazole linkage, the biotin moiety becomes available for interaction with streptavidin (or avidin). Streptavidin is a tetrameric protein, with each subunit capable of binding one molecule of biotin with extraordinary affinity. This strong and specific interaction is exploited for various downstream applications, including:

    • Detection: Streptavidin conjugated to fluorescent dyes or enzymes can be used to visualize and quantify the biotinylated target molecule.

    • Purification: Immobilized streptavidin on beads or surfaces allows for the efficient capture and purification of the biotinylated molecule from complex mixtures.

    • Labeling and Tracking: The biotin-streptavidin complex can be used to label and track the movement and localization of biomolecules in cells and tissues.

Quantitative Data

The following tables summarize key quantitative parameters associated with the mechanism of action of this compound.

ParameterValueReference(s)
This compound
Molecular Weight664.8 g/mol
Purity≥98%
Chemical FormulaC₂₈H₅₂N₆O₁₀S
Biotin-Streptavidin Interaction
Dissociation Constant (Kd)≈ 10⁻¹⁴ to 10⁻¹⁵ mol/L
Association Rate (kon)10⁵ to 10⁷ M⁻¹s⁻¹
Dissociation Rate (koff)≈ 3.10 x 10⁻⁵ s⁻¹
Click Chemistry Reaction Kinetics
CuAAC
Second-Order Rate ConstantGenerally 1-100 M⁻¹s⁻¹
Typical Reaction Time1 - 24 hours
Typical Yield70 - 95%
SPAAC (with DBCO)
Second-Order Rate Constant~0.3 M⁻¹s⁻¹
Typical Reaction Time30 minutes - 12 hours
Typical Yield80 - 99%

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound. A 2 to 10-fold molar excess of the biotin-azide reagent over the protein is recommended.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions. A 5:1 ligand to copper ratio is often used to protect the biomolecule from oxidative damage.

  • Add the Catalyst: Add the CuSO₄/ligand premix to the protein solution. The final concentration of CuSO₄ is typically between 50 and 250 µM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 5 mM. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purify the Conjugate: Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for labeling a DBCO-modified protein with this compound.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4, azide-free)

  • This compound

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the DBCO-modified protein and this compound. A 1.5 to 10-fold molar excess of the biotin-azide reagent is typically used.

  • Incubate: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight. Longer incubation times can improve efficiency.

  • Purify the Conjugate: Remove the unreacted this compound using a desalting column or dialysis.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Biotin_PEG8_Azide Biotin-PEG8-N₃ Triazole_Product Biotin-PEG8-Triazole-R (Stable Conjugate) Biotin_PEG8_Azide->Triazole_Product Cycloaddition Alkyne_Molecule R-C≡CH (Alkyne-modified Molecule) Copper_Acetylide Copper-Acetylide Intermediate Alkyne_Molecule->Copper_Acetylide Cu_II Cu²⁺ (from CuSO₄) Ascorbate Sodium Ascorbate Cu_I Cu⁺ (Active Catalyst) Ascorbate->Cu_I Reduction Cu_I->Copper_Acetylide Copper_Acetylide->Triazole_Product SPAAC_Mechanism cluster_reactants Reactants Biotin_PEG8_Azide Biotin-PEG8-N₃ Transition_State [3+2] Cycloaddition Transition State Biotin_PEG8_Azide->Transition_State DBCO_Molecule R-DBCO (Strained Alkyne) DBCO_Molecule->Transition_State Triazole_Product Biotin-PEG8-Triazole-R (Stable Conjugate) Transition_State->Triazole_Product Spontaneous Experimental_Workflow Start Start: Alkyne/DBCO-modified Biomolecule Step1 Step 1: Bioconjugation Add this compound (with or without Cu⁺ catalyst) Start->Step1 Step2 Step 2: Incubation (Time and Temperature Dependent) Step1->Step2 Step3 Step 3: Purification (e.g., Desalting Column) Step2->Step3 Product Biotinylated Biomolecule Step3->Product Step4 Step 4: Application (Detection or Purification) Product->Step4 Streptavidin Add Streptavidin Conjugate (e.g., Fluorophore, Bead) Step4->Streptavidin End Detection Signal or Purified Product Streptavidin->End

References

Biotin-PEG8-azide for Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG8-azide, a versatile reagent for the biotinylation of biomolecules through click chemistry. It covers the fundamental properties of the molecule, detailed experimental protocols for labeling proteins and oligonucleotides, and workflows for subsequent analysis.

Introduction to this compound and Click Chemistry

This compound is a chemical compound that incorporates three key functional components: a biotin moiety, an eight-unit polyethylene glycol (PEG8) spacer, and a terminal azide group.[1] This combination makes it a powerful tool for bioconjugation, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3][4]

The biotin group exhibits an extraordinarily high affinity for streptavidin and avidin, enabling highly specific and robust detection, purification, and immobilization of labeled biomolecules. The hydrophilic PEG8 spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, and its length helps to minimize steric hindrance between the biotin and the target biomolecule, facilitating efficient binding to streptavidin.[1] The azide group is the reactive handle for the click chemistry reaction, allowing for the covalent and specific attachment to molecules containing a terminal alkyne.

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for modifying complex biological molecules. The CuAAC reaction, in particular, forms a stable triazole linkage between an azide and an alkyne.

Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C28H52N6O10S
Molecular Weight 664.8 g/mol
Purity ≥98%
Solubility Soluble in Water, DMSO, DMF
Storage Conditions -20°C, protect from light
Reactive Group Azide (-N3)
Biotinylation Target Alkyne-modified biomolecules

Experimental Protocols

Labeling of Alkyne-Modified Proteins with this compound

This protocol outlines the general steps for the biotinylation of a protein containing a terminal alkyne group using this compound.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Sodium ascorbate or other reducing agent

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO or DMF for dissolving reagents

  • Desalting column or dialysis cassette for purification

Protocol:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of TBTA in DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Set up the Labeling Reaction:

    • In a microcentrifuge tube, add the alkyne-modified protein solution.

    • Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the biotin reagent over the protein is recommended.

    • Premix the CuSO4 and TBTA stock solutions in a 1:5 molar ratio. Add this mixture to the reaction to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Remove the excess biotin reagent and copper catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Verification of Labeling:

    • The success of the biotinylation can be confirmed by various methods, including Western blot analysis using streptavidin-HRP, or by mass spectrometry.

Labeling of Alkyne-Modified Oligonucleotides with this compound

This protocol provides a method for labeling synthetic oligonucleotides containing a terminal alkyne modification.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate

  • Triethylammonium acetate (TEAA) buffer (0.1 M, pH 7.5)

  • DMSO

  • Acetonitrile

  • Reverse-phase HPLC system for purification

Protocol:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified oligonucleotide in water to a concentration of 1-5 mM.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of TBTA in DMSO/t-butanol (3:1).

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine 10-50 nmol of the alkyne-modified oligonucleotide with a 1.5 to 5-fold molar excess of this compound.

    • Add the TBTA solution to a final concentration of 1 mM.

    • Add the CuSO4 solution to a final concentration of 0.5 mM.

    • Add the sodium ascorbate solution to a final concentration of 5 mM.

    • Adjust the final volume with a mixture of water and DMSO to ensure all components remain dissolved.

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours or at 37°C for 1-2 hours.

  • Purification:

    • The biotinylated oligonucleotide can be purified from the reaction mixture using reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile in TEAA buffer. The desired product will elute later than the unlabeled oligonucleotide due to the increased hydrophobicity of the biotin-PEG8 moiety.

    • Alternatively, the product can be precipitated using ethanol or acetone.

  • Analysis:

    • The purity and identity of the biotinylated oligonucleotide can be confirmed by mass spectrometry and anion-exchange HPLC.

Signaling Pathways and Experimental Workflows

This compound is a valuable tool for studying various signaling pathways by enabling the specific labeling and subsequent isolation and identification of proteins or other biomolecules involved in these processes.

Kinase Signaling Pathway Analysis

Kinases are key regulators of cellular signaling, and identifying their substrates is crucial for understanding their function. This compound can be used in chemical proteomics workflows to enrich and identify kinase substrates.

Kinase_Substrate_Identification cluster_0 Cellular Labeling cluster_1 Click Chemistry cluster_2 Enrichment & Analysis Alkyne_probe Alkyne-modified Kinase Inhibitor Probe Cells Cells Alkyne_probe->Cells Incubation Labeled_Proteins Probe-labeled Kinases & Interactors Cells->Labeled_Proteins Cell Lysis Click_Reaction CuAAC Reaction Labeled_Proteins->Click_Reaction Biotin_Azide This compound Biotin_Azide->Click_Reaction Biotinylated_Proteins Biotinylated Kinases & Interactors Click_Reaction->Biotinylated_Proteins Enrichment Affinity Purification Biotinylated_Proteins->Enrichment Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enrichment Digestion On-bead Digestion (Trypsin) Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Data_Analysis Protein Identification & Quantification MS->Data_Analysis

Workflow for Kinase Substrate Identification.
G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a critical role in cellular signaling. Proximity labeling techniques, often coupled with click chemistry, can be employed to map the interaction partners of GPCRs upon activation.

GPCR_Interaction_Mapping GPCR_Expression Express GPCR fused to a labeling enzyme (e.g., APEX) Ligand_Stimulation Stimulate with Ligand GPCR_Expression->Ligand_Stimulation Proximity_Labeling Add Biotin-Phenol and H2O2 to label proximal proteins Ligand_Stimulation->Proximity_Labeling Cell_Lysis Cell Lysis Proximity_Labeling->Cell_Lysis Click_Chemistry_Step Introduce Alkyne Handle (if applicable) Cell_Lysis->Click_Chemistry_Step Biotin_Azide_Labeling Click Reaction with This compound Click_Chemistry_Step->Biotin_Azide_Labeling Streptavidin_Enrichment Streptavidin Affinity Purification Biotin_Azide_Labeling->Streptavidin_Enrichment Mass_Spectrometry LC-MS/MS Analysis Streptavidin_Enrichment->Mass_Spectrometry Interaction_Map Identify GPCR Interaction Partners Mass_Spectrometry->Interaction_Map

GPCR Proximity Labeling Workflow.

Experimental Workflow Diagrams

The following diagrams illustrate the overall experimental workflows for protein and oligonucleotide analysis using this compound.

General Proteomics Workflow

This workflow outlines the key steps from labeling of a complex protein sample to the identification of biotinylated proteins.

Proteomics_Workflow Start Alkyne-labeled Proteome Click_Reaction Click Reaction with This compound Start->Click_Reaction Purification Removal of Excess Reagents (e.g., Desalting) Click_Reaction->Purification Enrichment Streptavidin Affinity Purification Purification->Enrichment Washing Stringent Washes to Remove Non-specific Binders Enrichment->Washing Elution Elution of Biotinylated Proteins (e.g., on-bead digestion) Washing->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Data_Processing Protein Identification and Quantification MS_Analysis->Data_Processing End Identified Biotinylated Proteins Data_Processing->End

Proteomics analysis workflow.
Oligonucleotide Analysis Workflow

This workflow details the process from labeling an alkyne-modified oligonucleotide to its final analysis.

Oligonucleotide_Workflow Start Alkyne-modified Oligonucleotide Click_Reaction Click Reaction with This compound Start->Click_Reaction Purification RP-HPLC Purification Click_Reaction->Purification Fraction_Collection Collect Product Peak Purification->Fraction_Collection Solvent_Removal Lyophilization Fraction_Collection->Solvent_Removal Analysis Mass Spectrometry & AEX-HPLC Solvent_Removal->Analysis End Pure Biotinylated Oligonucleotide Analysis->End

Oligonucleotide analysis workflow.

References

Understanding Biotin-PEG8-azide: A Technical Guide to Solubility and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG8-azide, a crucial reagent in bioconjugation and drug development. Understanding its solubility is paramount for the successful design and execution of experiments, particularly in the realms of "click chemistry," targeted drug delivery, and proteomic studies. This document outlines the qualitative and comparative quantitative solubility of this compound, provides detailed experimental protocols for its dissolution and use, and illustrates key concepts through diagrams.

Core Concepts: Structure and Solubility

This compound is a heterobifunctional molecule composed of three key moieties: a biotin group for high-affinity binding to streptavidin and avidin, an azide group for covalent ligation via click chemistry, and a hydrophilic eight-unit polyethylene glycol (PEG) spacer. The PEG linker plays a critical role in the molecule's overall properties, significantly influencing its solubility.[1] The presence of the PEG chain enhances the aqueous solubility of the otherwise hydrophobic biotin moiety, a feature that is highly advantageous for biological applications.

The azide group provides a bioorthogonal handle for reaction with alkyne-containing molecules in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes in copper-free reactions (SPAAC). This specific and efficient ligation chemistry is central to its utility in labeling and conjugating biomolecules.

Data Presentation: Solubility Profile

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterSoluble
Dimethyl sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble

Source: BroadPharm[2]

Table 2: Quantitative Solubility of Structurally Related Biotin Derivatives

CompoundSolventSolubilitySource
Biotin-PEG3-azideDMSO44.45 mg/mL (100 mM)Tocris Bioscience
Biotin-PEG3-azideWater44.45 mg/mL (100 mM)Tocris Bioscience
Biotin-azide (no PEG)DMSO~5 mg/mLCayman Chemical
Biotin-azide (no PEG)1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLCayman Chemical

The data for Biotin-PEG3-azide, which has a shorter PEG linker, suggests that this compound is likely to have excellent solubility in both aqueous and organic solvents, a key advantage for bioconjugation reactions which often require a balance of solvent properties.[3] The significantly lower solubility of Biotin-azide without the PEG linker underscores the contribution of the PEG chain to the molecule's favorable solubility profile.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general method for preparing a stock solution of this compound, adapted from best practices for similar biotinylating reagents. The choice of solvent will depend on the specific experimental requirements, including the nature of the molecule to be labeled and the tolerance of the biological system to the solvent.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Pipettes and sterile, nuclease-free tips

Procedure:

  • Weighing the Reagent: Carefully weigh the desired amount of this compound in a microcentrifuge tube. Perform this step in a fume hood, wearing appropriate personal protective equipment.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 30-60 seconds to facilitate dissolution. If necessary, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) or sonication can be used to aid dissolution. Visually inspect the solution to ensure that all of the solid has dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture. When stored correctly, the stock solution should be stable for several months.

Note: For applications in aqueous buffers, it is recommended to first dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer of choice.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general workflow for the biotinylation of an alkyne-containing protein using this compound via a copper-catalyzed click reaction. Optimization of reaction conditions (e.g., reagent concentrations, reaction time, and temperature) may be necessary for specific applications.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein with the reaction components in the following order, vortexing gently after each addition:

    • Alkyne-modified protein solution

    • This compound stock solution (to a final concentration of 100-200 µM)

    • TCEP stock solution (to a final concentration of 1 mM)

    • TBTA stock solution (to a final concentration of 100 µM)

    • CuSO₄ stock solution (to a final concentration of 1 mM)

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature may vary depending on the specific reactants.

  • Quenching (Optional): The reaction can be quenched by the addition of EDTA to a final concentration of 10 mM.

  • Purification: Remove excess reagents and byproducts using standard protein purification methods, such as desalting columns or dialysis.

  • Analysis: The biotinylated protein can be detected and analyzed using methods such as Western blotting with streptavidin-HRP conjugates or mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key structural features influencing solubility and a typical experimental workflow for the application of this compound.

G Structural Determinants of this compound Solubility cluster_Biotin_PEG8_Azide This compound cluster_Properties Resulting Properties Biotin Biotin PEG8 PEG8 Spacer Biotin->PEG8 Hydrophobicity Hydrophobic Core Biotin->Hydrophobicity Azide Azide (N3) PEG8->Azide Hydrophilicity Hydrophilic Chain (Enhanced Aqueous Solubility) PEG8->Hydrophilicity Reactivity Bioorthogonal Handle (Click Chemistry) Azide->Reactivity

Caption: Structural components of this compound and their contribution to its physicochemical properties.

G Experimental Workflow: Protein Biotinylation using this compound cluster_Preparation 1. Reagent Preparation cluster_Reaction 2. Click Chemistry Reaction cluster_PostReaction 3. Purification and Analysis Prep_Protein Prepare Alkyne-Modified Protein Solution Mix Combine Protein, this compound, CuSO4, TCEP, and TBTA Prep_Protein->Mix Prep_Biotin Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Prep_Biotin->Mix Incubate Incubate at RT or 37°C for 1-4 hours Mix->Incubate Purify Purify Biotinylated Protein (e.g., Desalting Column) Incubate->Purify Analyze Analyze Biotinylation (e.g., Western Blot, Mass Spec) Purify->Analyze

Caption: A typical experimental workflow for the biotinylation of a protein using this compound.

References

Technical Guide: Biotin-PEG8-azide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-PEG8-azide, a key reagent in modern bioconjugation. The document details its physicochemical properties, outlines a comprehensive experimental protocol for its application in protein labeling via click chemistry, and illustrates the underlying chemical workflow.

Core Properties of this compound

This compound is a specialized chemical tool designed for the targeted biotinylation of biomolecules. It incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 8-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation via "click chemistry."

The quantitative data for this compound is summarized in the table below.

PropertyValueSource(s)
Molecular Weight 664.81 g/mol [1]
Chemical Formula C₂₈H₅₂N₆O₁₀S[1]

Application in Bioconjugation: The "Click Chemistry" Approach

This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] This reaction facilitates the covalent attachment of the biotin-PEG8 moiety to a target molecule that has been functionalized with a terminal alkyne. The reaction is highly efficient, specific, and biocompatible, making it suitable for a wide range of applications in complex biological samples.[4]

The azide group on this compound reacts with an alkyne-modified protein, oligonucleotide, or other biomolecule to form a stable triazole linkage. This process, known as biotinylation, is fundamental for various biochemical assays, including ELISA, Western blotting, immunoprecipitation, and affinity chromatography. The PEG spacer serves to increase the aqueous solubility of the labeled molecule and extends the biotin group away from the target, thereby improving its accessibility to avidin or streptavidin.

Experimental Protocol: Protein Biotinylation using this compound and Click Chemistry

This protocol provides a general methodology for the biotinylation of an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein of interest

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Dimethylsulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Protein Preparation:

    • Dissolve the alkyne-modified protein in an amine-free buffer to a final concentration of 1-10 mg/mL.

  • Click Reaction Assembly:

    • In a microcentrifuge tube, combine the following reagents in the specified order. The volumes should be adjusted to achieve the desired final concentrations. A typical molar excess for the biotinylation reagent is 10-20 fold over the protein.

      • Alkyne-modified protein solution

      • This compound stock solution

      • TBTA stock solution (to a final concentration of 1 mM)

      • CuSO₄ stock solution (to a final concentration of 0.5 mM)

      • Sodium ascorbate stock solution (to a final concentration of 5 mM)

    • Gently mix the components.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal incubation time may need to be determined empirically.

  • Purification:

    • Remove the unreacted this compound and other small-molecule reagents by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

  • Analysis and Storage:

    • Confirm biotinylation using methods such as SDS-PAGE followed by Western blot with streptavidin-HRP.

    • Store the biotinylated protein at -20°C or -80°C in a suitable buffer.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the biotinylation process using this compound.

G cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product Biotin This compound Reaction Azide-Alkyne Cycloaddition Biotin->Reaction Protein Alkyne-Modified Protein Protein->Reaction Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Catalyst->Reaction BiotinylatedProtein Biotinylated Protein Reaction->BiotinylatedProtein

Caption: Conceptual workflow of protein biotinylation via click chemistry.

G start Start: Prepare Reagents protein_prep Prepare Alkyne-Modified Protein Solution start->protein_prep reaction_mix Assemble Click Reaction Mixture protein_prep->reaction_mix incubation Incubate at Room Temp (1-2 hours) reaction_mix->incubation purification Purify via Desalting Column or Dialysis incubation->purification analysis Analyze Biotinylation (e.g., Western Blot) purification->analysis end End: Store Biotinylated Protein analysis->end

Caption: Step-by-step experimental workflow for protein biotinylation.

References

The Strategic Advantage of PEG8 Linkers in Biotin-Azide Reagents: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of bioconjugation and drug development, the choice of a linker molecule can be as critical as the active components it connects. This technical guide delves into the pivotal role of the polyethylene glycol (PEG) 8 linker within biotin-azide reagents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its structure, function, and application. The inclusion of a discrete PEG8 linker offers a unique balance of hydrophilicity, flexibility, and spatial separation, optimizing the performance of biotin-azide reagents in a multitude of advanced applications.

Core Concepts: The Functionality of the PEG8 Linker

Polyethylene glycol (PEG) linkers are composed of repeating ethylene oxide units and are prized for their biocompatibility, water solubility, and low immunogenicity.[1][2] The "8" in PEG8 signifies a discrete chain of eight ethylene glycol units, providing a well-defined spacer arm.[3] In the context of a biotin-azide reagent, the PEG8 linker serves several critical functions:

  • Enhanced Solubility: Many biomolecules and cytotoxic drugs are hydrophobic. The hydrophilic nature of the PEG8 linker significantly increases the overall water solubility of the biotin-azide reagent and the subsequent conjugate, preventing aggregation and improving handling in aqueous buffers.[1][4]

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG8 spacer arm provides optimal spatial separation between the biotin moiety and the conjugated molecule. This separation minimizes steric hindrance, ensuring efficient binding of the biotin to avidin or streptavidin.

  • Improved Pharmacokinetics: In therapeutic applications such as Antibody-Drug Conjugates (ADCs), PEG linkers can enhance the pharmacokinetic properties of the conjugate, often leading to a prolonged half-life and increased plasma concentration.

  • Minimized Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, reducing the potential for an immunogenic response.

Quantitative Data Summary

The selection of a linker is a data-driven decision. The following tables summarize the key quantitative properties of a typical Biotin-PEG8-azide reagent.

PropertyValueReference
Molecular Weight 664.8 g/mol
Purity ≥98%
Solubility Water, DMSO, DCM, DMF
Storage Conditions -20°C

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol for Labeling of an Alkyne-Modified Protein with this compound via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines the steps for biotinylating a protein that has been metabolically or chemically modified to contain an alkyne group.

Materials:

  • Alkyne-modified protein in a suitable buffer (avoid Tris buffers as they can inhibit the CuAAC reaction)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) solution (10 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS)

  • Affinity purification resin (e.g., streptavidin-agarose)

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., PBS with 2 mM biotin)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare a "click-mix" by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM in a volume of 100 µL.

    • Add the this compound stock solution to a final concentration of 100 µM.

    • Add the "click-mix" to a final copper concentration of 100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Purification of the Biotinylated Protein:

    • Equilibrate the streptavidin-agarose resin with PBS.

    • Add the reaction mixture to the equilibrated resin.

    • Incubate for 1 hour at 4°C with gentle rotation to allow for binding of the biotinylated protein.

    • Wash the resin three times with wash buffer to remove non-biotinylated proteins and excess reagents.

    • Elute the biotinylated protein from the resin by incubating with elution buffer for 30 minutes at room temperature.

Experimental Workflow for Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling is a powerful chemical proteomics strategy to identify and characterize active enzymes in complex biological samples. This compound is a valuable tool in the two-step "click chemistry" ABPP workflow.

Workflow:

  • Probe Incubation: A small molecule probe containing a reactive group (warhead) and an alkyne handle is incubated with a cell lysate or live cells. The probe covalently binds to the active site of target enzymes.

  • Lysis and Click Reaction: The cells are lysed, and the proteome is harvested. The alkyne-labeled proteins are then reacted with this compound via a CuAAC reaction, as described in the protocol above.

  • Affinity Purification: The biotinylated proteins are enriched from the complex proteome using streptavidin-coated beads.

  • On-Bead Digestion and Mass Spectrometry: The enriched proteins are digested into peptides while still bound to the beads. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the target proteins.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

G cluster_reagent This compound Reagent cluster_function Functions of PEG8 Linker Biotin Biotin PEG8 PEG8 Linker Solubility Increases Solubility Azide Azide (N3) Steric Reduces Steric Hindrance PK Improves Pharmacokinetics Immuno Minimizes Immunogenicity

Core components and functions of this compound.

G start Start: Alkyne-Modified Protein click CuAAC Click Chemistry (CuSO4, THPTA, NaAsc) start->click reagent This compound reagent->click biotinylated_protein Biotinylated Protein click->biotinylated_protein binding Affinity Binding biotinylated_protein->binding streptavidin_beads Streptavidin Beads streptavidin_beads->binding wash Wash to Remove Unbound Proteins binding->wash elution Elution with Biotin wash->elution purified_protein Purified Biotinylated Protein elution->purified_protein

Protein labeling and affinity purification workflow.

G cluster_abpp Activity-Based Protein Profiling (ABPP) Workflow probe 1. Alkyne-Probe Incubation with Proteome click 2. Click Reaction with This compound probe->click enrich 3. Streptavidin Enrichment click->enrich digest 4. On-Bead Digestion enrich->digest ms 5. LC-MS/MS Analysis digest->ms identify 6. Target Protein Identification ms->identify

Workflow for Activity-Based Protein Profiling (ABPP).

Conclusion

The PEG8 linker in biotin-azide reagents represents a refined tool for researchers in the life sciences. Its discrete length provides a predictable and consistent spacer that enhances the solubility, reduces steric hindrance, and improves the overall performance of bioconjugates. From fundamental research in proteomics to the development of next-generation therapeutics like ADCs and PROTACs, the strategic incorporation of a PEG8 linker is a key factor in achieving reliable and reproducible results. This guide provides a foundational understanding to empower scientists in leveraging the advantages of this compound in their research endeavors.

References

The Crucial Role of Biotin-PEG Linkers in Modern Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the process of covalently attaching biotin to a molecule, has long been a cornerstone of life sciences research. When combined with Polyethylene Glycol (PEG) linkers, this technique gains enhanced capabilities, offering solutions to common challenges in drug delivery, diagnostics, and proteomics. This in-depth guide explores the core principles of biotinylation with PEG linkers, providing detailed experimental protocols and quantitative data to empower your research.

The synergy between biotin and PEG addresses fundamental needs in bioconjugation. Biotin's exceptionally strong and specific interaction with avidin and streptavidin provides a powerful tool for detection, purification, and immobilization.[1][] Meanwhile, the inclusion of a PEG spacer arm offers significant advantages, including increased solubility of hydrophobic molecules, enhanced stability, and reduced immunogenicity of the conjugated biomolecule.[][4] The PEG linker also provides a flexible spacer, minimizing steric hindrance and ensuring that the biotin moiety remains accessible for binding to avidin or streptavidin.[5]

Principles of Biotinylation Chemistry

The selection of the appropriate biotin-PEG linker is dictated by the functional groups available on the target molecule. The most common approaches target primary amines, sulfhydryls, and carboxyl groups.

Amine-Reactive Biotinylation

The most prevalent method for biotinylating proteins and peptides involves the use of N-hydroxysuccinimide (NHS) esters of biotin-PEG. These reagents react efficiently with primary amines, found on lysine residues and the N-terminus of proteins, to form stable amide bonds.

Sulfhydryl-Reactive Biotinylation

For molecules containing free sulfhydryl groups, such as cysteine residues in proteins, maleimide-activated biotin-PEG linkers are the reagent of choice. The maleimide group reacts specifically with sulfhydryls at a pH range of 6.5-7.5 to form a stable thioether bond.

The Impact of the PEG Linker

The length of the PEG chain in a biotin-PEG linker is a critical parameter that can be tailored to the specific application.

PEG Chain LengthAdvantagesApplications
Short (2-6 units) Less steric hindrance, suitable for close proximity labeling.Ideal for applications where the biotin needs to be near the target molecule.
Long (12-24 units) Greater flexibility, reduced steric hindrance, and better solubility.Suitable for applications requiring separation between biotin and the target molecule.

The inclusion of PEG not only enhances the physical properties of the labeled molecule but can also improve its biological performance. PEGylation can prolong the half-life of a therapeutic protein in the bloodstream and improve its tissue penetration.

Experimental Protocols

The following are generalized protocols for the biotinylation of proteins. Optimization may be required for specific applications.

Protocol 1: Amine-Reactive Biotinylation using Biotin-PEG-NHS Ester
  • Buffer Preparation : Prepare a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the NHS ester.

  • Protein Preparation : Dissolve the protein to be biotinylated in the prepared buffer at a concentration of 1-10 mg/mL.

  • Biotin-PEG-NHS Ester Preparation : Immediately before use, dissolve the Biotin-PEG-NHS ester in a water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.

  • Reaction : Add a 20-fold molar excess of the Biotin-PEG-NHS solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional) : The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.

  • Purification : Remove excess, unreacted biotin-PEG-NHS by dialysis or size-exclusion chromatography.

Protocol 2: Sulfhydryl-Reactive Biotinylation using Biotin-PEG-Maleimide
  • Buffer Preparation : Prepare a buffer at pH 6.5-7.5, such as PBS.

  • Protein Preparation : Dissolve the protein containing free sulfhydryl groups in the prepared buffer at a concentration of 2 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like DTT and subsequently remove the reducing agent.

  • Biotin-PEG-Maleimide Preparation : Dissolve the Biotin-PEG-Maleimide in a suitable organic solvent (e.g., DMSO or DMF) immediately before use.

  • Reaction : Add a 10- to 20-fold molar excess of the Biotin-PEG-Maleimide solution to the protein solution.

  • Incubation : Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification : Remove unreacted Biotin-PEG-Maleimide by dialysis or gel filtration.

Quantification of Biotin Incorporation

Determining the degree of biotinylation is crucial for ensuring the reproducibility and success of downstream applications. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common and straightforward method for this purpose.

The HABA assay is based on the displacement of HABA from the HABA-avidin complex by biotin. This displacement results in a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.

HABA Assay Protocol
  • Preparation : Prepare a HABA/Avidin solution.

  • Initial Measurement : Measure the absorbance of the HABA/Avidin solution at 500 nm.

  • Sample Addition : Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.

  • Final Measurement : Measure the absorbance at 500 nm again after the reading stabilizes.

  • Calculation : Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.

AssayPrincipleAdvantagesDisadvantages
HABA Assay Colorimetric; displacement of HABA from avidin by biotin.Simple, rapid, and does not require specialized equipment.Lower sensitivity compared to other methods; can be affected by interfering substances.
Fluorescence-Based Assays Displacement of a fluorescently-tagged probe from avidin by biotin, leading to a change in fluorescence.Higher sensitivity and wider dynamic range than the HABA assay.Requires a fluorometer.

Applications in Research and Drug Development

The unique properties of biotin-PEG linkers have led to their widespread adoption in numerous applications:

  • Targeted Drug Delivery : Biotin-PEG can be used to target drugs to specific cells or tissues that overexpress biotin receptors, such as in certain cancers.

  • Immunoassays : In techniques like ELISA and Western blotting, biotinylated antibodies with PEG linkers improve signal detection and reduce non-specific binding.

  • Protein Purification : Biotin-PEGylated proteins can be efficiently purified using affinity chromatography with immobilized avidin or streptavidin.

  • PROTACs : Biotin-PEG linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.

  • Stealth Properties : The attachment of biotin-PEG to nanoparticles or even bacteria can help them evade the immune system, a crucial feature for in vivo applications.

Conclusion

Biotinylation with PEG linkers is a versatile and powerful strategy in the toolkit of researchers and drug developers. By understanding the underlying chemistry, carefully selecting the appropriate linker, and accurately quantifying the degree of labeling, scientists can significantly enhance the performance and reliability of their experiments. The continued development of novel biotin-PEG reagents will undoubtedly open up new avenues for innovation in biotechnology and medicine.

References

The Versatility of Azide-Functionalized Biotin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

Azide-functionalized biotin has emerged as an indispensable tool in modern chemical biology, proteomics, and drug development. Its ability to participate in highly specific and efficient bioorthogonal "click chemistry" reactions has revolutionized the labeling, detection, and isolation of biomolecules. This technical guide provides an in-depth overview of the core principles, potential applications, and experimental considerations for utilizing azide-functionalized biotin. Detailed experimental protocols, quantitative data, and visual workflows are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively integrate this powerful chemical probe into their research.

Introduction: The Power of Bioorthogonal Chemistry

In the complex environment of a living cell, the ability to selectively modify a specific biomolecule without interfering with native biological processes is paramount. This concept, known as bioorthogonal chemistry, has been largely enabled by the development of "click chemistry," a set of reactions that are rapid, specific, and high-yielding. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an azide and an alkyne.[1][2][3][4] Azide-functionalized biotin leverages this reaction by introducing an azide group onto the biotin molecule, a vitamin with an exceptionally strong and specific interaction with avidin and streptavidin proteins (KD ≈ 10-15 M).[5] This dual functionality allows for the covalent labeling of alkyne-modified biomolecules and their subsequent detection or enrichment with high sensitivity and specificity.

Core Principle: The Click Chemistry Reaction

The fundamental application of azide-functionalized biotin lies in its participation in the CuAAC reaction. This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole. The bioorthogonal nature of this reaction is due to the fact that both azide and alkyne functional groups are virtually absent in biological systems, ensuring that the reaction proceeds with high specificity and minimal side reactions.

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Key Applications of Azide-Functionalized Biotin

The versatility of azide-biotin has led to its widespread adoption in a multitude of research applications, particularly in the fields of proteomics, cell biology, and drug discovery.

Proteomic Analysis of Newly Synthesized Proteins

A powerful application of azide-biotin is in the metabolic labeling and identification of newly synthesized proteins. This technique, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), involves introducing a non-canonical amino acid containing an alkyne or azide group into cellular proteins during translation. For instance, cells can be cultured in media containing an alkyne-bearing methionine analog, azidohomoalanine (AHA), which is incorporated into newly synthesized proteins in place of methionine. Following incorporation, the cell lysate is treated with azide-biotin, leading to the specific biotinylation of the newly synthesized proteome via a click reaction. These biotinylated proteins can then be enriched using streptavidin-coated beads for subsequent identification and quantification by mass spectrometry.

Caption: BONCAT workflow for proteomic analysis.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a chemical proteomic strategy used to characterize the active state of entire enzyme families directly in complex proteomes. ABPP probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. Azide-functionalized biotin can be used as a reporter tag in a two-step ABPP approach. First, an alkyne-containing activity-based probe is used to label the active enzymes in a proteome. Subsequently, the azide-biotin is "clicked" onto the alkyne-tagged enzymes, allowing for their enrichment and identification.

Labeling and Imaging of Biomolecules

Azide-biotin is also a valuable tool for the visualization of biomolecules in cells and tissues. By metabolically incorporating an alkyne-modified precursor (e.g., for glycans, lipids, or nucleic acids), researchers can subsequently use azide-biotin in conjunction with fluorescently labeled streptavidin to image the localization and dynamics of these biomolecules.

Pull-Down Assays for Protein-Protein Interactions

Pull-down assays are a common in vitro method to study protein-protein interactions. In this context, a "bait" protein is tagged, and its interaction with "prey" proteins from a cell lysate is assessed. If a bait protein is modified with an alkyne, it can be biotinylated using azide-biotin. The biotinylated bait protein can then be immobilized on streptavidin-coated beads and used to "pull down" its interacting partners from the lysate.

Caption: Azide-biotin in pull-down assays.

Experimental Protocols

General Protocol for Copper-Catalyzed Click Reaction

This protocol provides a general guideline for the biotinylation of alkyne-modified biomolecules in solution using azide-biotin.

Materials:

  • Alkyne-modified biomolecule

  • Azide-Biotin (e.g., Biotin-PEG-Azide)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving reagents)

Procedure:

  • Prepare stock solutions of all reagents. Dissolve Azide-Biotin in DMSO. Prepare fresh stock solutions of sodium ascorbate.

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

  • Add the Azide-Biotin stock solution to the reaction mixture. The final concentration may range from 5 µM to 50 µM, depending on the application.

  • Add the copper ligand (e.g., THPTA) to the reaction mixture.

  • Add the CuSO₄ stock solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Vortex the reaction mixture gently and incubate at room temperature for 30 minutes to 1 hour, protected from light.

  • The biotinylated product can be purified using standard methods such as desalting columns or precipitation.

ReagentTypical Final Concentration
Alkyne-Biomolecule1-10 µM
Azide-Biotin20-100 µM
CuSO₄50-100 µM
Sodium Ascorbate1-5 mM
Ligand (e.g., THPTA)100-500 µM

Table 1: Typical reagent concentrations for a CuAAC reaction.

Protocol for Enrichment of Biotinylated Proteins

This protocol outlines the enrichment of biotinylated proteins from a cell lysate using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated protein sample (from a click reaction)

  • Streptavidin-coated magnetic beads

  • Lysis/Binding Buffer (e.g., RIPA buffer)

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 6 M urea in 250 mM ammonium bicarbonate)

  • Wash Buffer 3 (e.g., 1 M NaCl in PBS)

  • Elution Buffer (e.g., 1% SDS, 2 mM biotin in PBS)

Procedure:

  • Equilibrate the streptavidin magnetic beads by washing them with Lysis/Binding Buffer.

  • Incubate the biotinylated protein sample with the equilibrated beads for 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash step for 5-10 minutes with rotation.

  • After the final wash, resuspend the beads in Elution Buffer.

  • To elute the bound proteins, boil the beads at 95-100°C for 5-10 minutes.

  • Pellet the beads with the magnetic stand and collect the supernatant containing the enriched biotinylated proteins.

Advanced Considerations: Cleavable Biotin Probes

A significant challenge in proteomics workflows involving biotin-streptavidin affinity purification is the harsh conditions required to elute the biotinylated molecules, which can lead to the co-elution of non-specifically bound proteins and streptavidin-derived peptides. To address this, cleavable biotin probes have been developed. These probes incorporate a linker between the biotin and the azide group that can be cleaved under specific, mild conditions.

Cleavable Linker TypeCleavage ConditionReference
DisulfideReducing agents (e.g., DTT, β-mercaptoethanol)
PhotocleavableUV irradiation (e.g., 365 nm)
Acid-labileMild acid (e.g., 10% formic acid)
Dithionite-cleavable50 mM Sodium Dithionite

Table 2: Examples of cleavable linkers in azide-biotin probes.

The use of cleavable probes allows for the efficient release of captured biomolecules, improving the purity of the enriched sample and facilitating downstream analysis by mass spectrometry.

Conclusion

Azide-functionalized biotin is a powerful and versatile chemical tool with broad applications in life sciences research and drug development. Its ability to participate in bioorthogonal click chemistry reactions enables the specific and efficient labeling, detection, and enrichment of a wide range of biomolecules. From elucidating newly synthesized proteomes to mapping protein-protein interactions and visualizing cellular components, the potential uses of azide-biotin continue to expand. By understanding the core principles and experimental protocols outlined in this guide, researchers can effectively harness the power of this technology to advance their scientific discoveries.

References

An In-Depth Technical Guide to Biotin-PEG8-azide for Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG8-azide as a powerful reagent for the selective labeling and analysis of cell surface proteins. We will delve into the core principles of its application, present quantitative data for experimental planning, provide detailed experimental protocols, and offer troubleshooting guidance.

Introduction to this compound and Cell Surface Labeling

Cell surface proteins are integral to a multitude of cellular processes, including signal transduction, cell-cell communication, and nutrient transport. Their accessibility on the plasma membrane makes them prime targets for diagnostics and therapeutic intervention. Biotinylation, the process of covalently attaching biotin to proteins, is a cornerstone technique for the enrichment and identification of these surface proteins.[1][2]

This compound is a versatile biotinylation reagent that leverages the power of bioorthogonal click chemistry.[3][4] It consists of three key components:

  • Biotin: A high-affinity ligand for streptavidin, enabling robust capture and detection.

  • PEG8 Spacer: A hydrophilic polyethylene glycol linker with eight repeating units. This spacer enhances the water solubility of the reagent and minimizes steric hindrance, improving accessibility to both the target protein and the subsequent detection with streptavidin.[4]

  • Azide Group: A bioorthogonal functional group that allows for a highly specific and efficient covalent reaction with a corresponding alkyne-modified target.

The primary advantage of using this compound lies in the specificity of the azide-alkyne cycloaddition reaction, commonly known as "click chemistry." This reaction is highly selective and does not interfere with native biological processes, making it ideal for labeling in complex biological systems, including live cells.

Quantitative Data for Experimental Design

The efficiency of cell surface labeling can be influenced by the choice of biotinylation reagent and the experimental workflow. The following tables summarize key quantitative data to aid in the design of your experiments.

ParameterThis compound (via Click Chemistry)Sulfo-NHS-BiotinReference(s)
Reaction Principle Azide-alkyne cycloaddition (bioorthogonal)Amine-reactive N-hydroxysuccinimide ester
Specificity High, targets alkyne-modified proteinsModerate, targets primary amines (lysine residues)
Labeling Strategy Two-step (metabolic or enzymatic incorporation of alkyne, followed by click reaction)One-step (direct labeling of surface proteins)
Control over Labeling Site High, determined by alkyne incorporationLow, dependent on lysine availability
Potential for Intracellular Labeling Low with membrane-impermeable alkyne precursorsCan occur if membrane integrity is compromised

Table 1. Comparison of this compound with a Traditional Biotinylation Reagent.

Study TypeNumber of Identified Cell Surface ProteinsCell TypeKey FindingsReference(s)
Optimized Biotinylation Protocol>2000Breast Cancer Cell Lines (BT474, MCF7)Optimized protocol increased sensitivity, enabling identification from smaller cell numbers.
Quantitative Cell Surface Proteome Analysis>2100Madin-Darby Canine Kidney (MDCK) II CellsEnabled large-scale quantification of apical versus basolateral protein distribution.
Direct Detection of Biotinylated Peptides (DiDBiT)1817 (newly synthesized proteins)HEK CellsDiDBiT method significantly increased the identification of biotin-labeled proteins compared to conventional strategies.
Comparative Surface Proteomics953Prostate Cancer Cells and Extracellular VesiclesWGA-HRP method allowed for robust quantification of cell and EV surface proteins.

Table 2. Quantitative Data from Mass Spectrometry-Based Proteomic Analyses of Biotinylated Cell Surface Proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments using this compound.

Metabolic Labeling of Cell Surface Glycoproteins with Azido Sugars followed by Click Chemistry

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, which are then labeled with this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-Buffered Saline (PBS)

  • Biotin-PEG8-alkyne

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Cell lysis buffer

  • Streptavidin-agarose beads

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with medium containing 25-50 µM Ac₄ManNAz.

    • Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂).

  • Cell Harvesting and Washing:

    • Gently wash the cells three times with ice-cold PBS to remove residual medium and unincorporated azido sugar.

  • Copper-Catalyzed Click Chemistry (CuAAC):

    • Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, combine:

      • 880 µL PBS

      • 20 µL of 50 mM CuSO₄

      • 50 µL of 50 mM THPTA

      • 50 µL of 100 mM Sodium Ascorbate (freshly prepared)

      • 1 µL of 10 mM Biotin-PEG8-alkyne in DMSO

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove excess click chemistry reagents.

  • Cell Lysis:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Affinity Purification:

    • Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated glycoproteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Downstream Analysis:

    • Elute the captured proteins from the beads. For mass spectrometry, this can be achieved by on-bead digestion with trypsin.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for proteomic profiling.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Live Cell Imaging

This protocol describes the labeling of azide-modified cell surface proteins on live cells using a cyclooctyne-biotin conjugate for subsequent imaging. SPAAC avoids the use of a cytotoxic copper catalyst, making it ideal for live-cell applications.

Materials:

  • Live cells metabolically labeled with an azide-containing precursor (as in section 3.1)

  • Complete cell culture medium

  • Dibenzocyclooctyne-biotin (DBCO-biotin)

  • Fluorescently labeled streptavidin

  • Imaging medium (e.g., FluoroBrite DMEM)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Metabolically label cells with an azide-containing precursor as described in the previous protocol.

  • SPAAC Reaction:

    • Prepare a stock solution of DBCO-biotin in DMSO.

    • Dilute the DBCO-biotin in pre-warmed complete culture medium to a final concentration of 10-50 µM.

    • Wash the cells twice with warm PBS.

    • Add the DBCO-biotin solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells three times with warm PBS to remove unreacted DBCO-biotin.

  • Fluorescent Labeling:

    • Incubate the cells with a fluorescently labeled streptavidin conjugate in imaging medium for 15-30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with imaging medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualization of Workflows and Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of experimental workflows and biological pathways.

Experimental Workflows

Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture cluster_labeling Labeling cluster_analysis Analysis MetabolicLabeling Metabolic Labeling (e.g., Ac4ManNAz) ClickChemistry Click Chemistry (this compound) MetabolicLabeling->ClickChemistry Azide-modified proteins Lysis Cell Lysis ClickChemistry->Lysis AffinityPurification Affinity Purification (Streptavidin Beads) Lysis->AffinityPurification DownstreamAnalysis Downstream Analysis (Western Blot / Mass Spec) AffinityPurification->DownstreamAnalysis Live_Cell_Imaging_Workflow cluster_cell_culture Live Cells cluster_labeling Labeling cluster_analysis Analysis MetabolicLabeling Metabolic Labeling (Azide Precursor) SPAAC SPAAC Reaction (DBCO-Biotin) MetabolicLabeling->SPAAC FluorescentStaining Fluorescent Staining (Streptavidin Conjugate) SPAAC->FluorescentStaining Imaging Fluorescence Microscopy FluorescentStaining->Imaging EGFR_Signaling_Pathway EGF EGF EGFR EGFR (Biotinylated) EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Integrin_Signaling_Pathway ECM Extracellular Matrix Integrin Integrin (Biotinylated) ECM->Integrin Binds Talin Talin Integrin->Talin Recruits Vinculin Vinculin Talin->Vinculin Actin Actin Cytoskeleton Vinculin->Actin Links to Adhesion Cell Adhesion Actin->Adhesion Mediates

References

In Vivo Applications of Biotin-PEG8-Azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo applications of Biotin-PEG8-azide, a versatile bifunctional molecule that plays a crucial role in the field of bioconjugation and targeted life sciences research. By combining the high-affinity binding of biotin to avidin and streptavidin with the bioorthogonal reactivity of the azide group, this compound enables specific labeling, detection, and isolation of biomolecules in complex biological environments, including living organisms. The polyethylene glycol (PEG) linker, with eight repeating units, enhances the molecule's solubility and bioavailability while minimizing steric hindrance.

Core Principles and Applications

This compound is a key reagent in "click chemistry," a set of biocompatible reactions that are highly efficient and specific.[1] The azide moiety of this compound reacts with a complementary alkyne or a strained cyclooctyne (e.g., dibenzocyclooctyne - DBCO) to form a stable triazole linkage. This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst in the case of strained alkynes (SPAAC), the latter being particularly advantageous for in vivo applications due to the toxicity of copper.[2]

The primary in vivo applications of this compound fall into two main categories:

  • Metabolic Labeling of Biomolecules: In this approach, cells or organisms are metabolically engineered to incorporate a bioorthogonal handle (an alkyne or azide) into their biomolecules, such as glycans, proteins, or lipids.[3] For instance, cells can be fed with azido-sugars, which are then incorporated into glycoproteins.[4] Subsequently, this compound can be introduced to react with the azide-labeled biomolecules, allowing for their detection, imaging, or purification.

  • Pre-targeting Strategies for Imaging and Drug Delivery: Pre-targeting is a multi-step strategy that separates the targeting of a specific tissue or cell type from the delivery of a payload (e.g., an imaging agent or a drug).[5] In a typical scenario, a targeting molecule (e.g., an antibody) conjugated with a bioorthogonal reactant (e.g., a DBCO group) is administered first. After this targeting molecule has accumulated at the desired site and cleared from circulation, a second molecule, such as this compound carrying a payload, is administered. The two molecules then react in vivo via click chemistry, concentrating the payload at the target site.

Quantitative Data for In Vivo Applications

The following tables summarize key quantitative parameters derived from representative in vivo studies utilizing biotin-azide-based click chemistry.

ParameterValueAnimal ModelApplicationReference
Metabolic Labeling
Azido Sugar Dosage0.70 mmol/kg (daily for 7 days)MouseIn vivo metabolic labeling of brain sialoglycans
Pre-targeting Imaging
Tumor Uptake of Clicked Product7.5 ± 1.5 %ID/gMouseSPECT imaging of azide-functionalized microspheres in the liver
Tumor-to-Blood Ratio8.891 ± 0.704 (at 24h post-injection)MouseRadioimmunoimaging of small cell lung cancer
ReagentPurityMolecular Weight ( g/mol )SolubilityStorage
This compound≥98%664.8Water, DMSO, DMF-20°C
Biotin-PEG3-azideNot specified444.55DMF, DMSO, PBS (pH 7.2)-20°C
Diazo Biotin-PEG3-azide>95%711.83DMSO-20°C (long term)

Experimental Protocols

Protocol 1: In Vivo Metabolic Labeling of Sialoglycans in the Mouse Brain

This protocol is adapted from Chen et al., PNAS, 2016. It describes the use of a liposome-assisted delivery of an azido-sugar for metabolic labeling of brain sialoglycans, followed by ex vivo click chemistry with an alkyne-biotin probe for detection.

Materials:

  • Liposomal 9-azido-sialic acid (LP-9AzSia)

  • BALB/c mice

  • Alkyne-biotin probe

  • Reagents for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

  • Reagents for Western blotting (anti-biotin antibody)

Procedure:

  • Administration of Azido-Sugar: Administer LP-9AzSia to mice via intravenous (i.v.) injection daily for 7 days at a dosage of 0.70 mmol/kg.

  • Tissue Harvesting: After the labeling period, perform whole-body perfusion and harvest the brain tissue.

  • Tissue Homogenization: Homogenize the brain tissue to prepare tissue lysates.

  • Ex Vivo Click Chemistry: React the tissue lysates with an alkyne-biotin probe via CuAAC.

  • Analysis: Analyze the biotinylated proteins by anti-biotin Western blot to confirm the metabolic incorporation of the azido-sugar into brain sialoglycoproteins.

Protocol 2: Pre-targeted In Vivo Imaging

This protocol outlines a general workflow for a pre-targeting strategy using a DBCO-functionalized antibody and a radiolabeled azide probe, adapted from the principles described in multiple sources.

Materials:

  • DBCO-conjugated targeting antibody

  • Animal model with the target of interest (e.g., tumor-bearing mouse)

  • Radiolabeled this compound

  • PET/CT or SPECT/CT scanner

Procedure:

  • Antibody Administration (Pre-targeting): Inject the animal model intravenously with the DBCO-conjugated antibody.

  • Incubation and Clearance: Allow sufficient time (typically 24-72 hours) for the antibody to accumulate at the target site and for the unbound antibody to clear from circulation. The optimal time depends on the antibody's pharmacokinetics.

  • Radiotracer Administration: Inject the animal with the radiolabeled this compound.

  • Imaging: After a short distribution time (e.g., 1-2 hours), perform a whole-body PET/CT or SPECT/CT scan to visualize the distribution of the radiotracer, which will have accumulated at the target site through the in vivo click reaction.

Visualizations

Signaling Pathway: General Workflow for In Vivo Bioorthogonal Chemistry

in_vivo_bioorthogonal_workflow cluster_step1 Step 1: Introduction of Bioorthogonal Handle cluster_step2 Step 2: In Vivo Incubation & Clearance cluster_step3 Step 3: Administration of Second Component cluster_step4 Step 4: In Vivo Click Reaction & Application MetabolicLabeling Metabolic Labeling (e.g., Azido-sugar administration) Incorporation Incorporation into Biomolecules MetabolicLabeling->Incorporation BiotinAzide Systemic Administration of This compound Pretargeting Pre-targeting (e.g., DBCO-Antibody injection) Accumulation Accumulation at Target Site & Blood Clearance Pretargeting->Accumulation ClickReaction In Vivo Click Reaction BiotinAzide->ClickReaction Imaging Imaging ClickReaction->Imaging Proteomics Proteomics ClickReaction->Proteomics DrugDelivery Drug Delivery ClickReaction->DrugDelivery

Caption: General workflow for in vivo bioorthogonal chemistry applications.

Experimental Workflow: Metabolic Labeling for Proteomics

metabolic_labeling_workflow cluster_animal In Vivo cluster_exvivo Ex Vivo Processing cluster_analysis Analysis Animal Animal Model (e.g., Mouse) AzidoSugar Administer Azido-Sugar Animal->AzidoSugar Incubation Incubation Period (e.g., 7 days) AzidoSugar->Incubation TissueHarvest Harvest Target Tissue Incubation->TissueHarvest Lysis Tissue Lysis TissueHarvest->Lysis ClickReaction Click Reaction with Alkyne-Biotin Lysis->ClickReaction AffinityPurification Streptavidin Affinity Purification ClickReaction->AffinityPurification Elution Elution of Biotinylated Proteins AffinityPurification->Elution SDS_PAGE SDS-PAGE & Western Blot Elution->SDS_PAGE MassSpec Mass Spectrometry (Proteomics) Elution->MassSpec

Caption: Workflow for in vivo metabolic labeling and proteomic analysis.

Logical Relationship: Pre-targeting Strategy

pretargeting_strategy TargetingMolecule Targeting Molecule (e.g., DBCO-Antibody) TargetCell Target Cell / Tissue TargetingMolecule->TargetCell Binds to Target NonTargetCell Non-Target Cell / Tissue TargetingMolecule->NonTargetCell Does not bind PayloadMolecule Payload Molecule (e.g., this compound-Drug) PayloadMolecule->TargetingMolecule In Vivo Click Reaction ClearedPayload Rapid Clearance of Unbound Payload PayloadMolecule->ClearedPayload Excreted TargetedPayload Concentrated Payload at Target Site

Caption: Logical diagram of a pre-targeting strategy using click chemistry.

References

A Technical Guide to Biotin-PEG8-azide as a PROTAC Linker Component

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Biotin-PEG8-azide as a linker component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). We delve into its structural significance, its application in modular PROTAC assembly via click chemistry, and its utility as a chemical probe for target engagement studies. This document provides structured data, detailed experimental protocols, and visual workflows to support researchers in the rational design of next-generation protein degraders.

Introduction: The Critical Role of Linkers in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality.[1] They function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4]

The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for subsequent ubiquitination of the POI and its degradation by the proteasome. The linker is not merely a spacer; its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. An improperly designed linker can lead to steric hindrance or an unfavorable orientation, preventing the formation of a productive ternary complex.

This compound: A Multifunctional Linker Component

This compound is a versatile chemical tool used in PROTAC development. Its structure combines three functional elements: a biotin moiety, a polyethylene glycol (PEG) spacer with eight repeating units, and a terminal azide group.

  • Biotin Moiety: Biotin exhibits an exceptionally high affinity for avidin and streptavidin proteins. In the context of PROTACs, this feature is primarily exploited as a powerful research tool. By incorporating a biotin tag, researchers can perform pulldown assays to confirm target engagement, identify off-targets, or map drug-induced protein-protein interactions.

  • PEG8 Spacer: The polyethylene glycol chain is a flexible, hydrophilic linker. The eight repeating ethylene glycol units (PEG8) confer several advantageous properties:

    • Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecule.

    • Flexibility: It provides a high degree of conformational flexibility, which is crucial for allowing the POI and E3 ligase to adopt an optimal orientation for ubiquitin transfer within the ternary complex.

    • Optimized Length: Linker length is a critical parameter that must be optimized for each specific POI-ligase pair. A PEG8 linker provides a significant span that has proven effective in many PROTAC designs.

  • Azide Group: The terminal azide (N₃) group is a key functional handle for "click chemistry." Specifically, it enables the highly efficient and bio-orthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This allows for the modular and rapid assembly of PROTAC libraries by "clicking" the azide-terminated linker to a warhead or E3 ligase ligand that has been functionalized with an alkyne group.

Data Presentation

The following table summarizes the key properties of a typical this compound reagent.

PropertyValueReference
Chemical Formula C₂₈H₅₂N₆O₁₀S
Molecular Weight 664.8 g/mol
Appearance White to off-white solid or oil
Purity >95% (typically)
Solubility Soluble in Water, DMSO, DMF, DCM
Storage Condition -20°C, desiccated

While specific comparative data for this compound is limited, the importance of the PEG linker length is well-documented. The following table illustrates how varying the number of PEG units can significantly impact the degradation potency (DC₅₀) and maximum degradation (Dₘₐₓ) of PROTACs targeting TANK-binding kinase 1 (TBK1). A lower DC₅₀ value indicates higher potency.

PROTAC Linker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
Alkyl/Ether< 12No Degradation-
Alkyl/Ether (PEG3 equivalent)12Submicromolar> 90%
Alkyl/Ether (PEG6 equivalent)21396%
Alkyl/Ether (PEG8+ equivalent)2929276%

This data demonstrates a clear structure-activity relationship where linker length is critical, with potency decreasing when the linker becomes too long.

Experimental Protocols

This protocol describes a general method for conjugating an alkyne-modified warhead (targeting the POI) to this compound, which is pre-conjugated to an E3 ligase ligand.

Materials:

  • Alkyne-modified warhead

  • This compound-E3 Ligase Ligand conjugate

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand (optional, but recommended)

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • Dissolve the alkyne-modified warhead (1 equivalent) and the this compound-E3 Ligase Ligand conjugate (1.1 equivalents) in a suitable solvent mixture like DMSO/water.

  • Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

  • Prepare a solution of Copper(II) sulfate (0.1 equivalents) and, if used, TBTA (0.1 equivalents) in DMSO/water.

  • To the reaction mixture from step 1, add the sodium ascorbate solution, followed by the copper/TBTA solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by LC-MS for completion. The reaction is typically complete in under an hour.

  • Upon completion, quench the reaction with a chelating agent like EDTA to remove copper.

  • Purify the final PROTAC product using reverse-phase HPLC to ensure high purity for biological assays.

This is a standard method to quantify the degradation of the target protein after PROTAC treatment.

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of your biotinylated PROTAC (and an inactive control) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for each sample.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using software like ImageJ, normalizing the POI signal to the loading control.

This protocol utilizes the biotin tag to confirm the PROTAC binds to its intended target in a cellular environment.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the biotinylated PROTAC or a vehicle control for a specified time (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., buffer without SDS).

  • Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Streptavidin Bead Incubation: Add streptavidin-conjugated magnetic beads to the cleared cell lysate. Incubate for 1-2 hours at 4°C with rotation to allow the biotinylated PROTAC (and any bound proteins) to bind to the beads.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling them in SDS-PAGE loading buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting, as described in Protocol 2, using an antibody against the POI to confirm its presence. A band for the POI in the PROTAC-treated sample, but not the control, confirms target engagement.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC This compound PROTAC POI->PROTAC Binds Warhead TC POI-PROTAC-E3 E3 E3 Ligase E3->PROTAC Binds E3 Ligand TC->PROTAC Recycled TC->E3 POI_Ub Polyubiquitinated POI TC->POI_Ub Polyubiquitination Ub Ubiquitin Ub->TC Recruitment Proteasome Proteasome POI_Ub->Proteasome Recognition Degradation Peptide Fragments Proteasome->Degradation Degradation

Caption: The PROTAC mechanism of action, from ternary complex formation to protein degradation.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Click Chemistry (CuAAC) cluster_purification Purification & Analysis start Start: Component Synthesis Warhead Alkyne-Modified Warhead (for POI) start->Warhead Linker This compound (pre-linked to E3 Ligand) start->Linker Reaction Mix Reactants + CuSO₄ / NaAsc Warhead->Reaction Linker->Reaction Purify Purify via HPLC Reaction->Purify 1-4 hours Room Temp QC QC via LC-MS / NMR Purify->QC end Final Biotinylated PROTAC QC->end

Caption: Workflow for PROTAC synthesis using this compound via click chemistry.

Pulldown_Workflow A 1. Treat Cells with Biotinylated PROTAC B 2. Lyse Cells (Non-denaturing) A->B C 3. Incubate Lysate with Streptavidin Beads B->C D 4. Wash Beads to Remove Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Analyze Eluate via Western Blot for POI E->F G Result: POI Detected? (Confirms Engagement) F->G

Caption: Experimental workflow for a biotin-streptavidin pulldown assay.

References

fundamental principles of bioorthogonal labeling with Biotin-PEG8-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of bioorthogonal labeling utilizing Biotin-PEG8-azide. This versatile chemical tool has become indispensable in chemical biology, drug discovery, and proteomics for the specific and efficient labeling of biomolecules in complex biological systems.

Core Principles of Bioorthogonal Labeling

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][2] These reactions are characterized by the use of functional groups that are abiotic and mutually reactive, ensuring that the labeling is highly specific to the intended target.[1][2] The azide group, a key component of this compound, is a prime example of a bioorthogonal functional group due to its small size, stability, and lack of reactivity with most biological molecules.[3]

The general strategy for bioorthogonal labeling involves a two-step process:

  • Metabolic or Chemical Incorporation: A biomolecule of interest (e.g., a protein, glycan, or lipid) is metabolically or chemically engineered to contain a bioorthogonal "handle," such as an alkyne or a strained cyclooctyne.

  • Bioorthogonal Ligation: The modified biomolecule is then treated with a probe containing the complementary bioorthogonal functional group. In the case of this compound, the azide group reacts specifically with the alkyne handle to form a stable covalent bond.

The Molecular Anatomy of this compound

This compound is a heterobifunctional molecule meticulously designed for bioorthogonal labeling and subsequent detection or purification. Its structure consists of three key components:

  • Biotin: A vitamin with an exceptionally high affinity for the proteins avidin and streptavidin. This strong and specific interaction is widely exploited for the detection, immobilization, and enrichment of biotinylated molecules.

  • PEG8 (Polyethylene Glycol, 8 units): A flexible, hydrophilic spacer arm. The PEG linker increases the aqueous solubility of the entire molecule and minimizes steric hindrance between the biotin tag and the labeled biomolecule, facilitating efficient binding to streptavidin.

  • Azide (-N3): The bioorthogonal reactive group. The azide moiety allows for covalent attachment to molecules containing a terminal alkyne or a strained cyclooctyne through "click chemistry" reactions.

G cluster_roles Functional Roles Biotin Biotin PEG8 PEG8 Spacer Biotin->PEG8 Linker Attachment Affinity Tag Affinity Tag Biotin->Affinity Tag Azide Azide Group PEG8->Azide Bioorthogonal Handle Solubility & Flexibility Solubility & Flexibility PEG8->Solubility & Flexibility Specific Ligation Specific Ligation Azide->Specific Ligation

Figure 1: Functional components of this compound.

"Click Chemistry": The Engine of Bioorthogonal Labeling

The term "click chemistry" describes a class of reactions that are rapid, specific, high-yielding, and generate minimal byproducts. This compound primarily participates in two types of click reactions for bioorthogonal labeling:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used bioorthogonal ligation that involves the reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole ring.

G Reactants This compound + Alkyne-modified Biomolecule Catalyst Copper(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) Reactants->Catalyst Reaction Initiation Product Stable Triazole Linkage (Biotinylated Biomolecule) Catalyst->Product Catalysis

Figure 2: Workflow of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.

G Reactants This compound + Strained Alkyne (e.g., DBCO)-modified Biomolecule Reaction Spontaneous Reaction (No Catalyst Required) Reactants->Reaction Initiation Product Stable Triazole Linkage (Biotinylated Biomolecule) Reaction->Product Cycloaddition

Figure 3: Workflow of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data and Performance Comparison

The choice of bioorthogonal reaction often depends on a trade-off between reaction kinetics and potential cytotoxicity. The following tables summarize key quantitative data for different bioorthogonal reactions and cleavable biotin probes.

Reaction Kinetics of Bioorthogonal Reactions

The efficiency of a bioorthogonal reaction is often described by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction.

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Staudinger Ligation Azide + Phosphine~0.002 - 0.0077Traceless version leaves no residual atoms from the phosphine reagent. Generally slower than click chemistry reactions.
CuAAC Azide + Terminal Alkyne~1 - 100High reaction rates and good regioselectivity. Requires a copper(I) catalyst, which can be toxic to cells.
SPAAC Azide + Strained Alkyne~0.0012 - 1Catalyst-free, making it suitable for live-cell imaging. Reaction rate is dependent on the structure of the strained alkyne.
IEDDA Tetrazine + Alkene~1 - 10⁶Extremely fast reaction kinetics, ideal for in vivo imaging with short-lived probes.
Cleavage Efficiency of Different Biotin Probes

For applications such as mass spectrometry-based proteomics, it is often desirable to release the labeled biomolecule from the streptavidin resin under mild conditions. This is achieved using cleavable biotin probes.

Cleavable LinkerCleavage ConditionCleavage EfficiencyMolecular Weight Left Behind (Da)Reference
Photocleavable hν 365 nm, 30 min-100
Azo 50 mM Na₂S₂O₄, 1 h-219
Dialkoxydiphenylsilane (DADPS) 10% Formic Acid, 0.5 h>98%143
Disulfide 2% HO(CH₂)₂SH, 1 h-188
Ester 95% CF₃CO₂H, 2 h-344

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Optimization may be required for specific cell types and experimental conditions.

Metabolic Labeling of Proteins with an Alkyne-Containing Amino Acid

This protocol describes the metabolic incorporation of an alkyne-bearing amino acid analog, such as L-homopropargylglycine (HPG), into newly synthesized proteins.

  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Methionine Depletion (Optional but Recommended): To increase the incorporation of HPG, replace the standard growth medium with methionine-free medium and incubate for 30-60 minutes.

  • Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with 50-100 µM HPG. Incubate for a period of 2 to 12 hours, depending on the protein turnover rate of the cell line.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate

This protocol outlines the "click" reaction between the alkyne-labeled proteins in the cell lysate and this compound.

  • Prepare Click Reaction Master Mix: For each 50 µL of cell lysate (1-5 mg/mL), prepare a master mix containing:

    • 10 µL of 100 mM THPTA solution

    • 10 µL of 20 mM CuSO₄ solution

    • 4 µL of this compound (final concentration of ~20 µM)

  • Initiate the Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the master mix to initiate the click reaction.

  • Incubation: Vortex the reaction mixture briefly and incubate at room temperature for 30-60 minutes, protected from light.

Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated beads.

  • Bead Preparation: Resuspend streptavidin-conjugated agarose or magnetic beads in a suitable binding buffer (e.g., PBS with 0.1% Tween-20).

  • Incubation with Lysate: Add the click-reacted cell lysate to the prepared streptavidin beads and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads extensively with the binding buffer to remove non-specifically bound proteins.

  • Elution:

    • For Non-Cleavable Probes: Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer.

    • For Cleavable Probes: Elute the proteins by incubating the beads with the appropriate cleavage buffer as specified in Table 2.

Conclusion

This compound, in conjunction with bioorthogonal click chemistry, provides a powerful and versatile platform for the specific labeling, detection, and purification of biomolecules in complex biological environments. The choice between CuAAC and SPAAC depends on the specific experimental context, with SPAAC being the preferred method for live-cell applications due to the absence of a cytotoxic copper catalyst. Furthermore, the availability of cleavable biotin probes enhances the utility of this technology for downstream applications such as mass spectrometry-based proteomics. This guide provides the fundamental principles, quantitative data, and experimental protocols to aid researchers in successfully applying this compound in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for Biotin-PEG8-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-azide is a versatile bioconjugation reagent that combines the high-affinity binding of biotin to streptavidin and avidin with the flexibility and water-solubility of a polyethylene glycol (PEG) spacer. The terminal azide group allows for its covalent attachment to alkyne- or cyclooctyne-containing molecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction.[1][2] This reagent is particularly valuable in drug development, diagnostics, and various research applications for labeling, detecting, and purifying biomolecules such as proteins, nucleic acids, and glycans.[3][4] The hydrophilic 8-unit PEG spacer enhances the aqueous solubility of the labeled molecule and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin or avidin.[2]

Key Applications

  • Biotinylation of Biomolecules: Covalently attach a biotin label to proteins, peptides, nucleic acids, or other molecules containing an alkyne or cyclooctyne group for subsequent detection or purification.

  • Immunoassays: Used in ELISA, Western blotting, and flow cytometry for the detection of biotinylated molecules with streptavidin-enzyme conjugates.

  • Affinity Chromatography: Immobilize biotinylated molecules on streptavidin-coated resins for affinity purification of interacting partners.

  • Drug Delivery and Targeting: The PEG linker can improve the pharmacokinetic properties of biotinylated drugs, and the biotin moiety can be used for targeted delivery to cells expressing avidin or streptavidin fusion proteins.

  • Proteomics: Label and enrich specific protein populations for mass spectrometry analysis.

Chemical Information

PropertyValue
Chemical Name This compound
Molecular Weight ~664.8 g/mol
Chemical Formula C28H52N6O10S
Spacer Arm Length 29.1 Å
Solubility Soluble in water and common organic solvents like DMSO and DMF.
Reactive Group Azide (-N3)
Reacts With Alkynes, Cyclooctynes (e.g., DBCO, BCN)

Experimental Protocols

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol describes the biotinylation of an alkyne-modified protein with this compound using a copper-catalyzed click reaction.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper chelator (e.g., TBTA or THPTA)

  • Desalting column or dialysis cassette for purification

Protocol:

  • Prepare Stock Solutions:

    • This compound: Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.

    • Copper(II) sulfate: Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh.

    • TBTA/THPTA: Prepare a 50 mM stock solution in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

    • Add this compound to a final concentration of 20-100 µM (a 10- to 50-fold molar excess over the protein).

    • Add the copper chelator (TBTA or THPTA) to a final concentration of 1 mM.

    • Add Copper(II) sulfate to a final concentration of 1 mM.

    • Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light if using fluorescently tagged molecules.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).

Quantitative Data on Biotinylation Efficiency:

The efficiency of biotinylation can be influenced by the molar ratio of the reactants. The following table provides an example of how the molar ratio of a Biotin-PEG reagent to a protein can affect the conjugation efficiency.

Molar Ratio (Bio-PEG/Protein)Protein Conjugated (%)
1:170.9 ± 1.3
5:198.4 ± 1.9
10:195.6 ± 5.5

Data adapted from a study on lysozyme and BSA conjugation. Ratios may need to be optimized for different proteins.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Protocol for Live Cell Labeling

This protocol is for labeling cell surface glycans that have been metabolically engineered to incorporate an alkyne-containing sugar. SPAAC is copper-free and thus suitable for live-cell applications.

Materials:

  • Cells with alkyne-modified surface molecules

  • This compound

  • DBCO- or BCN-alkyne reagent (if the biomolecule is azide-modified)

  • Cell culture medium or PBS

Protocol:

  • Prepare Labeling Solution:

    • Dissolve this compound in a biocompatible solvent (e.g., DMSO) and then dilute in cell culture medium or PBS to a final concentration of 25-100 µM.

  • Cell Labeling:

    • Wash the cells three times with ice-cold PBS.

    • Add the this compound labeling solution to the cells.

    • Incubate for 30-60 minutes at 4°C or 37°C. The optimal temperature and time should be determined empirically.

  • Wash:

    • Remove the labeling solution and wash the cells three times with ice-cold PBS to remove unreacted this compound.

  • Downstream Analysis:

    • The biotin-labeled cells can now be lysed for subsequent enrichment of biotinylated proteins using streptavidin beads or analyzed by flow cytometry using a fluorescently labeled streptavidin conjugate.

Purification and Characterization

Purification of Biotinylated Proteins

Biotinylated proteins can be purified from the reaction mixture using streptavidin-coated agarose or magnetic beads.

Buffers:

  • Binding/Wash Buffer: PBS, pH 7.4, with 0.1% Tween-20

  • Elution Buffer (for strong binding): 0.1 M glycine, pH 2.8

  • Elution Buffer (for cleavable biotin probes): Specific cleavage reagents (e.g., 10% formic acid for DADPS linkers).

Protocol:

  • Bead Preparation: Wash the streptavidin beads three times with Binding/Wash Buffer.

  • Binding: Add the biotinylated protein sample to the washed beads and incubate for 1 hour at room temperature with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Add the Elution Buffer to the beads and incubate for 5-10 minutes. Pellet the beads and collect the supernatant containing the purified biotinylated protein. Neutralize the eluate immediately with 1 M Tris, pH 8.5.

Characterization of Biotinylation

The degree of biotinylation can be determined using various methods:

  • HABA Assay: A colorimetric method based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin.

  • Fluorescent Biotin Quantitation: Kits are commercially available that use a fluorescent probe to quantify the amount of biotin in a sample.

  • Mass Spectrometry: To confirm the covalent modification and determine the number of biotin molecules per protein.

  • Competition ELISA: A sensitive method to quantify the degree of biotinylation.

Diagrams

experimental_workflow cluster_labeling Biotinylation via Click Chemistry cluster_purification Purification Alkyne-modified\nBiomolecule Alkyne-modified Biomolecule Click Reaction Click Reaction Alkyne-modified\nBiomolecule->Click Reaction This compound This compound This compound->Click Reaction Biotinylated\nBiomolecule Biotinylated Biomolecule Click Reaction->Biotinylated\nBiomolecule Streptavidin\nBeads Streptavidin Beads Binding Binding Biotinylated\nBiomolecule->Binding Streptavidin\nBeads->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Purified Biotinylated\nBiomolecule Purified Biotinylated Biomolecule Elution->Purified Biotinylated\nBiomolecule

Caption: Experimental workflow for biotinylation and purification.

signaling_pathway Biotinylated Ligand Biotinylated Ligand Complex Formation Complex Formation Biotinylated Ligand->Complex Formation Streptavidin-Enzyme\nConjugate Streptavidin-Enzyme Conjugate Streptavidin-Enzyme\nConjugate->Complex Formation Enzymatic Reaction Enzymatic Reaction Complex Formation->Enzymatic Reaction Substrate Substrate Substrate->Enzymatic Reaction Detectable Signal Detectable Signal Enzymatic Reaction->Detectable Signal

Caption: Detection principle using a biotinylated ligand.

References

Application Notes and Protocols for Protein Biotinylation using Biotin-PEG8-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein biotinylation is a cornerstone technique in life sciences research and drug development, enabling a multitude of applications including protein purification, immobilization, and detection. The use of Biotin-PEG8-azide, in conjunction with click chemistry, offers a highly specific and efficient method for labeling proteins. This two-step approach involves the initial modification of the protein to introduce a strained alkyne group, followed by a bioorthogonal reaction with the azide-functionalized biotin. The polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, ensuring the accessibility of the biotin moiety for subsequent interactions with streptavidin or avidin.

This document provides a detailed, step-by-step guide for the biotinylation of proteins using this compound via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Principle of the Method

The biotinylation process is achieved through a two-step "tag-and-modify" strategy. First, the protein is "tagged" by introducing a strained alkyne, such as dibenzocyclooctyne (DBCO), onto its surface. This is typically accomplished by reacting the primary amines (lysine residues and the N-terminus) of the protein with an NHS-ester functionalized DBCO reagent. In the second "modification" step, the alkyne-tagged protein is reacted with this compound. The strained alkyne of the DBCO group readily and specifically reacts with the azide group of the biotin reagent in a copper-free "click" reaction to form a stable triazole linkage.

Experimental Workflow

The overall experimental workflow for protein biotinylation using this compound is depicted below.

G cluster_0 Step 1: Protein Modification cluster_1 Step 2: Biotinylation (SPAAC) cluster_2 Step 3: Characterization Protein Protein Solution (in amine-free buffer) Reaction1 Incubation (Room Temp, 1-2 hours) Protein->Reaction1 DBCO_NHS DBCO-NHS Ester (dissolved in DMSO) DBCO_NHS->Reaction1 Quenching Quenching (e.g., Tris buffer) Reaction1->Quenching Purification1 Purification (Desalting column) Quenching->Purification1 Alkyne_Protein Alkyne-Modified Protein Purification1->Alkyne_Protein Reaction2 Incubation (4-12 hours) Alkyne_Protein->Reaction2 Biotin_Azide This compound Biotin_Azide->Reaction2 Purification2 Purification (Desalting column) Reaction2->Purification2 Biotinylated_Protein Biotinylated Protein Purification2->Biotinylated_Protein Analysis Analysis (e.g., HABA Assay, SDS-PAGE, Mass Spec) Biotinylated_Protein->Analysis

Workflow for protein biotinylation via SPAAC.

Detailed Experimental Protocols

Materials
  • Protein of interest

  • DBCO-NHS Ester (or other suitable strained alkyne-NHS ester)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for biotin quantification

  • SDS-PAGE reagents and equipment

  • Mass spectrometer (optional)

Step 1: Introduction of the Alkyne Group into the Protein

This protocol describes the modification of a protein with a DBCO-NHS ester to introduce a reactive alkyne group.[1][2][3]

  • Protein Preparation:

    • Dissolve the protein of interest in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.[3] Buffers containing primary amines (e.g., Tris, glycine) are not compatible with this step as they will compete for reaction with the NHS ester.[2]

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

  • Reaction Setup:

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should not exceed 10% to avoid protein denaturation.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted DBCO-NHS ester and the quenching buffer using a desalting column according to the manufacturer's instructions.

    • The purified alkyne-modified protein is now ready for the next step.

ParameterRecommended Condition
Protein Concentration1-10 mg/mL
Reaction BufferAmine-free (e.g., PBS, pH 7.4)
Molar Excess of DBCO-NHS Ester10-20 fold
Incubation Time1-2 hours at room temperature
Quenching Agent50-100 mM Tris-HCl, pH 8.0
Step 2: Biotinylation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the reaction between the alkyne-modified protein and this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Reaction Setup:

    • To the solution of the alkyne-modified protein, add a 2- to 4-fold molar excess of the this compound stock solution.

    • Gently mix the components.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or for 12-24 hours at 4°C. The optimal reaction time may need to be determined empirically for each specific protein.

  • Purification:

    • Remove the excess, unreacted this compound by passing the reaction mixture through a desalting column.

    • The purified biotinylated protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.

ParameterRecommended Condition
Molar Excess of this compound2-4 fold
Incubation Time4-12 hours at room temperature
Purification MethodDesalting column

Confirmation and Characterization of Biotinylation

It is crucial to confirm the successful biotinylation of the protein and to quantify the degree of labeling.

Quantification of Biotinylation

The number of biotin molecules incorporated per protein molecule can be determined using several methods:

  • HABA Assay: This is a colorimetric method based on the displacement of HABA from an avidin-HABA complex by biotin. The resulting decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample.

  • Fluorescence-Based Assays: These assays utilize a fluorescently labeled streptavidin or avidin, where the fluorescence is quenched upon binding to biotin. The increase in fluorescence upon displacement of a quencher is measured.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the biotinylated protein. The mass shift compared to the unmodified protein corresponds to the number of incorporated this compound molecules.

MethodPrincipleAdvantagesDisadvantages
HABA AssayColorimetric displacementSimple, inexpensiveLower sensitivity, interference from colored compounds
Fluorescence AssayFluorescence quenching/enhancementHigh sensitivityRequires a fluorometer, potential for quenching by other molecules
Mass SpectrometryMass shift determinationAccurate, provides information on labeling distributionRequires specialized equipment, can be complex for heterogeneous samples
Qualitative Analysis
  • SDS-PAGE with Streptavidin Blot: The biotinylated protein can be separated by SDS-PAGE, transferred to a membrane, and probed with a streptavidin-HRP conjugate followed by a chemiluminescent substrate. A band corresponding to the molecular weight of the protein should be observed.

  • Gel Shift Assay: The binding of streptavidin to the biotinylated protein will result in a complex with a higher molecular weight, which can be visualized as a "shift" on a native PAGE gel compared to the unbiotinylated protein.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Biotinylation Efficiency Inefficient alkyne incorporation- Ensure the protein buffer is amine-free. - Increase the molar excess of DBCO-NHS ester. - Optimize the incubation time and temperature for the NHS ester reaction.
Incomplete SPAAC reaction- Increase the molar excess of this compound. - Extend the incubation time for the SPAAC reaction.
Protein Precipitation High concentration of organic solvent (DMSO)- Keep the final DMSO concentration below 10% in the NHS ester reaction.
Protein instability under reaction conditions- Perform the reactions at 4°C. - Screen different amine-free buffers for optimal protein stability.
High Background in Assays Incomplete removal of excess biotin- Ensure thorough purification using desalting columns after the biotinylation step.
Non-specific binding of streptavidin- Include appropriate blocking agents in your assays (e.g., BSA, non-fat milk).

Conclusion

The use of this compound in a two-step click chemistry approach provides a robust and versatile method for protein biotinylation. The protocols outlined in this document offer a comprehensive guide for researchers to successfully label their proteins of interest for a wide range of downstream applications. Careful optimization of reaction conditions and thorough characterization of the final product are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Biotin-PEG8-Azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG8-azide in click chemistry reactions for the labeling and detection of biomolecules. The protocols detailed below are designed to be clear, concise, and reproducible for professionals in research and drug development.

Introduction

Click chemistry has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][2][3] The azide-alkyne cycloaddition reaction is a cornerstone of click chemistry, enabling the covalent linkage of two molecules with high fidelity.[4][5] this compound is a versatile reagent that incorporates a biotin moiety for detection, an eight-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for click chemistry conjugation.

This document outlines two primary approaches for using this compound: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for conjugating this compound to alkyne-modified biomolecules. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. To prevent cellular toxicity and protect the catalyst from oxidation, a copper-chelating ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.

Diagram: CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Biotin_PEG8_Azide Biotin-PEG8-N₃ Triazole_Product Biotinylated Biomolecule (Stable Triazole Linkage) Biotin_PEG8_Azide->Triazole_Product Alkyne_Molecule Alkyne-Modified Biomolecule Alkyne_Molecule->Triazole_Product CuSO4 CuSO₄ (Copper(II)) Cu_I Cu(I) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I->Triazole_Product Catalyzes Cycloaddition Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes SPAAC_Workflow cluster_step1 Step 1: Introduction of Bioorthogonal Groups cluster_step2 Step 2: Biotinylation cluster_step3 Step 3: Downstream Analysis Metabolic_Labeling Metabolic Labeling of Cells with Azide-Modified Precursor Add_DBCO_Biotin Incubate with DBCO-Biotin Metabolic_Labeling->Add_DBCO_Biotin Protein_Modification Chemical Modification of Protein with a Strained Alkyne (e.g., DBCO) Add_Biotin_Azide Incubate with This compound Protein_Modification->Add_Biotin_Azide Lysis Cell Lysis Add_Biotin_Azide->Lysis Add_DBCO_Biotin->Lysis Purification Affinity Purification (Streptavidin Beads) Lysis->Purification Detection Detection/Analysis (e.g., Western Blot, Mass Spectrometry) Purification->Detection

References

Application Notes and Protocols for Cell Labeling with Biotin-PEG8-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Biotin-PEG8-azide in cell labeling experiments. The protocols outlined below leverage bioorthogonal click chemistry to specifically tag and subsequently detect or enrich biomolecules of interest from complex biological samples.

Introduction

This compound is a versatile chemical probe used for the biotinylation of alkyne-modified biomolecules. This process is primarily achieved through the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). The azide group on the reagent reacts with an alkyne moiety that has been metabolically, enzymatically, or chemically incorporated into a target biomolecule, such as a protein, glycan, or nucleic acid.

The polyethylene glycol (PEG8) linker enhances the solubility of the biotin molecule in aqueous buffers and extends the distance between biotin and the target biomolecule, which can improve binding to avidin or streptavidin. This robust interaction is then exploited for the detection, visualization, or affinity purification of the labeled molecules.

Applications

  • Proteomics: Identification and quantification of newly synthesized proteins.

  • Glycobiology: Labeling and enrichment of glycoproteins to study glycosylation dynamics.

  • Cell Biology: Visualization and tracking of biomolecules in live or fixed cells.

  • Drug Development: Identification of drug targets and off-target effects.

Quantitative Data Summary

The efficiency and outcome of cell labeling with this compound can be influenced by several factors, including the method of alkyne incorporation, the type of click chemistry employed, and the specific cell line. The following tables summarize typical experimental parameters and expected outcomes.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Alkyne Incorporation Metabolic labeling (e.g., L-azidohomoalanine for proteins, or alkyne-modified sugars for glycans)Metabolic labeling with strained alkynes (e.g., BCN or DBCO modified amino acids or sugars)
This compound Conc. 10-100 µM10-50 µM
Copper(I) Source 50-100 µM CuSO4Not Applicable
Ligand 250-500 µM THPTANot Applicable
Reducing Agent 2.5-5 mM Sodium AscorbateNot Applicable
Incubation Time 10-30 minutes30-60 minutes
Cell Viability Can be cytotoxic; dependent on copper concentration and incubation time. Ligands help mitigate toxicity.Generally high, as no toxic copper catalyst is required.
AnalysisTypical Outcome
Labeling Efficiency High, with rapid reaction kinetics. Can be assessed by fluorescence microscopy or flow cytometry after staining with a fluorescent streptavidin conjugate.
Enrichment Specificity High, allowing for the specific pull-down of biotinylated proteins for subsequent analysis by mass spectrometry.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins and CuAAC Biotinylation

This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using L-azidohomoalanine (AHA), an analog of methionine, followed by biotinylation with this compound via CuAAC.

Materials:

  • Mammalian cells in culture

  • DMEM, methionine-free

  • Fetal Bovine Serum (FBS)

  • L-azidohomoalanine (AHA)

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate Buffered Saline (PBS)

  • Protease inhibitors

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Remove the growth medium and wash the cells once with warm PBS.

    • Replace the medium with methionine-free DMEM supplemented with FBS and incubate for 1 hour to deplete intracellular methionine.

    • Add AHA to the medium to a final concentration of 50 µM and incubate for 4-8 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Copper-Catalyzed Click Reaction (CuAAC):

    • To 1 mg of protein lysate, add the following reagents in order:

      • This compound to a final concentration of 50 µM.

      • THPTA to a final concentration of 250 µM.

      • CuSO4 to a final concentration of 50 µM.

    • Vortex briefly to mix.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5 mM.

    • Incubate the reaction for 30 minutes at room temperature, protected from light.

  • Downstream Processing:

    • The biotinylated proteins are now ready for downstream applications such as enrichment via streptavidin affinity purification followed by mass spectrometry analysis.

Protocol 2: Live Cell Surface Glycan Labeling using SPAAC

This protocol details the labeling of cell surface glycans on live cells using a strained alkyne-modified sugar and subsequent reaction with this compound.

Materials:

  • Mammalian cells in culture

  • Growth medium

  • Alkyne-modified sugar (e.g., a DBCO-modified N-acetylmannosamine precursor)

  • This compound

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Metabolic Labeling:

    • Culture cells with the alkyne-modified sugar in the growth medium for 2-3 days to allow for metabolic incorporation into cell surface glycans.

  • Cell Labeling:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with this compound at a concentration of 25 µM in serum-free medium for 1 hour at 37°C.

  • Washing and Analysis:

    • Wash the cells three times with PBS to remove excess this compound.

    • The cells can now be lysed for downstream enrichment or directly visualized by staining with a fluorescently labeled streptavidin conjugate.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry cluster_analysis Downstream Analysis cell_culture Cell Culture metabolic_incorporation Incorporate Alkyne Precursor cell_culture->metabolic_incorporation Add alkyne- modified substrate click_reaction Add this compound & Reaction Components metabolic_incorporation->click_reaction Labeled Cells enrichment Streptavidin Pull-down click_reaction->enrichment Biotinylated Biomolecules visualization Fluorescent Staining (Streptavidin Conjugate) click_reaction->visualization mass_spec Mass Spectrometry enrichment->mass_spec microscopy Microscopy / Flow Cytometry visualization->microscopy

Caption: Experimental workflow for bioorthogonal labeling and analysis.

egfr_signaling_ppi cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR (Alkyne-modified) Grb2 Grb2 EGFR->Grb2 Recruits & Activates StreptavidinBeads Streptavidin Beads EGFR->StreptavidinBeads Pull-down EGF EGF EGF->EGFR Binds Sos Sos Grb2->Sos Grb2->StreptavidinBeads Co-precipitates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates BiotinAzide This compound BiotinAzide->EGFR Click Reaction

Caption: Identifying EGFR protein interactions using bioorthogonal labeling.

Application Notes and Protocols: Copper-Catalyzed vs. Copper-Free Click Chemistry with Biotin-PEG8-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful tool for bioconjugation, enabling the precise and efficient labeling of biomolecules.[1] This set of reactions is characterized by high yields, stereospecificity, and the formation of stable products under mild, aqueous conditions.[2] Among the most prominent click reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] Both methods are widely used to conjugate molecules like Biotin-PEG8-azide to proteins, nucleic acids, and other biomolecules for various applications in research and drug development.[4]

This compound is a versatile reagent featuring a biotin moiety for detection or affinity purification and a PEG8 spacer to enhance solubility and reduce steric hindrance. The terminal azide group allows for its conjugation to alkyne-modified molecules via click chemistry.

This document provides a detailed comparison of CuAAC and SPAAC for the conjugation of this compound, including application notes, quantitative data, and experimental protocols to guide researchers in selecting the optimal method for their specific needs.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by copper(I), to form a stable 1,4-disubstituted triazole. This reaction is known for its high reaction rates and yields, making it a popular choice for in vitro applications.

Advantages of CuAAC:
  • High Reaction Rates: CuAAC reactions are generally fast, with second-order rate constants typically in the range of 10 to 100 M⁻¹s⁻¹.

  • High Yields: The reaction often proceeds to near-quantitative yields, simplifying purification.

  • Regioselectivity: CuAAC exclusively produces the 1,4-disubstituted triazole isomer.

  • Small, Bioorthogonal Groups: The azide and alkyne functional groups are small and generally do not interfere with biological systems.

  • Versatility: The reaction is compatible with a wide range of solvents, including aqueous and organic mixtures.

Limitations of CuAAC:
  • Copper Cytotoxicity: The copper(I) catalyst is toxic to living cells, which largely limits the use of CuAAC in live-cell imaging and in vivo applications. To mitigate this, copper-chelating ligands can be used to stabilize the copper catalyst and reduce its toxicity.

  • Requirement for a Reducing Agent: A reducing agent, such as sodium ascorbate, is typically required to maintain copper in its active Cu(I) oxidation state.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC, a copper-free click chemistry method, utilizes a strained cyclooctyne that reacts with an azide without the need for a metal catalyst. The reaction is driven by the release of ring strain in the cyclooctyne, making it a bioorthogonal reaction suitable for use in living systems.

Advantages of SPAAC:
  • Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for in vivo and live-cell applications.

  • High Selectivity: The reaction is highly selective between the azide and the strained alkyne, with minimal side reactions in complex biological environments.

  • Mild Reaction Conditions: SPAAC proceeds efficiently under physiological conditions (neutral pH, aqueous buffer, and ambient temperature).

Limitations of SPAAC:
  • Slower Reaction Rates: SPAAC reactions are generally slower than CuAAC, with reaction rates depending on the specific strained alkyne used.

  • Lack of Regioselectivity: SPAAC typically yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).

  • Bulky Reagents: Strained cyclooctynes are bulkier than terminal alkynes, which can sometimes lead to steric hindrance.

  • Synthesis of Strained Alkynes: The synthesis of highly strained and reactive cyclooctynes can be complex and costly.

Quantitative Data Comparison: CuAAC vs. SPAAC

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate Generally faster (10-100 M⁻¹s⁻¹)Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne
Regioselectivity High (yields 1,4-isomer)Low (yields a mixture of regioisomers)
Alkyne Reactant Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)
Reagent Accessibility Simple alkynes are readily availableStrained cyclooctynes can be complex and expensive to synthesize

Experimental Protocols

Protocol 1: Copper-Catalyzed (CuAAC) Biotinylation of an Alkyne-Modified Protein with this compound

This protocol describes a general method for labeling an alkyne-modified protein with this compound using CuAAC.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in DMSO/water)

  • Sodium ascorbate stock solution (e.g., 100 mM in deionized water, freshly prepared)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound in the reaction buffer. A 5- to 10-fold molar excess of the biotin-azide is recommended.

  • Prepare the Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA ligand solutions. The ligand-to-copper ratio should be approximately 5:1 to stabilize the copper catalyst.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the protein/azide mixture, followed by the addition of the CuSO₄/THPTA premix. The final concentration of copper is typically in the range of 50-250 µM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification: Purify the biotinylated protein from excess reagents using an appropriate method such as size-exclusion chromatography or dialysis.

Protocol 2: Copper-Free (SPAAC) Biotinylation of a Strained Alkyne-Modified Protein with this compound

This protocol outlines a general procedure for labeling a protein modified with a strained alkyne (e.g., DBCO) with this compound.

Materials:

  • Strained alkyne (e.g., DBCO)-modified protein

  • This compound

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, dissolve the strained alkyne-modified protein in the reaction buffer.

  • Add this compound: Add a 2- to 5-fold molar excess of this compound to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. Reaction times may vary depending on the reactivity of the specific strained alkyne.

  • Purification: Purify the biotinylated protein from unreacted this compound using a suitable method like size-exclusion chromatography or dialysis.

Mandatory Visualizations

CuAAC_Workflow cluster_reactants Reactants Preparation cluster_catalyst Catalyst System Alkyne_Protein Alkyne-Modified Protein Reaction_Vessel Reaction Mixture Alkyne_Protein->Reaction_Vessel Biotin_Azide This compound Biotin_Azide->Reaction_Vessel CuSO4 CuSO4 CuSO4->Reaction_Vessel Ligand THPTA Ligand Ligand->Reaction_Vessel Ascorbate Sodium Ascorbate Ascorbate->Reaction_Vessel Incubation Incubation (RT, 1-4h) Reaction_Vessel->Incubation Purification Purification (e.g., SEC) Incubation->Purification Final_Product Biotinylated Protein Purification->Final_Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactants Strained_Alkyne_Protein Strained Alkyne- Modified Protein (e.g., DBCO) Reaction_Vessel Reaction Mixture Strained_Alkyne_Protein->Reaction_Vessel Biotin_Azide This compound Biotin_Azide->Reaction_Vessel Incubation Incubation (RT, 2-4h or 4°C overnight) Reaction_Vessel->Incubation Purification Purification (e.g., SEC) Incubation->Purification Final_Product Biotinylated Protein Purification->Final_Product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Decision_Tree Start Start: Biotinylation with This compound Question1 Application in living cells or in vivo? Start->Question1 SPAAC_Path SPAAC Question1->SPAAC_Path Yes Question2 Is reaction speed critical? Question1->Question2 No CuAAC_Path CuAAC CuAAC_Advantage CuAAC is generally faster CuAAC_Path->CuAAC_Advantage SPAAC_Advantage SPAAC is suitable, but may require longer incubation SPAAC_Path->SPAAC_Advantage Question2->CuAAC_Path Yes Question2->CuAAC_Path No, but consider for higher yield

Caption: Decision tree for choosing between CuAAC and SPAAC.

Conclusion

The choice between copper-catalyzed and copper-free click chemistry for conjugating this compound depends critically on the experimental context. For in vitro applications where reaction speed and high yields are paramount, CuAAC is an excellent choice. However, for applications involving live cells or in vivo studies, the biocompatibility of SPAAC makes it the superior and often necessary option. By understanding the advantages and limitations of each method, researchers can select the most appropriate strategy to achieve their scientific goals in drug development and biomedical research.

References

Application Notes: Biotin-PEG8-azide for Labeling Newly Synthesized Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to specifically identify and quantify newly synthesized proteins is crucial for understanding cellular responses to various stimuli, elucidating disease mechanisms, and discovering novel drug targets. Biotin-PEG8-azide, in conjunction with metabolic labeling using amino acid analogs, offers a powerful and versatile tool for the selective isolation and analysis of the nascent proteome.[1][2][3] This bioorthogonal reporter enables the efficient capture of proteins synthesized within a specific timeframe, allowing for their subsequent enrichment and characterization by methods such as mass spectrometry or Western blotting.[4][5]

The workflow is based on the metabolic incorporation of a non-canonical amino acid containing an azide or alkyne moiety into newly synthesized proteins. L-azidohomoalanine (AHA), a methionine analog, is a commonly used reagent for this purpose. Once incorporated, the azide group on the nascent proteins serves as a handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with an alkyne-bearing reporter molecule. This compound is such a reporter, featuring a biotin moiety for strong affinity-based purification and a hydrophilic polyethylene glycol (PEG8) spacer to enhance solubility and minimize steric hindrance.

Principle of the Method

The experimental process involves two key stages:

  • Metabolic Labeling: Cells or organisms are cultured in a methionine-free medium supplemented with L-azidohomoalanine (AHA). During active protein synthesis, AHA is incorporated into nascent polypeptide chains in place of methionine by the cellular translational machinery.

  • Click Chemistry and Enrichment: The azide-modified proteins are then covalently tagged with this compound via a click reaction. The resulting biotinylated proteins can be selectively captured and enriched using streptavidin- or avidin-coated beads, separating them from the pre-existing proteome. The enriched proteins can then be identified and quantified using various downstream analytical techniques.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the successful labeling and enrichment of newly synthesized proteins using AHA and a biotin-azide reporter. These values should be optimized for specific cell types and experimental conditions.

ParameterRecommended RangeNotes
Metabolic Labeling
L-azidohomoalanine (AHA) Concentration25 - 50 µMHigher concentrations may be toxic to some cell types.
Methionine Depletion Time30 - 60 minutesThis step enhances the incorporation of AHA.
AHA Labeling Time1 - 4 hoursThe duration can be adjusted to capture different temporal windows of protein synthesis.
Click Chemistry Reaction
This compound Concentration10 - 50 µMOptimization may be required depending on the amount of labeled protein.
Copper(II) Sulfate (CuSO4)100 - 500 µMA catalyst for the CuAAC reaction.
Tris(2-carboxyethyl)phosphine (TCEP)1 - 5 mMA reducing agent to convert Cu(II) to the active Cu(I) state.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)100 µMA ligand that stabilizes the Cu(I) catalyst and improves reaction efficiency.
Protein Input for Enrichment
Total Protein Lysate100 µg - 1 mgThe amount can be scaled based on the expected abundance of newly synthesized proteins.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with AHA

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free DMEM or RPMI medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-azidohomoalanine (AHA)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors

Procedure:

  • Culture mammalian cells to the desired confluency (typically 70-80%) in their standard complete culture medium.

  • To deplete intracellular methionine, aspirate the growth medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium supplemented with dFBS for 30-60 minutes at 37°C and 5% CO2.

  • Prepare the AHA labeling medium by dissolving AHA in the methionine-free medium to a final concentration of 25-50 µM.

  • Remove the starvation medium and add the AHA labeling medium to the cells.

  • Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C and 5% CO2.

  • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.

Protocol 2: Click Chemistry Reaction with this compound

Materials:

  • AHA-labeled protein lysate from Protocol 1

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin or NeutrAvidin agarose beads

Procedure:

  • In a microcentrifuge tube, combine the following reagents in the specified order (prepare a master mix for multiple samples):

    • AHA-labeled protein lysate (100 µg - 1 mg)

    • This compound (to a final concentration of 10-50 µM)

    • TBTA (to a final concentration of 100 µM)

    • CuSO4 (to a final concentration of 100-500 µM)

    • TCEP (to a final concentration of 1-5 mM)

  • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours with rotation.

  • Following the click reaction, the biotinylated proteins are ready for enrichment.

  • Add streptavidin or NeutrAvidin agarose beads to the reaction mixture.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively with a high-salt buffer (e.g., 1 M NaCl) followed by a low-salt buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

  • The enriched, bead-bound proteins are now ready for downstream analysis, such as on-bead digestion for mass spectrometry or elution for Western blotting.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry & Enrichment cluster_analysis Downstream Analysis start Start with Cultured Cells methionine_depletion Methionine Depletion start->methionine_depletion aha_labeling AHA Labeling methionine_depletion->aha_labeling cell_lysis Cell Lysis aha_labeling->cell_lysis click_reaction Click Reaction with This compound cell_lysis->click_reaction enrichment Streptavidin Enrichment click_reaction->enrichment analysis Mass Spectrometry or Western Blot enrichment->analysis

Caption: Experimental workflow for labeling and enrichment of newly synthesized proteins.

click_chemistry_mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product protein Newly Synthesized Protein with AHA (Azide) catalyst Cu(I) protein->catalyst biotin_peg_azide Biotin-PEG8-alkyne biotin_peg_azide->catalyst product Biotinylated Newly Synthesized Protein catalyst->product

Caption: Click chemistry reaction for biotinylating azide-modified proteins.

References

Preparing Biotin-PEG8-azide Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the preparation of stock solutions of Biotin-PEG8-azide, a critical reagent in bioconjugation and molecular biology applications. Proper preparation and storage of this reagent are paramount to ensure its stability and reactivity in downstream experiments, such as copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This protocol outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to maintain the integrity of the compound.

Introduction

This compound is a biotinylation reagent that incorporates an eight-unit polyethylene glycol (PEG) spacer arm. This hydrophilic PEG spacer enhances the aqueous solubility of the molecule and the resulting biotinylated conjugates, while also minimizing steric hindrance when binding to avidin or streptavidin. The terminal azide group allows for its covalent attachment to alkyne-modified biomolecules through click chemistry, a highly efficient and specific reaction.[1][2] This makes this compound a versatile tool for labeling proteins, nucleic acids, and other molecules for detection, purification, and various bioassays.[3][4]

Product Information

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C28H52N6O10S[5]
Molecular Weight (MW) 664.8 g/mol
Purity Typically ≥98%
Solubility Water, DMSO, DMF, DCM
Storage Conditions -20°C, desiccated

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

3.1. Materials

  • This compound (solid)

  • Anhydrous/dry Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • Optional: Sonication bath

3.2. Procedure

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution.

    • Volume (µL) = (Mass of this compound (mg) / 664.8 g/mol ) * 100,000

  • Dissolution:

    • Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the solid.

    • Visually inspect the solution to ensure that all the solid has dissolved. If necessary, brief sonication in a water bath can aid in dissolution.

  • Aliquoting and Storage:

    • For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

    • Store the aliquots at -20°C. When stored properly, DMSO stock solutions are typically stable for at least one month at -20°C and for up to six months at -80°C.

3.3. Important Considerations

  • Hygroscopic Nature: this compound and DMSO are hygroscopic. It is crucial to use anhydrous DMSO and minimize the exposure of the solid reagent and stock solution to air.

  • Aqueous Solutions: While this compound is soluble in water, aqueous stock solutions are not recommended for long-term storage as they are more prone to degradation. If an aqueous solution is required for an experiment, it should be prepared fresh from a DMSO stock and used the same day.

  • Safety Precautions: Always handle this compound and DMSO in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Application: Biotinylation via Click Chemistry

This compound is primarily used for the biotinylation of alkyne-containing molecules. The azide group reacts with a terminal alkyne in the presence of a copper(I) catalyst or with a cyclooctyne (e.g., DBCO, BCN) in a copper-free reaction to form a stable triazole linkage. This enables the specific attachment of biotin to a target molecule for subsequent detection with streptavidin conjugates or purification using streptavidin-coated resins.

Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_application Downstream Application start Start: Obtain this compound equilibrate Equilibrate vial to room temperature start->equilibrate calculate Calculate required volume of anhydrous DMSO equilibrate->calculate add_dmso Add DMSO to vial calculate->add_dmso dissolve Vortex/sonicate to dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C aliquot->store use_stock Use prepared stock solution in click chemistry reaction store->use_stock end Biotinylated molecule ready for detection/purification use_stock->end

Caption: Workflow for preparing this compound stock solution.

signaling_pathway cluster_reactants Reactants cluster_reaction Click Chemistry Reaction cluster_product Product biotin_peg_azide This compound reaction Cu(I)-catalyzed (CuAAC) or Strain-Promoted (SPAAC) biotin_peg_azide->reaction alkyne_molecule Alkyne-Modified Biomolecule alkyne_molecule->reaction biotinylated_molecule Biotinylated Biomolecule (Stable Triazole Linkage) reaction->biotinylated_molecule +

Caption: Biotinylation of a biomolecule using this compound.

References

Application Notes and Protocols for Biotin-PEG8-azide In Situ Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Biotin-PEG8-azide in in situ click chemistry applications. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction ideal for labeling and identifying biomolecules in complex biological samples.[1][2][3] The inclusion of an eight-unit polyethylene glycol (PEG) linker enhances the water solubility and reduces steric hindrance of the biotin moiety, facilitating its interaction with streptavidin for downstream applications.[4][5]

Introduction to In Situ Click Chemistry with this compound

In situ click chemistry is a powerful technique where a biological target catalyzes the formation of a high-affinity ligand from a pool of smaller, reactive fragments. In a broader sense, it also refers to the labeling of target molecules in their native environment, such as in a cell lysate or on a cell surface. The CuAAC reaction between an azide and a terminal alkyne is the cornerstone of this approach, forming a stable triazole linkage.

This compound serves as a versatile detection reagent in this context. Typically, a biological system is treated with a probe molecule containing a terminal alkyne. This probe can be designed to interact with a specific target protein or be metabolically incorporated into a class of biomolecules. Following this, the cell lysate or fixed cells are treated with this compound. The click reaction then appends a biotin tag to the alkyne-modified molecules, allowing for their subsequent enrichment using streptavidin-coated beads and identification via mass spectrometry-based proteomics.

Key Applications

  • Target Identification and Validation: Identify the cellular binding partners of small molecules or metabolites.

  • Activity-Based Protein Profiling (ABPP): Label and identify active enzymes in a proteome.

  • Post-Translational Modification (PTM) Analysis: Detect and enrich proteins with specific PTMs that have been metabolically labeled with an alkyne-containing precursor.

  • Biomolecule Labeling: Biotinylate proteins, nucleic acids, and glycans for detection and purification.

Quantitative Data Summary

The efficiency of in situ click chemistry can be influenced by various factors including the concentrations of reactants and catalysts, reaction time, and temperature. The tables below summarize typical reaction conditions and outcomes based on published studies.

Table 1: Recommended Reagent Concentrations for In Situ Click Chemistry in Cell Lysates

ReagentConcentration RangeReference
Alkyne-tagged Probe1 - 50 µM
Biotin-PEG-azide ~25 - 600 µM
Copper (II) Sulfate (CuSO₄)0.5 - 6 mM
Reducing Agent (e.g., TCEP, Sodium Ascorbate)1.75 - 6 mM
Copper(I)-chelating Ligand (e.g., TBTA, BTTAA)0.3 - 0.75 mM

Note: TCEP (tris(2-carboxyethyl)phosphine) and Sodium Ascorbate are common reducing agents to generate the active Cu(I) catalyst from CuSO₄. TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) and BTTAA are ligands that stabilize the Cu(I) ion and prevent protein damage.

Table 2: Example Reaction Conditions and Outcomes

ApplicationAlkyne SubstrateBiotin-Azide ConcentrationReaction Time & Temp.OutcomeReference
Protein Target ID in LysateAlkyne-tagged HNE600 µM1 h, 37°CDose-dependent protein biotinylation
Peptide LabelingPropargylglycine26 µM5 h, 75°C90% product yield
In Situ Inhibitor ScreeningBiotin Alkyne500 µM (Azide)48 h, 37°CIdentification of enzyme inhibitors

Experimental Protocols

Protocol 1: General Protocol for Protein Target Identification in Cell Lysates

This protocol is adapted from methodologies used for activity-based protein profiling and target identification. It involves treating cell lysates with an alkyne-functionalized probe, followed by biotinylation using this compound and subsequent enrichment.

Materials:

  • This compound

  • Alkyne-functionalized probe of interest

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Copper (II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • TCEP stock solution (e.g., 100 mM in water, freshly prepared)

  • TBTA stock solution (e.g., 1.7 mM in a 4:1 t-butanol:DMSO mixture)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Harvest cells and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Probe Incubation: Treat the cell lysate (e.g., 1 mg of total protein) with your alkyne-functionalized probe at a predetermined concentration. Incubate for a specified time (e.g., 1 hour) at 37°C. Include a vehicle control (e.g., DMSO).

  • Click Chemistry Reaction: a. Prepare a "click mix" by adding the reagents in the following order to the lysate: this compound (to a final concentration of ~100-600 µM), TCEP (to a final concentration of ~1-6 mM), and TBTA (to a final concentration of ~100-750 µM). Vortex gently. b. Initiate the reaction by adding CuSO₄ (to a final concentration of ~1-6 mM). c. Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein by adding 4 volumes of ice-cold acetone and incubating overnight at -20°C. Centrifuge to pellet the protein, discard the supernatant, and resuspend the pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

  • Affinity Purification: a. Add streptavidin-agarose beads to the lysate and incubate for 1-3 hours at room temperature to capture biotinylated proteins. b. Wash the beads extensively to remove non-specifically bound proteins. A common wash series is once with 0.2% SDS in PBS, once with PBS, and once with water.

  • Elution and Analysis: a. Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer. b. Analyze the eluted proteins by SDS-PAGE and Western blotting with a streptavidin-HRP conjugate to confirm biotinylation. c. For protein identification, the eluted proteins can be subjected to in-gel or in-solution trypsin digestion followed by LC-MS/MS analysis.

Protocol 2: In Situ Labeling of Cellular Proteins for Microscopic Imaging

This protocol outlines the general steps for metabolically labeling cellular proteins with an alkyne-containing amino acid followed by detection with this compound and fluorescently labeled streptavidin.

Materials:

  • Alkynyl amino acid analog (e.g., L-Homopropargylglycine, HPG)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click reaction buffer (e.g., PBS)

  • This compound

  • CuSO₄, Sodium Ascorbate, TBTA

  • Fluorescently labeled streptavidin

  • Mounting medium with DAPI

Procedure:

  • Metabolic Labeling: Culture cells in a medium containing the alkynyl amino acid analog for a desired period (e.g., 4-24 hours) to allow for its incorporation into newly synthesized proteins.

  • Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Click Reaction: a. Prepare a fresh click reaction cocktail containing this compound (~10-50 µM), CuSO₄ (~1 mM), and Sodium Ascorbate (~10 mM) in PBS. The addition of a ligand like TBTA is recommended to improve efficiency and protect cells. b. Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Staining: a. Wash the cells three times with PBS. b. Incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) in PBS containing a blocking agent (e.g., 3% BSA) for 1 hour at room temperature.

  • Imaging: Wash the cells with PBS, counterstain nuclei with DAPI if desired, and mount for fluorescence microscopy.

Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne Alkyne-Modified Biomolecule Product Biotinylated Biomolecule (Stable Triazole Linkage) Alkyne->Product + Azide This compound Azide->Product Copper Cu(I) Copper->Product catalyzes

Caption: The CuAAC reaction mechanism.

Workflow for In Situ Target Identification

Target_ID_Workflow cluster_cell Cellular Environment cluster_click In Situ Click Reaction cluster_analysis Analysis A 1. Introduce Alkyne Probe (e.g., into live cells or lysate) B 2. Probe Binds to Target Protein(s) A->B C 3. Cell Lysis (if not already lysed) B->C D 4. Add this compound & CuAAC Reagents C->D E 5. Biotin Tag is Covalently Attached to Probe D->E F 6. Enrichment of Biotinylated Proteins with Streptavidin Beads E->F G 7. Elution & Protein Digestion F->G H 8. LC-MS/MS Analysis & Target Identification G->H

Caption: Workflow for identifying protein targets.

References

Application Notes and Protocols: Biotin-PEG8-azide for Nucleic Acid Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-azide is a versatile reagent designed for the efficient and specific biotinylation of nucleic acids through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] This reagent features a biotin moiety for strong and specific binding to streptavidin, a terminal azide group for covalent ligation to alkyne-modified nucleic acids, and an eight-unit polyethylene glycol (PEG8) spacer. The hydrophilic PEG8 spacer enhances the aqueous solubility of the reagent and the resulting labeled nucleic acid, while also minimizing steric hindrance between the biotin and the nucleic acid, thereby ensuring efficient interaction with streptavidin.[3]

These application notes provide detailed protocols for the labeling of DNA and RNA with this compound and subsequent downstream applications, including purification and analysis of nucleic acid-protein interactions.

Data Presentation

The efficiency of nucleic acid labeling with this compound is consistently high due to the robust nature of click chemistry.[4] While exact efficiencies can vary based on the specific nucleic acid sequence, its purity, and the reaction conditions, the following tables provide representative data for typical labeling reactions.

Table 1: Representative Labeling Efficiency of Alkyne-Modified DNA with this compound

DNA TypeLength (bases)Labeling MethodLabeling Efficiency (%)Analytical Method
Single-stranded DNA (ssDNA)25Click Chemistry> 95%Mass Spectrometry
Double-stranded DNA (dsDNA)200Click Chemistry> 90%Gel Shift Assay
PCR Product500Click Chemistry> 85%HPLC

Table 2: Representative Labeling Efficiency of Alkyne-Modified RNA with this compound

RNA TypeLength (nucleotides)Labeling MethodLabeling Efficiency (%)Analytical Method
Synthetic RNA Oligonucleotide30Click Chemistry> 95%Mass Spectrometry
In vitro Transcribed RNA150Click Chemistry> 80%Gel Shift Assay

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides with this compound via Click Chemistry

This protocol describes the general procedure for labeling alkyne-modified DNA or RNA oligonucleotides.[5]

Materials:

  • Alkyne-modified DNA or RNA oligonucleotide

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate

  • Nuclease-free water

  • DMSO (optional, for dissolving reagents)

  • Purification supplies (e.g., ethanol, sodium acetate, spin columns, or HPLC system)

Procedure:

  • Prepare Stock Solutions:

    • Alkyne-Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.

    • This compound: Dissolve this compound in nuclease-free water or DMSO to a final concentration of 10 mM.

    • CuSO4: Prepare a 50 mM stock solution in nuclease-free water.

    • THPTA: Prepare a 250 mM stock solution in nuclease-free water.

    • Sodium Ascorbate: Freshly prepare a 500 mM stock solution in nuclease-free water.

  • Click Reaction Assembly:

    • In a microcentrifuge tube, combine the following reagents in the order listed:

      • Nuclease-free water to a final volume of 100 µL

      • 10 µL of 1 M Tris-HCl, pH 7.5

      • 10 µL of 100 µM Alkyne-Oligonucleotide (1 µM final concentration)

      • 5 µL of 10 mM this compound (0.5 mM final concentration)

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Prepare the catalyst premix by combining 1 µL of 50 mM CuSO4 and 5 µL of 250 mM THPTA. Vortex to mix.

    • Add 6 µL of the catalyst premix to the reaction tube.

    • Add 2 µL of freshly prepared 500 mM sodium ascorbate to initiate the reaction.

    • Vortex the reaction mixture thoroughly.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours. For longer or more complex oligonucleotides, the incubation time can be extended to 4 hours or overnight.

  • Purification of the Biotinylated Oligonucleotide:

    • The biotinylated oligonucleotide can be purified from unreacted this compound and catalyst components using several methods:

      • Ethanol Precipitation: Add 3 volumes of ice-cold ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2). Incubate at -20°C for at least 1 hour, then centrifuge to pellet the nucleic acid. Wash the pellet with 70% ethanol.

      • Spin Column Purification: Use a commercially available nucleic acid purification spin column according to the manufacturer's instructions.

      • HPLC Purification: For high-purity applications, reverse-phase HPLC can be used to separate the labeled oligonucleotide from unlabeled starting material and excess reagents.

  • Quantification and Storage:

    • Determine the concentration of the purified biotinylated oligonucleotide using UV-Vis spectrophotometry (A260).

    • The labeling efficiency can be assessed by mass spectrometry or by a gel shift assay with streptavidin.

    • Store the labeled oligonucleotide at -20°C.

Mandatory Visualizations

experimental_workflow cluster_labeling Biotinylation via Click Chemistry cluster_purification Purification cluster_application Downstream Applications alkyne_oligo Alkyne-Modified Nucleic Acid reaction Click Reaction alkyne_oligo->reaction biotin_azide This compound biotin_azide->reaction reagents CuSO4, THPTA, Sodium Ascorbate reagents->reaction purification Purification (Ethanol Precipitation, Spin Column, or HPLC) reaction->purification Crude Product pull_down Pull-Down Assay purification->pull_down Purified Biotinylated Nucleic Acid emsa EMSA purification->emsa detection Detection/Immobilization purification->detection

Caption: Experimental workflow for nucleic acid labeling and downstream applications.

Protocol 2: Pull-Down Assay Using Biotinylated DNA Probe to Isolate DNA-Binding Proteins

This protocol describes the use of a biotinylated DNA probe to isolate specific DNA-binding proteins from a cell lysate.

Materials:

  • Biotinylated DNA probe (from Protocol 1)

  • Streptavidin-coated magnetic beads

  • Cell lysate containing target DNA-binding protein

  • Binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 10% glycerol)

  • Wash buffer (Binding buffer with 150-300 mM KCl)

  • Elution buffer (Binding buffer with 1 M KCl or a specific elution agent)

  • Magnetic rack

  • Protein analysis reagents (e.g., SDS-PAGE gels, Western blot reagents)

Procedure:

  • Prepare Streptavidin Beads:

    • Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube.

    • Place the tube on a magnetic rack to capture the beads and remove the storage buffer.

    • Wash the beads twice with binding buffer.

  • Immobilize the Biotinylated DNA Probe:

    • Resuspend the washed beads in binding buffer.

    • Add the biotinylated DNA probe to the beads and incubate for 30 minutes at room temperature with gentle rotation.

    • Place the tube on the magnetic rack and remove the supernatant.

    • Wash the beads three times with binding buffer to remove any unbound probe.

  • Protein Binding:

    • Add the cell lysate to the beads with the immobilized DNA probe.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Place the tube on the magnetic rack and discard the supernatant.

    • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Add elution buffer to the beads and incubate for 15-30 minutes at room temperature with gentle agitation.

    • Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

pull_down_workflow start Biotinylated DNA Probe immobilization Immobilization start->immobilization beads Streptavidin Magnetic Beads beads->immobilization binding Protein Binding immobilization->binding Immobilized Probe lysate Cell Lysate lysate->binding washing Washing binding->washing Protein-DNA Complex elution Elution washing->elution Purified Complex analysis Protein Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) elution->analysis Eluted Proteins

Caption: Workflow for a pull-down assay using a biotinylated DNA probe.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) with a Biotinylated RNA Probe

This protocol outlines the use of a biotinylated RNA probe to study RNA-protein interactions.

Materials:

  • Biotinylated RNA probe (from Protocol 1)

  • Purified protein or cell extract

  • EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Non-denaturing polyacrylamide gel

  • TBE buffer

  • Nylon membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following:

      • EMSA binding buffer

      • Purified protein or cell extract

      • Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding

    • Incubate on ice for 10 minutes.

    • Add the biotinylated RNA probe and incubate for an additional 20-30 minutes at room temperature.

  • Electrophoresis:

    • Load the binding reactions onto a non-denaturing polyacrylamide gel.

    • Run the gel in TBE buffer at a constant voltage at 4°C until the loading dye has migrated an appropriate distance.

  • Transfer:

    • Transfer the RNA-protein complexes from the gel to a positively charged nylon membrane using a semi-dry or wet transfer apparatus.

  • Detection:

    • Crosslink the RNA to the membrane using a UV crosslinker.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a streptavidin-HRP conjugate.

    • Wash the membrane to remove unbound conjugate.

    • Add a chemiluminescent substrate and visualize the bands using an imaging system. A shifted band indicates the formation of an RNA-protein complex.

emsa_pathway cluster_binding Binding Reaction cluster_separation Separation and Detection cluster_result Result rna_probe Biotinylated RNA Probe binding RNA-Protein Complex Formation rna_probe->binding protein RNA-Binding Protein protein->binding electrophoresis Non-denaturing PAGE binding->electrophoresis Binding Mixture transfer Transfer to Membrane electrophoresis->transfer detection Chemiluminescent Detection transfer->detection shifted_band Shifted Band (Complex) detection->shifted_band free_probe Free Probe detection->free_probe

Caption: Logical flow of an Electrophoretic Mobility Shift Assay (EMSA).

References

Troubleshooting & Optimization

Technical Support Center: Biotin-PEG8-azide in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Biotin-PEG8-azide in cell lysate experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during the labeling and analysis of proteins in complex biological samples.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: High Background or Non-Specific Binding

  • Question: I am observing high background signal and non-specific binding in my Western blots after streptavidin pull-down. What are the potential causes and solutions?

    Answer: High background and non-specific binding are common challenges when working with complex cell lysates. Several factors can contribute to this issue. Here is a breakdown of potential causes and troubleshooting strategies:

    • Endogenous Biotinylated Proteins: Cell lysates naturally contain biotinylated proteins (e.g., carboxylases) that will be captured by streptavidin beads, leading to high background.

      • Solution: Pre-clear your lysate by incubating it with streptavidin beads before adding your biotin-azide labeled sample. This will help deplete endogenous biotinylated proteins.[1]

    • Non-Specific Binding to Beads: Proteins can non-specifically adhere to the streptavidin beads themselves.

      • Solutions:

        • Blocking: Block the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or a non-ionic detergent such as Tween-20 before incubation with the lysate.[1]

        • Washing: Increase the stringency of your wash buffers. You can increase the salt concentration (e.g., up to 500 mM NaCl) or include non-ionic detergents (e.g., 0.1% to 0.5% Tween-20 or Triton X-100) in your wash buffers to disrupt weak, non-specific interactions.[2] Some protocols recommend washing with high concentrations of urea (e.g., 2M) or sodium carbonate (1M) for covalent biotinylation methods like APEX2.[1]

    • Excess this compound: Unreacted this compound can bind to the streptavidin beads and contribute to background.

      • Solution: Ensure the removal of excess this compound after the click chemistry reaction. This can be achieved through protein precipitation (e.g., with methanol/chloroform) or buffer exchange using spin columns.[3]

    • Hydrophobic Interactions: The PEG8 linker, while increasing solubility, can sometimes participate in non-specific hydrophobic interactions.

      • Solution: Include a low concentration of a non-ionic detergent in your binding and wash buffers to minimize these interactions.

Issue 2: Low or No Signal (Poor Labeling Efficiency)

  • Question: I am getting a very weak or no signal from my protein of interest after pull-down and Western blotting. What could be the reason for this low labeling efficiency?

    Answer: Low signal intensity often points to inefficiencies in the click chemistry reaction or issues with subsequent detection steps. Here are some key areas to troubleshoot:

    • Suboptimal Click Chemistry Reaction Conditions: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is sensitive to several factors.

      • Solutions:

        • Reagent Concentrations: Optimize the concentrations of this compound, copper (II) sulfate (CuSO₄), and the reducing agent (e.g., sodium ascorbate). A common starting point is 20 µM for the biotin-azide reagent, but this can be titrated. The ratio of the copper-chelating ligand (e.g., THPTA) to copper is also critical.

        • Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxidation. Prepare the sodium ascorbate solution fresh and consider degassing your buffers.

        • Interfering Substances: Thiols can interfere with the click reaction. Avoid using lysis buffers containing DTT or β-mercaptoethanol during the labeling step.

    • Lysis Buffer Composition: The choice of lysis buffer can significantly impact the click reaction and protein stability.

      • Solutions:

        • Detergents: High concentrations of strong ionic detergents like SDS (1%) can inhibit the click reaction. Consider using non-ionic detergents like NP-40 or Triton X-100 at lower concentrations (e.g., 0.1-1%). RIPA buffer, which contains a mixture of detergents, can also be used, but may require optimization.

        • Buffer pH: The pH of the lysis buffer should be compatible with both protein stability and the click reaction, typically around pH 7.4.

    • Insufficient Protein Input: The amount of your target protein in the lysate may be too low for detection.

      • Solution: Increase the total protein concentration in your lysate used for the pull-down. A typical range is 1-5 mg/mL.

    • Inefficient Pull-Down: The biotinylated protein may not be efficiently captured by the streptavidin beads.

      • Solution: Ensure sufficient incubation time of the lysate with the beads (e.g., 1 hour to overnight at 4°C with gentle rotation). Also, verify the binding capacity of your streptavidin beads.

Experimental Protocols

Protocol 1: General Workflow for this compound Labeling in Cell Lysates

This protocol provides a general framework. Optimization of specific steps is highly recommended.

G cluster_0 Cell Lysis cluster_1 Click Chemistry Reaction cluster_2 Removal of Excess Reagents cluster_3 Streptavidin Pull-Down cluster_4 Downstream Analysis lysis Lyse cells in a click-compatible buffer (e.g., RIPA without DTT, or NP-40 based buffer) containing protease inhibitors. quantify Quantify protein concentration. lysis->quantify add_reagents To the cell lysate, add: 1. This compound 2. Copper (II) Sulfate 3. Copper Ligand (e.g., THPTA) 4. Reducing Agent (e.g., Sodium Ascorbate) quantify->add_reagents incubate Incubate at room temperature for 30-60 minutes, protected from light. add_reagents->incubate precipitate Perform protein precipitation (e.g., methanol/chloroform) or buffer exchange (spin column). incubate->precipitate block_beads Block streptavidin beads with BSA. precipitate->block_beads incubate_lysate Incubate the labeled lysate with blocked beads. block_beads->incubate_lysate wash Wash beads with stringent wash buffers. incubate_lysate->wash elute Elute biotinylated proteins. wash->elute analysis Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry. elute->analysis

Caption: General experimental workflow for this compound labeling.

Data Presentation

Table 1: Recommended Reagent Concentrations for Click Chemistry in Cell Lysates

ReagentRecommended Starting ConcentrationConcentration Range for OptimizationReference
This compound20 µM2 - 40 µM
Copper (II) Sulfate (CuSO₄)1 mM0.1 - 1 mM
Copper Ligand (e.g., THPTA)100 µM50 µM - 2 mM
Sodium Ascorbate1 mM1 - 5 mM
Protein Lysate1-5 mg/mL0.5 - 10 mg/mL

Table 2: Impact of Lysis Buffer Detergents on Click Chemistry Efficiency

DetergentConcentrationEffect on Click ChemistryRecommendationReference
SDS1%NegativeAvoid or use at very low concentrations (e.g., <0.1%)
Deoxycholate1%NegativeAvoid high concentrations
NP-401%CompatibleRecommended
Triton X-1001%CompatibleRecommended
UreaHigh (e.g., 8M)NegativeAvoid during click reaction

Frequently Asked Questions (FAQs)

  • Q1: What is the purpose of the PEG8 linker in this compound?

    • A1: The Polyethylene Glycol (PEG) linker serves two main purposes. First, it increases the hydrophilicity and solubility of the biotin-azide reagent in aqueous buffers. Second, the spacer arm reduces steric hindrance, allowing for more efficient binding of the biotin moiety to streptavidin.

  • Q2: Can I use a copper-free click chemistry approach with this compound?

    • A2: No, this compound is designed for copper-catalyzed click chemistry (CuAAC) as it contains a terminal azide group. For copper-free click chemistry, you would need a reagent with a strained alkyne, such as DBCO or BCN, to react with an azide-modified protein.

  • Q3: How should I store my this compound stock solution?

    • A3: this compound is typically dissolved in an organic solvent like DMSO to make a stock solution. It is recommended to store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Q4: What are some alternative methods for reducing non-specific binding during the pull-down?

    • A4: In addition to pre-clearing the lysate and blocking the beads, you can try to optimize your wash conditions. This can include increasing the number of washes, increasing the duration of each wash, and using a combination of different wash buffers with varying salt and detergent concentrations. For particularly challenging samples, a denaturing wash step (e.g., with urea) followed by refolding might be considered, although this can risk eluting your protein of interest if the interaction is not covalent.

  • Q5: How can I confirm that the click chemistry reaction has worked efficiently?

    • A5: A good positive control is essential. You can perform the click reaction on a known alkyne-containing protein of a different molecular weight to your target. After the reaction and Western blotting with streptavidin-HRP, a strong band for the control protein would indicate that the click chemistry reagents and conditions are optimal. Additionally, you can use a fluorescent azide reagent in a parallel reaction to visualize the labeling efficiency on a gel before committing to the pull-down.

Signaling Pathways and Logical Relationships

Diagram 1: Logic Tree for Troubleshooting High Background

This diagram illustrates a logical approach to diagnosing and resolving high background issues.

G cluster_causes Potential Causes cluster_solutions Solutions start High Background Observed endogenous_biotin Endogenous Biotinylated Proteins start->endogenous_biotin bead_binding Non-Specific Binding to Beads start->bead_binding excess_reagent Excess Biotin-Azide start->excess_reagent preclear Pre-clear Lysate endogenous_biotin->preclear block_beads Block Beads (BSA, Tween-20) bead_binding->block_beads stringent_wash Increase Wash Stringency bead_binding->stringent_wash remove_excess Improve Excess Reagent Removal excess_reagent->remove_excess

References

Biotin-PEG8-azide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG8-azide. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

This compound is generally soluble in a variety of common laboratory solvents. The inclusion of the hydrophilic Polyethylene Glycol (PEG) spacer significantly enhances its aqueous solubility compared to non-PEGylated biotin azide.[1][2][3][4] While precise quantitative solubility for the PEG8 variant is not always provided by manufacturers, several product data sheets list it as soluble in water, DMSO, DMF, and DCM.[5]

For context, related compounds' solubilities are provided in the table below. It is anticipated that this compound will have solubility in a similar range or slightly better, particularly in aqueous buffers, due to the longer PEG chain.

Q2: I am observing precipitation when dissolving this compound in an aqueous buffer. What could be the cause and how can I resolve it?

Precipitation in aqueous buffers can occur if the solubility limit is exceeded. For compounds that are sparingly soluble in aqueous solutions, it is a common practice to first dissolve them in an organic solvent like DMSO to create a high-concentration stock solution. This stock can then be diluted into the aqueous buffer of choice to the desired final concentration. This method generally ensures better dissolution in the final aqueous medium. If you are still observing precipitation, consider vortexing, gentle heating, or sonication to aid dissolution.

Q3: What is the recommended method for preparing a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous organic solvent such as DMSO or DMF. A typical stock solution concentration might be in the range of 5-10 mg/mL. Store this stock solution at -20°C for long-term stability.

Q4: For how long can I store this compound solutions?

Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for several months. However, it is not recommended to store aqueous solutions for more than a day, as the compound's stability may be reduced. For best results, prepare fresh aqueous working solutions from your frozen organic stock solution just before use.

Q5: How does the PEG8 linker affect the properties of the molecule?

The PEG8 (polyethylene glycol with 8 ethylene oxide units) linker is hydrophilic, which increases the aqueous solubility of the biotin-azide conjugate. This property is beneficial for reactions performed in aqueous buffers. Additionally, the long, flexible PEG spacer helps to minimize steric hindrance, which can improve the binding efficiency of the biotin to avidin or streptavidin.

Solubility Data Summary

The following table summarizes the available quantitative solubility data for Biotin-PEG-azide and related compounds.

CompoundSolventMaximum Concentration
Biotin-azide (non-PEGylated)DMSO~ 5 mg/mL
Biotin-azide (non-PEGylated)1:1 DMSO:PBS (pH 7.2)~ 0.5 mg/mL
Biotin-PEG3-azideDMSO10 mg/mL
Biotin-PEG3-azideDMF10 mg/mL
Biotin-PEG3-azidePBS (pH 7.2)10 mg/mL
Biotin-PEG3-azideWater10 mg/mL
TAMRA-Azide-PEG-BiotinDMSO100 mg/mL (with sonication)

Note: This data is for related compounds and should be used as a guideline. The solubility of this compound is expected to be comparable to or greater than that of Biotin-PEG3-azide in aqueous solutions.

Experimental Protocols

Protocol for Dissolving this compound

This protocol outlines the recommended procedure for preparing a stock solution and subsequent aqueous working solutions of this compound.

  • Prepare a Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add a sufficient volume of anhydrous DMSO to the vial to achieve a stock concentration of 10 mg/mL.

    • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Prepare an Aqueous Working Solution:

    • Thaw a single aliquot of the DMSO stock solution.

    • Add the required volume of the stock solution to your aqueous buffer of choice (e.g., PBS) to reach the desired final concentration.

    • Vortex the solution thoroughly to ensure it is homogenous.

    • Use the freshly prepared aqueous working solution immediately for your experiment.

General Protocol for a Copper-Catalyzed Click Chemistry (CuAAC) Reaction

This protocol provides a general workflow for labeling an alkyne-containing biomolecule with this compound. Note that optimization of reactant concentrations may be necessary for specific applications.

  • Prepare Reactants:

    • Dissolve the alkyne-containing biomolecule in a suitable reaction buffer (e.g., phosphate buffer).

    • Prepare a fresh solution of a copper (I) source, such as copper (II) sulfate with a reducing agent like sodium ascorbate.

    • Prepare a solution of a copper ligand, such as TBTA, to stabilize the copper (I) ion.

    • Prepare a working solution of this compound in the reaction buffer as described above.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the alkyne-containing biomolecule, the copper ligand solution, and the this compound solution.

    • Add the copper (II) sulfate solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently mix the components and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Following the incubation, the biotinylated biomolecule can be purified from the reaction mixture using methods appropriate for the biomolecule, such as precipitation, dialysis, or chromatography.

Visual Guides

Experimental Workflow for Biotinylation via Click Chemistry

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification prep_biotin Prepare this compound working solution mix Combine reactants in reaction buffer prep_biotin->mix prep_biomolecule Prepare alkyne-tagged biomolecule prep_biomolecule->mix prep_reagents Prepare Cu(I) source, ligand, and reducing agent prep_reagents->mix incubate Incubate at room temp (1-4 hours) mix->incubate purify Purify biotinylated biomolecule incubate->purify analyze Analyze product purify->analyze

Caption: Workflow for biotinylating a biomolecule using this compound and click chemistry.

Troubleshooting Solubility Issues

G decision decision solution solution start Start: Dissolving This compound check_solvent Dissolving directly in aqueous buffer? start->check_solvent dissolve_dmso Dissolve in DMSO/DMF to create stock solution check_solvent->dissolve_dmso Yes check_precipitation Is there still precipitation? check_solvent->check_precipitation No dilute Dilute stock solution into aqueous buffer dissolve_dmso->dilute dilute->check_precipitation apply_energy Apply gentle heat, vortex, or sonicate check_precipitation->apply_energy Yes success Solution is ready for use check_precipitation->success No check_again Is it dissolved? apply_energy->check_again check_again->success Yes fail Consider reducing final concentration check_again->fail No

Caption: A logical guide to troubleshooting solubility problems with this compound.

References

optimizing copper catalyst concentration for Biotin-PEG8-azide reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing copper-catalyzed Biotin-PEG8-azide reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving successful conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in the this compound reaction?

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," utilizes a copper(I) catalyst to facilitate the reaction between the azide group of this compound and a terminal alkyne.[1][2] The Cu(I) species significantly accelerates the reaction rate and ensures the regioselective formation of the 1,4-disubstituted 1,2,3-triazole product.[1][3] In practice, the active Cu(I) catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), by adding a reducing agent like sodium ascorbate.[1]

Q2: Why is a ligand necessary for my copper-catalyzed click reaction?

Ligands are crucial for several reasons in CuAAC reactions involving biomolecules. They stabilize the catalytically active copper(I) oxidation state, preventing its oxidation to the inactive Cu(II) or disproportionation. Furthermore, ligands can accelerate the reaction rate and, importantly, protect sensitive biomolecules from damage caused by reactive oxygen species (ROS) that can be generated by the copper catalyst in aqueous solutions. Commonly used water-soluble ligands include THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

Q3: My reaction yield is low. What are the common causes and how can I troubleshoot this?

Low reaction yield is a frequent issue with several potential causes:

  • Inactive Catalyst: The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state. Ensure your buffers are deoxygenated and consider preparing the sodium ascorbate solution fresh.

  • Copper Sequestration: Functional groups on your biomolecule, particularly thiols (from cysteine residues), can chelate the copper catalyst, rendering it unavailable for the reaction.

  • Reactant Inaccessibility: For large biomolecules like proteins, the alkyne or azide functional groups may be sterically hindered or buried within the molecule's three-dimensional structure.

  • Suboptimal Reagent Concentrations: The concentrations of the copper catalyst, ligand, and reducing agent are critical and may need to be optimized for your specific system.

For a step-by-step guide to troubleshooting low yield, please refer to the "Troubleshooting Low or No Product Yield" workflow diagram below.

Q4: I'm observing side products or degradation of my biomolecule. What can I do to prevent this?

Side reactions and biomolecule degradation are often caused by the generation of reactive oxygen species (ROS) in the presence of copper and a reducing agent. To mitigate this, it is essential to use a chelating ligand to sequester the copper ion. A common recommendation is to use a 5:1 ratio of ligand to copper. Additionally, keeping the reaction time as short as possible by optimizing other parameters can be beneficial. For particularly sensitive proteins, the addition of aminoguanidine can help intercept byproducts of ascorbate oxidation that may cause modifications.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no formation of your desired biotinylated product, consider the following troubleshooting steps.

Troubleshooting Workflow for Low or No Product Yield

G start Low/No Product Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents Fresh & Pure? check_catalyst->check_reagents Yes sol_catalyst Degas buffers. Use fresh sodium ascorbate. check_catalyst->sol_catalyst No check_sequestration Is Copper Sequestration Occurring? check_reagents->check_sequestration Yes sol_reagents Use high-purity reagents. Verify azide/alkyne incorporation. check_reagents->sol_reagents No check_accessibility Are Reactive Groups Accessible? check_sequestration->check_accessibility No sol_sequestration Increase ligand:copper ratio (e.g., 5:1). Add excess copper or sacrificial metal (Zn(II)). check_sequestration->sol_sequestration Yes optimize_conc Optimize Reagent Concentrations check_accessibility->optimize_conc Yes sol_accessibility Add denaturant (e.g., DMSO). Increase reaction time or temperature. check_accessibility->sol_accessibility No sol_catalyst->check_catalyst sol_reagents->check_reagents sol_sequestration->check_sequestration sol_accessibility->check_accessibility

Troubleshooting workflow for low product yield.
Issue 2: Reaction Inconsistency

If your reaction is successful on some occasions but fails on others, the lack of reproducibility often points to subtle variations in your experimental setup.

  • Oxygen Exposure: The primary cause of inconsistency is often variable exposure to oxygen, which deactivates the Cu(I) catalyst. Standardize your procedure for deoxygenating solvents and protecting the reaction from air.

  • Reagent Stability: Stock solutions, particularly of sodium ascorbate, can degrade over time. Always prepare fresh sodium ascorbate solutions before setting up your reactions.

  • Order of Reagent Addition: The order in which you add your reagents can impact the catalyst's stability and activity. It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture containing the azide and alkyne. The reaction is then typically initiated by the addition of the reducing agent.

Data Presentation

Table 1: Recommended Reagent Concentrations for Bioconjugation

This table provides a starting point for optimizing your this compound reaction. Concentrations may need to be adjusted for your specific application.

ReagentStock ConcentrationFinal Concentration RangeReference(s)
Copper(II) Sulfate (CuSO₄)20 mM in water50 - 250 µM
Ligand (e.g., THPTA)50 mM in water250 µM - 1.25 mM
Sodium Ascorbate100 mM in water (fresh)1 - 5 mM
This compound10 mM in DMSO50 - 200 µM
Alkyne-MoleculeVaries1.1 to 2-fold excess

Note: A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules.

Experimental Protocols

General Protocol for Biotinylation in Aqueous Buffer

This protocol is a general guideline and may require optimization.

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Alkyne-modified biomolecule: In a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Copper(II) sulfate (CuSO₄): 20 mM in water.

    • Ligand (e.g., THPTA): 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh for each experiment).

    • (Optional) Aminoguanidine: 100 mM in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and the this compound in the reaction buffer to the desired final concentrations.

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM final concentration).

    • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

    • Once the reaction is complete, the biotinylated product can be purified using standard methods such as dialysis, size-exclusion chromatography, or affinity purification.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide Prepare this compound Stock Solution mix_reactants Combine Azide and Alkyne in Reaction Buffer prep_azide->mix_reactants prep_alkyne Prepare Alkyne-Biomolecule in Buffer prep_alkyne->mix_reactants prep_cu Prepare CuSO4 Stock Solution premix_catalyst Pre-mix CuSO4 and Ligand prep_cu->premix_catalyst prep_ligand Prepare Ligand Stock Solution prep_ligand->premix_catalyst prep_asc Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_asc->initiate add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate incubate Incubate at Room Temperature initiate->incubate monitor Monitor Reaction Progress (e.g., LC-MS, SDS-PAGE) incubate->monitor purify Purify Biotinylated Product monitor->purify

A typical experimental workflow for CuAAC.

Simplified CuAAC Reaction Pathway

G CuII Cu(II)SO4 CuI Cu(I)-Ligand (Active Catalyst) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Intermediate Copper-Acetylide Intermediate CuI->Intermediate Alkyne Terminal Alkyne Alkyne->Intermediate Azide This compound Product 1,2,3-Triazole Product (Biotinylated Molecule) Azide->Product Intermediate->Product

The catalytic cycle of the CuAAC reaction.

References

Technical Support Center: Minimizing Background Signal in Biotin-PEG8-azide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Biotin-PEG8-azide. Our goal is to help you minimize background signal and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background signal in experiments using this compound?

A1: Background signals in this compound experiments can originate from two main aspects of the workflow: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, and the subsequent detection with streptavidin.

  • Click Chemistry (CuAAC) Related:

    • Non-specific binding of the copper catalyst: Copper ions can bind non-specifically to proteins and other biomolecules.[1]

    • Excess reagents: A large excess of the this compound probe can lead to non-specific binding.[1]

    • Side reactions: Free thiols in cysteine residues can react with the copper catalyst and alkyne probes, causing off-target labeling.[1]

    • Reactive Oxygen Species (ROS): The Cu(I) catalyst can generate ROS in the presence of a reducing agent and oxygen, which can damage biomolecules and contribute to background.[1]

  • Biotin-Streptavidin Detection Related:

    • Endogenous biotin: Many cells and tissues naturally contain biotinylated proteins, which will be detected by streptavidin, leading to high background.[2] This is especially true for tissues like the liver and brain.

    • Non-specific binding of streptavidin/avidin: Streptavidin and especially avidin (due to its glycosylation and high pI) can bind non-specifically to tissues and surfaces.

    • Inadequate blocking: Insufficient blocking of non-specific binding sites on a membrane or in a well can lead to high background.

Q2: What is the role of a ligand in the copper-catalyzed click reaction?

A2: Ligands are crucial for successful and low-background CuAAC reactions. They serve several key functions:

  • Stabilize the Cu(I) catalyst: Ligands protect the active Cu(I) oxidation state from oxidation to the inactive Cu(II) state and prevent its disproportionation.

  • Increase reaction rate: By stabilizing the catalyst, ligands can accelerate the click reaction.

  • Reduce background and cytotoxicity: Ligands minimize the toxicity of copper and can reduce the generation of reactive oxygen species, thereby protecting biomolecules from damage.

Q3: Should I use copper-catalyzed (CuAAC) or copper-free (SPAAC) click chemistry?

A3: The choice depends on your experimental system.

  • CuAAC is generally faster and more target-specific when optimized. However, the copper catalyst can be toxic to living cells. The use of ligands can mitigate this toxicity.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative that is more biocompatible and suitable for live-cell imaging. However, it can have slower reaction kinetics compared to CuAAC. Cyclooctynes used in SPAAC can also sometimes react non-specifically with thiols.

Q4: Can I use milk as a blocking agent in my Western blot when detecting a biotinylated protein?

A4: It is not recommended to use non-fat dry milk for blocking when using a biotin-streptavidin detection system. Milk contains endogenous biotin, which will bind to the streptavidin conjugate and cause high background. A better alternative is a biotin-free blocking buffer, such as 0.1%–2.0% BSA in TBS-Tween.

Troubleshooting Guides

Issue 1: High Background in Negative Controls (No Alkyne Target)

This issue points to non-specific binding of the this compound probe or the detection reagents.

Potential Cause Recommended Solution Expected Outcome
Non-specific binding of this compound 1. Decrease the concentration of the this compound probe. 2. Increase the number and duration of washing steps after the click reaction. 3. Add a blocking agent like BSA to your buffers.Reduced background fluorescence/signal in negative controls.
Endogenous Biotin in Sample Perform an endogenous biotin blocking step before adding the streptavidin conjugate. (See Protocol 2)Elimination of signal originating from naturally biotinylated proteins in the sample.
Non-specific binding of Streptavidin 1. Use streptavidin instead of avidin, as it has lower non-specific binding. 2. Titrate the streptavidin conjugate to find the optimal concentration. 3. Ensure adequate blocking with a biotin-free blocker (e.g., BSA).Lower background signal across the entire blot, well, or image.
Contaminated Reagents Use fresh reagents and sterile, filtered buffers.Consistent and reproducible results with lower background.
Issue 2: Non-Specific Labeling in Click Reaction (High Background in All Samples)

This suggests a problem with the click chemistry reaction conditions, leading to off-target labeling.

Potential Cause Recommended Solution Expected Outcome
Suboptimal Reagent Ratios 1. Ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) in sufficient excess (at least 5-fold) over the copper sulfate. 2. Use a much higher concentration of sodium ascorbate than copper.Minimized side reactions and reduced non-specific labeling.
Copper-Mediated Side Reactions 1. Use a copper-chelating ligand. 2. Perform a final wash with a copper chelator like EDTA.Quenching of non-specific fluorescence or signal caused by copper.
Reaction with Thiols For protein samples, consider increasing the concentration of the reducing agent TCEP (e.g., up to 3 mM) to minimize thiol-alkyne reactions.Elimination of background from thiol-alkyne side reactions.
Excess this compound Titrate the this compound to the lowest effective concentration. Ensure excess, unreacted probe is removed with thorough washing or purification.Reduced non-specific signal due to unbound probe.

Quantitative Data Summary

The following tables provide a summary of recommended starting concentrations and ratios for optimizing your this compound experiments to minimize background.

Table 1: Recommended Reagent Concentrations for CuAAC Reaction in Cell Lysate

Component Stock Concentration Final Concentration Reference
Alkyne-modified Protein Lysate1-5 mg/mLN/A
This compound10 mM in DMSO20-100 µM
Copper (II) Sulfate (CuSO₄)20-50 mM in H₂O50-100 µM
Ligand (e.g., THPTA, BTTAA)50-100 mM in H₂O250-500 µM
Sodium Ascorbate300-500 mM in H₂O (Fresh)1.75-5 mM

Table 2: Key Ratios for Minimizing Background in CuAAC

Parameter Recommended Ratio Rationale Reference
Ligand : Copper ≥ 5 : 1Stabilizes Cu(I) and prevents protein damage from ROS.
Sodium Ascorbate : Copper > 10 : 1Ensures efficient reduction of Cu(II) to Cu(I) and maintains the active catalytic species.

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling of Proteins in Cell Lysate via CuAAC

This protocol is a starting point and should be optimized for your specific application.

  • Prepare Reagents:

    • Prepare stock solutions as outlined in Table 1. Always prepare the sodium ascorbate solution fresh.

  • Set up the Reaction:

    • In a microfuge tube, add your alkyne-labeled protein lysate (e.g., 50 µL of 1-5 mg/mL).

    • Add this compound to the desired final concentration (e.g., 20 µM).

    • Add the copper ligand (e.g., THPTA) to a final concentration of 5-fold higher than the copper (e.g., 500 µM). Vortex briefly.

    • Add Copper (II) Sulfate to the desired final concentration (e.g., 100 µM). Vortex briefly.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate to initiate the reaction (e.g., to a final concentration of 5 mM). Vortex briefly.

  • Incubate:

    • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Remove Excess Reagents (Crucial for Low Background):

    • Precipitate the protein using a method like chloroform/methanol precipitation.

    • Alternatively, use a spin column designed for dye and biotin removal.

  • Proceed to Downstream Analysis:

    • Resuspend the protein pellet in an appropriate buffer (e.g., Laemmli buffer for SDS-PAGE) for analysis by Western blot.

Protocol 2: Endogenous Biotin Blocking for Immunohistochemistry or Western Blot

This procedure should be performed after general protein blocking (e.g., with BSA) and before the addition of the streptavidin conjugate.

  • Initial Blocking:

    • Block your sample (cells, tissue, or membrane) as usual with a protein-based blocker like BSA.

  • Avidin Incubation:

    • Prepare a solution of 0.1 mg/mL streptavidin or avidin in your wash buffer.

    • Cover the sample with this solution and incubate for 15 minutes at room temperature. This step saturates all endogenous biotin.

  • Wash:

    • Wash the sample three times for 10 minutes each with wash buffer.

  • Biotin Incubation:

    • Prepare a solution of 0.5 mg/mL free D-Biotin in your wash buffer.

    • Cover the sample with the biotin solution and incubate for 15-30 minutes at room temperature. This step blocks the remaining biotin-binding sites on the streptavidin/avidin added in step 2.

  • Final Wash:

    • Wash the sample three times for 10 minutes each with wash buffer.

  • Detection:

    • The sample is now ready for incubation with your biotin-azide labeled probe followed by the streptavidin detection reagent.

Visualizations

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne Alkyne-tagged Biomolecule Product Biotin-Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Product BiotinAzide This compound BiotinAzide->Product CuII Cu(II)SO4 CuI Cu(I) - Active Catalyst CuII->CuI Ascorbate Sodium Ascorbate Ascorbate->CuII Reduction CuI->Alkyne Catalyzes CuI->CuI Oxidation (O2) Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilizes

Figure 1. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

Troubleshooting_Workflow Start High Background Signal Observed CheckNegative Is background high in negative control (no alkyne)? Start->CheckNegative OptimizeClick Optimize Click Reaction: - Check Ligand:Cu ratio (≥5:1) - Increase Ascorbate:Cu ratio - Decrease probe concentration CheckNegative->OptimizeClick No BlockEndoBiotin Perform Endogenous Biotin Blocking CheckNegative->BlockEndoBiotin Yes ImproveWashing Improve Post-Reaction Wash: - Increase wash steps/duration - Use protein precipitation or  spin columns OptimizeClick->ImproveWashing OptimizeDetection Optimize Detection: - Titrate Streptavidin - Use biotin-free blocker (BSA) BlockEndoBiotin->OptimizeDetection ImproveWashing->OptimizeDetection Result Low Background Signal OptimizeDetection->Result

Figure 2. A logical workflow for troubleshooting high background signals.

Biotin_Blocking Sample Sample with Endogenous Biotin Step1 Step 1: Add excess Streptavidin Sample:f1->Step1 BlockedSample Endogenous Biotin bound by Streptavidin Excess Streptavidin binding sites remain Step1->BlockedSample:f0 Step2 Step 2: Add excess free Biotin BlockedSample:f1->Step2 FinalSample All sites blocked Ready for specific probe detection Step2->FinalSample:f0

References

Technical Support Center: Purification of Biotin-PEG8-Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of biotin-PEG8-azide labeled proteins. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the first crucial step after labeling my protein with this compound?

A1: The most critical first step is to remove the excess, unreacted this compound reagent.[1][2][3] Failure to do so will result in the free biotin reagent competing with your labeled protein for binding sites on the streptavidin affinity resin, leading to significantly lower purification yields.[3] Common methods for removal include dialysis, size-exclusion chromatography (desalting columns), or ultrafiltration spin columns.[1]

Q2: Which affinity purification resin should I choose: streptavidin, NeutrAvidin, or avidin?

A2: Streptavidin and NeutrAvidin are generally preferred over avidin for most applications. Streptavidin lacks any glycosylation, reducing non-specific binding from lectin-like interactions. NeutrAvidin is a deglycosylated form of avidin with a more neutral isoelectric point, further minimizing non-specific background. The choice often depends on the specific protein and experimental context, but streptavidin-coated resins (including magnetic beads) are the most common starting point.

Q3: My protein is sensitive and cannot withstand harsh elution conditions. What are my options?

A3: The biotin-streptavidin interaction is extremely strong, often requiring harsh denaturing conditions (e.g., 8 M guanidine-HCl, pH 1.5) for elution. For sensitive proteins, consider these alternatives:

  • Competitive Elution: Using a high concentration of free biotin (e.g., 25 mM) combined with gentle heating (e.g., 95°C for 5 minutes) can effectively elute the protein under less denaturing conditions.

  • Engineered Streptavidin (Strep-Tactin®): This engineered form of streptavidin binds biotin with a slightly lower affinity, allowing for elution under mild, physiological conditions with an excess of free biotin.

  • Cleavable Biotin Probes: Use a biotin-azide reagent that contains a cleavable linker (e.g., disulfide or acid-labile). This allows the protein to be released from the resin by adding a specific cleaving agent (like DTT for a disulfide linker) while the biotin tag remains bound.

Q4: How can I assess the purity and success of my purification?

A4: The most common method is SDS-PAGE followed by Coomassie blue staining or silver staining to visualize the protein bands. A successful purification will show a prominent band at the expected molecular weight of your target protein with minimal contaminating bands. For a more quantitative assessment of biotin incorporation, a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used after removing all free biotin.

Experimental Workflow & Logic Diagrams

A generalized workflow for the entire process from labeling to final purified protein is essential for planning experiments.

G cluster_0 Labeling Reaction cluster_1 Removal of Excess Reagent cluster_2 Affinity Purification cluster_3 Final Polishing & Analysis p1 Protein of Interest (with alkyne group) p3 Click Chemistry Reaction (CuAAC or SPAAC) p1->p3 p2 This compound p2->p3 p4 Labeled Protein + Excess Biotin-Azide p3->p4 p5 Dialysis / Desalting (SEC) / Ultrafiltration p4->p5 p6 Labeled Protein (Free of excess biotin) p5->p6 p8 Incubation / Binding p6->p8 p7 Streptavidin Resin (Column or Beads) p7->p8 p9 Wash Steps (Remove non-specific binders) p8->p9 p10 Elution p9->p10 p11 Purified Labeled Protein p10->p11 p12 Buffer Exchange / SEC (Optional, for aggregate removal) p11->p12 p13 SDS-PAGE / Western Blot / Mass Spec Analysis p12->p13

Caption: Experimental workflow for labeling and purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of biotin-azide labeled proteins.

G issue Observed Problem no_yield No or Very Low Yield in Eluate issue->no_yield Potential Cause contaminants High Levels of Contaminating Proteins issue->contaminants Potential Cause elution_fail Protein Won't Elute from Resin issue->elution_fail Potential Cause agg Protein Aggregates After Elution issue->agg Potential Cause cause1a Inefficient Labeling no_yield->cause1a cause1b Excess Free Biotin Not Removed no_yield->cause1b cause1c Protein Washed Off During Wash Steps no_yield->cause1c cause2a Insufficient Washing contaminants->cause2a cause2b Non-Specific Binding to Resin/Beads contaminants->cause2b cause3a Elution Buffer Too Mild elution_fail->cause3a cause3b Irreversible Binding elution_fail->cause3b cause4a Harsh Elution Conditions agg->cause4a cause4b High Protein Concentration agg->cause4b

References

Technical Support Center: Biotin-Azide Reagents with PEG Spacers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for biotin-azide reagents. This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with biotin-azide reagents featuring polyethylene glycol (PEG) spacers.

Frequently Asked Questions (FAQs)

Q1: Does the length of the PEG spacer affect the chemical reactivity of the azide group in a click chemistry reaction?

A1: The length of the PEG spacer does not significantly alter the intrinsic chemical reactivity of the terminal azide group. The reaction rate of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is primarily governed by factors like the concentration of reactants, catalyst efficiency, temperature, and solvent properties. However, the PEG spacer's length has significant indirect effects on the overall success of the conjugation and subsequent applications.[1]

Q2: What is the primary role of the PEG spacer in a biotin-azide reagent?

A2: The PEG spacer serves several crucial functions:

  • Reduces Steric Hindrance: It provides a flexible arm that distances the biotin moiety from the molecule of interest. This is critical for efficient binding of biotin to streptavidin or avidin, as it allows the biotin to access the deep binding pockets of these proteins.[2][3] A minimum spacer length, often equivalent to two or more PEG units, is recommended for this purpose.[1]

  • Increases Solubility: PEG is highly hydrophilic, and incorporating a PEG spacer significantly enhances the aqueous solubility of the biotin-azide reagent and the resulting biotinylated molecule.[4] This is particularly important when working with large, hydrophobic proteins or in aqueous buffer systems.

  • Minimizes Non-Specific Binding: The hydrophilic and flexible nature of PEG chains can create a "shielding" effect, reducing non-specific interactions between the conjugated molecule and other surfaces or proteins.

Q3: How do I choose the optimal PEG spacer length for my experiment?

A3: The choice of PEG spacer length depends on your specific application:

  • Short Spacers (e.g., PEG3, PEG4): These are often sufficient for most applications where the alkyne-modified site on the target biomolecule is readily accessible. They provide the necessary distance for streptavidin binding without adding excessive mass.

  • Longer Spacers (e.g., PEG12, PEG24): These are recommended when the conjugation site is sterically hindered or buried within the structure of the biomolecule. Longer spacers can also further improve the solubility of highly hydrophobic targets. However, in some surface-based assays, very long spacers have been observed to slightly decrease the amount of specifically adsorbed streptavidin.

Q4: I am observing low biotinylation efficiency. Could the PEG spacer be the cause?

A4: While the PEG spacer itself doesn't inhibit the reaction, issues related to it can lead to low efficiency. Consider the following:

  • Solubility Issues: If you are using a biotin-azide with no or a very short spacer, it may have poor solubility in your reaction buffer, leading to precipitation and low reactivity. Ensure your reagent is fully dissolved. You may need to prepare a stock solution in an organic solvent like DMSO and then dilute it into the aqueous reaction mixture.

  • Steric Hindrance at the Reaction Site: If the alkyne on your target molecule is in a sterically hindered position, a longer PEG spacer on the biotin-azide might be necessary to allow the azide to reach it effectively.

Q5: My biotinylated protein is precipitating. What should I do?

A5: Protein precipitation after biotinylation can be due to insufficient hydrophilicity. Using a biotin-azide with a longer PEG spacer can help maintain the solubility of the final conjugate. Also, ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve the biotin-azide is not too high, as this can denature and precipitate some proteins.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Click Reaction Product 1. Inactive catalyst (oxidized Cu(I)).2. Reagent instability or degradation.3. Insufficient reagent concentration.4. Precipitation of biotin-azide reagent.1. Use a freshly prepared solution of sodium ascorbate. Ensure the ratio of ascorbate to CuSO₄ is high (e.g., 5:1 or greater).2. Store biotin-azide reagents desiccated at -20°C. Prepare stock solutions fresh if possible.3. Increase the molar excess of the biotin-azide reagent relative to the alkyne-modified biomolecule.4. Dissolve the biotin-azide in a minimal amount of DMSO before adding it to the aqueous reaction buffer. Consider using a biotin-azide with a longer, more solubilizing PEG spacer (e.g., PEG4 or longer).
Non-Specific Labeling or High Background 1. Excess free biotin-azide in downstream applications.2. Non-specific binding of the biotinylated probe to other proteins or surfaces.3. Copper-mediated protein aggregation or damage.1. Ensure complete removal of unreacted biotin-azide after the click reaction using appropriate purification methods like dialysis, size-exclusion chromatography, or precipitation. Do not have a large excess of free biotin-azide in the reaction.2. Use a biotin-azide with a PEG spacer to reduce non-specific hydrophobic interactions. Include blocking agents (e.g., BSA, Tween-20) in your buffers for downstream assays.3. Use a copper-chelating ligand like THPTA or TBTA to protect your biomolecules and improve reaction efficiency. For live-cell applications, consider using copper-free click chemistry (e.g., with DBCO-biotin).
Low Signal in Streptavidin-Based Detection/Pulldown 1. Steric hindrance preventing biotin-streptavidin binding.2. Insufficient biotinylation of the target molecule.1. Ensure your biotin-azide has a sufficiently long PEG spacer (at least PEG2 or a C6 chain is recommended). If steric hindrance is suspected, switch to a reagent with a longer spacer (e.g., PEG12).2. Refer to "Low or No Click Reaction Product" section. Optimize the click reaction conditions to increase the degree of labeling.

Data Presentation

Table 1: Properties of Biotin-Azide Reagents with Different PEG Spacers
ReagentPEG Units (n)Molecular Weight ( g/mol )Spacer Arm Length (Å)Aqueous Solubility
Biotin-Azide (no PEG)0~326.4~8.6Low / Sparingly soluble
Biotin-PEG3-Azide3~444.5~22.6High
Biotin-PEG4-Azide4~488.6~26.1High
Biotin-PEG12-Azide12~841.1~54.6Very High

Note: Spacer arm lengths are estimations and can vary based on conformational flexibility.

Table 2: Solubility of Biotin-Azide Reagents
ReagentSolventApproximate SolubilityReference
Biotin-Azide (no PEG)DMSO~5 mg/mL
Biotin-Azide (no PEG)1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL
Biotin-PEGn-AzideAqueous BuffersGenerally high, increases with PEG length

Experimental Protocols

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Biotinylation

This protocol provides a general method for labeling an alkyne-modified protein with a Biotin-PEG-Azide reagent. Optimization may be required depending on the protein and specific reagents used.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4-8.0)

  • Biotin-PEGn-Azide (e.g., Biotin-PEG4-Azide)

  • Anhydrous DMSO

  • Copper(II) Sulfate (CuSO₄)

  • Copper ligand (e.g., THPTA or TBTA)

  • Sodium Ascorbate

  • Desalting column or other purification system

Procedure:

  • Prepare Stock Solutions:

    • Biotin-PEGn-Azide: Prepare a 10 mM stock solution in anhydrous DMSO.

    • CuSO₄: Prepare a 50 mM stock solution in deionized water.

    • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use. This solution is prone to oxidation.

  • Reaction Setup:

    • In a microcentrifuge tube, add your alkyne-modified protein to the desired final concentration (e.g., 1 mg/mL).

    • Add the Biotin-PEGn-Azide stock solution to achieve a 10-20 fold molar excess over the protein.

    • Note: The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation. Adjust volumes accordingly.

  • Catalyst Addition:

    • In a separate tube, prepare a catalyst premix by adding the CuSO₄ and ligand solutions. A common ratio is 1:5 of CuSO₄ to ligand.

    • Add the catalyst premix to the protein/azide mixture. A typical final concentration is 1 mM CuSO₄ and 5 mM ligand.

    • Mix gently by pipetting.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM.

    • Mix gently.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light. Gentle shaking or rotation can improve efficiency.

  • Purification:

    • Remove excess reagents, copper, and unreacted biotin-azide using a desalting column, dialysis, or another suitable protein purification method.

  • Confirmation:

    • Confirm biotinylation using methods such as a HABA assay, a Western blot with streptavidin-HRP, or mass spectrometry.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_downstream Purification & Analysis stock_azide 1. Prepare Biotin-PEG-Azide (10 mM in DMSO) mix Mix Protein + Biotin-PEG-Azide stock_azide->mix stock_cu 2. Prepare CuSO4 (50 mM in H2O) add_catalyst Add Catalyst Premix (CuSO4 + Ligand) stock_cu->add_catalyst stock_ligand 3. Prepare Ligand (50 mM in H2O) stock_ligand->add_catalyst stock_asc 4. Prepare Na-Ascorbate (100 mM in H2O, Fresh) initiate Initiate with Na-Ascorbate stock_asc->initiate protein Alkyne-Protein protein->mix mix->add_catalyst add_catalyst->initiate incubate Incubate (1-4h, RT) initiate->incubate purify Purify (e.g., Desalting Column) incubate->purify analyze Analyze (e.g., Western Blot) purify->analyze

Caption: Experimental workflow for CuAAC-mediated biotinylation of proteins.

logical_relationship cluster_properties Primary Effects cluster_outcomes Experimental Outcomes spacer PEG Spacer Length (e.g., PEG4, PEG12) solubility Aqueous Solubility spacer->solubility Increases steric Steric Hindrance for Streptavidin Binding spacer->steric Decreases nonspecific Non-Specific Binding spacer->nonspecific Decreases no_effect No Significant Direct Effect spacer->no_effect sol_outcome Higher reagent & conjugate solubility solubility->sol_outcome steric_outcome Higher streptavidin binding efficiency steric->steric_outcome nonspecific_outcome Lower background signal nonspecific->nonspecific_outcome reactivity Intrinsic Azide Reactivity no_effect->reactivity

Caption: Relationship between PEG spacer length and its experimental effects.

References

Technical Support Center: Post-Labeling Purification of Biotin-PEG8-Azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Biotin-PEG8-azide following the labeling of proteins and other biomolecules.

Troubleshooting Guide

This guide addresses common issues encountered during the purification process to remove unreacted this compound.

Diagram of Troubleshooting Logic

TroubleshootingFlow start Start: Post-Labeling Reaction Mixture issue Problem Encountered start->issue low_recovery Low Protein/Biomolecule Recovery issue->low_recovery Low Yield excess_biotin Residual this compound Detected issue->excess_biotin Contamination precipitation Protein/Biomolecule Precipitation issue->precipitation Sample Loss no_binding Labeled Protein Fails to Bind Streptavidin issue->no_binding Functionality Issue solution_low_recovery1 Optimize purification method: - Check MWCO of dialysis/ultrafiltration membrane. - Ensure proper column equilibration for SEC. low_recovery->solution_low_recovery1 solution_low_recovery2 Minimize non-specific binding: - Use protein-friendly materials (e.g., low-binding tubes). - Consider adding a carrier protein if sample is dilute. low_recovery->solution_low_recovery2 solution_excess_biotin1 Increase purification stringency: - Extend dialysis time or increase number of buffer changes. - Use a desalting column with the appropriate MWCO. excess_biotin->solution_excess_biotin1 solution_excess_biotin2 Optimize SEC conditions: - Ensure proper column packing and flow rate. excess_biotin->solution_excess_biotin2 solution_precipitation1 Assess degree of labeling: - Over-labeling can lead to insolubility. - Reduce the molar excess of this compound in the labeling reaction. precipitation->solution_precipitation1 solution_precipitation2 Modify buffer conditions: - Adjust pH or ionic strength. - Add solubilizing agents (use with caution). precipitation->solution_precipitation2 solution_no_binding1 Verify labeling reaction: - Confirm the presence of the azide group on the biotin reagent. - Ensure appropriate reaction conditions (e.g., pH, temperature). no_binding->solution_no_binding1 solution_no_binding2 Check for steric hindrance: - The PEG8 spacer is designed to minimize this, but it can still be a factor for some proteins. no_binding->solution_no_binding2

Caption: A flowchart to diagnose and resolve common issues during the removal of excess this compound.

Problem Possible Cause Recommended Solution
Low recovery of labeled protein 1. Protein loss during purification: Adherence to surfaces of tubes or purification media.[1][2] 2. Incorrect purification parameters: Inappropriate molecular weight cut-off (MWCO) for dialysis or ultrafiltration membranes.[3] 3. Overly harsh elution conditions: If using affinity purification for a secondary step.1. Use low-protein-binding microcentrifuge tubes and pipette tips. For dilute samples, consider adding a carrier protein like BSA, but be mindful of its impact on downstream applications.[4] 2. Ensure the MWCO of the membrane is significantly smaller than your protein of interest but large enough to allow the free this compound (MW ~588.7 g/mol ) to pass through. A 10 kDa MWCO is often a safe choice for many proteins.[1] 3. Optimize elution conditions by adjusting pH or using a competitive elution agent.
Residual this compound in the final sample 1. Inefficient removal method: Insufficient dialysis time or too few buffer changes. 2. Inappropriate size exclusion chromatography (SEC) resin: The fractionation range of the resin may not be suitable for separating the protein from the small molecule.1. For dialysis, use a large volume of buffer and perform at least three buffer changes of at least 6 hours each at 4°C. 2. Use a desalting column with a resin appropriate for the size of your protein (e.g., G-25 for proteins >5 kDa). Ensure the sample volume is within the recommended range for the column.
Precipitation of the labeled protein 1. Over-labeling: A high degree of biotinylation can alter the solubility of the protein, leading to aggregation. 2. Buffer incompatibility: The buffer used during purification may not be optimal for the labeled protein's stability.1. Reduce the molar ratio of this compound to your protein in the initial labeling reaction. 2. Perform a buffer screen to find conditions that maintain the solubility of your biotinylated protein. Consider factors like pH and ionic strength.
Labeled protein does not bind to streptavidin 1. Excess free biotin: Unremoved this compound competes for binding sites on the streptavidin. 2. Steric hindrance: The biotin moiety may be inaccessible for binding to streptavidin. The PEG8 spacer is designed to reduce this, but it can still occur. 3. Oxidized biotin: Biotin can be oxidized, which reduces its affinity for avidin.1. Ensure complete removal of excess this compound using one of the recommended purification methods. 2. While difficult to correct post-labeling, this can sometimes be addressed by using a biotin reagent with a longer spacer arm in future experiments. 3. Protect biotin-containing reagents from light and oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove excess this compound?

A1: The most common and effective methods are size exclusion chromatography (also known as gel filtration or desalting), dialysis, and ultrafiltration/diafiltration. The choice of method depends on factors such as the volume of the sample, the concentration of the protein, and the required purity.

Diagram of Purification Method Selection

MethodSelection start Start: Labeled Protein Mixture sample_vol Sample Volume? start->sample_vol small_vol Small Volume (< 2.5 mL) sample_vol->small_vol Small large_vol Large Volume (> 2.5 mL) sample_vol->large_vol Large sec Size Exclusion Chromatography (Spin Columns) small_vol->sec Fastest dialysis Dialysis large_vol->dialysis Gentle, time-consuming ultrafiltration Ultrafiltration/Diafiltration large_vol->ultrafiltration Faster, can concentrate sample

Caption: A decision tree for selecting a purification method based on sample volume.

Q2: How do I choose the right size exclusion chromatography (SEC) column?

A2: For removing small molecules like this compound, a desalting column with a resin that excludes your protein of interest while retaining the small molecule is ideal. Resins like Sephadex G-25 are commonly used for this purpose. The key is to select a resin with a fractionation range that places your protein in the void volume.

Q3: What is the appropriate molecular weight cut-off (MWCO) for dialysis or ultrafiltration?

A3: The MWCO of the membrane should be at least 10-20 times smaller than the molecular weight of your protein to ensure its retention, and significantly larger than the molecular weight of this compound (~588.7 g/mol ) to allow for its efficient removal. For most proteins, a 10 kDa MWCO membrane is a suitable choice.

Q4: How can I confirm that all the excess this compound has been removed?

A4: While direct detection of the removed biotin can be challenging, successful removal is often inferred by the performance of the biotinylated protein in downstream applications. For example, consistent and strong binding to streptavidin-coated beads or plates with low non-specific binding is a good indicator. For more rigorous quantification, you can analyze the flow-through or dialysate using methods like HPLC, though this is not routinely done.

Q5: Why is it important to remove excess this compound?

A5: Excess, unreacted this compound can compete with your biotinylated protein for binding sites on streptavidin or avidin, leading to reduced signal and inaccurate results in downstream assays such as pull-downs, ELISAs, or imaging experiments.

Experimental Protocols

Protocol 1: Removal of Excess this compound using Size Exclusion Chromatography (Spin Column Format)

This protocol is suitable for small sample volumes (typically up to 0.5 mL) and provides rapid purification.

Materials:

  • Desalting spin column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

  • Collection tubes.

  • Variable-speed centrifuge.

  • Phosphate-buffered saline (PBS) or other suitable buffer.

Procedure:

  • Column Preparation:

    • Remove the column's bottom closure and place it in a collection tube.

    • Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.

  • Column Equilibration:

    • Place the column in a new collection tube.

    • Add 300 µL of your desired buffer (e.g., PBS) to the top of the resin bed.

    • Centrifuge for 2 minutes at 1,500 x g. Repeat this step two more times, discarding the buffer each time.

  • Sample Application and Elution:

    • Place the equilibrated column in a new, clean collection tube.

    • Carefully apply your sample (containing the biotinylated protein and excess this compound) to the center of the resin bed.

    • Centrifuge for 2 minutes at 1,500 x g.

    • The purified, biotinylated protein will be in the eluate in the collection tube. The excess this compound will be retained in the column resin.

Protocol 2: Removal of Excess this compound using Dialysis

This method is gentle and suitable for larger sample volumes but is more time-consuming.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa).

  • Dialysis buffer (e.g., PBS), at least 1000 times the volume of your sample.

  • Large beaker or container.

  • Stir plate and stir bar.

  • Cold room or refrigerator (4°C).

Procedure:

  • Prepare Dialysis Membrane:

    • If using dialysis tubing, cut to the desired length and pre-wet according to the manufacturer's instructions.

  • Load Sample:

    • Load your sample into the dialysis tubing/cassette and securely close both ends, leaving some space for potential buffer influx.

  • Dialysis:

    • Place the sealed dialysis tubing/cassette into a beaker containing a large volume of cold dialysis buffer.

    • Place the beaker on a stir plate and stir gently at 4°C.

    • Allow dialysis to proceed for at least 6 hours or overnight.

  • Buffer Exchange:

    • Change the dialysis buffer completely. Perform at least two more buffer changes, each for a minimum of 6 hours, to ensure complete removal of the excess this compound.

  • Sample Recovery:

    • Carefully remove the dialysis tubing/cassette from the buffer and recover your purified protein sample.

Protocol 3: Removal of Excess this compound using Ultrafiltration/Diafiltration

This method is relatively fast, can be used for a range of volumes, and has the added benefit of concentrating the sample.

Materials:

  • Centrifugal ultrafiltration unit with an appropriate MWCO (e.g., 10 kDa).

  • Centrifuge with a rotor that can accommodate the ultrafiltration units.

  • Buffer for buffer exchange (e.g., PBS).

Procedure:

  • Sample Loading:

    • Add your sample to the upper chamber of the ultrafiltration unit.

  • First Centrifugation:

    • Centrifuge the unit according to the manufacturer's instructions until the sample volume in the upper chamber is reduced to the desired level. The filtrate in the lower chamber will contain the excess this compound.

  • Buffer Exchange (Diafiltration):

    • Discard the filtrate.

    • Add a volume of fresh buffer to the upper chamber, typically bringing the volume back to the original sample volume.

    • Gently mix.

  • Repeat Centrifugation:

    • Repeat the centrifugation step.

    • Repeat the buffer exchange and centrifugation steps 2-3 more times to ensure thorough removal of the excess this compound.

  • Sample Recovery:

    • After the final centrifugation, recover the concentrated, purified protein from the upper chamber of the ultrafiltration unit.

References

Technical Support Center: Troubleshooting Low Signal in Western Blot with Biotin-PEG8-azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low signal intensity when using Biotin-PEG8-azide in Western blot analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in Western blotting?

This compound is a chemical probe used for the detection of proteins that have been metabolically or enzymatically labeled with an alkyne group. The azide group on the probe reacts with the alkyne group on the protein of interest via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry." This reaction covalently attaches the biotin tag to the target protein. The biotin tag is then detected in a standard Western blot workflow using streptavidin conjugated to an enzyme, typically horseradish peroxidase (HRP), which generates a chemiluminescent signal.

Q2: I am not seeing any signal for my protein of interest. What are the most common initial checks?

If you are experiencing a complete lack of signal, it is crucial to systematically evaluate each stage of the experimental workflow. Begin by confirming:

  • Successful protein labeling: Ensure that your protein of interest was successfully labeled with the alkyne group. This may involve running a positive control if available.

  • Integrity of reagents: Verify that all reagents, especially the this compound, copper sulfate, and the reducing agent (e.g., sodium ascorbate), have not expired and have been stored correctly.

  • Click chemistry reaction conditions: Double-check the concentrations of all click chemistry reagents and the reaction buffer composition.

  • Western blot procedure: Review your standard Western blot protocol for any potential errors in transfer, antibody/streptavidin incubation, or substrate addition.

Q3: Can components of my lysis buffer interfere with the click chemistry reaction?

Yes, certain common lysis buffer components can inhibit the CuAAC reaction. Reducing agents such as DTT and β-mercaptoethanol will reduce the Cu(I) catalyst, rendering it inactive. It is recommended to lyse cells in a buffer without these agents. Additionally, chelating agents like EDTA can sequester the copper catalyst, so their use should be avoided in the click reaction step.

Q4: How can I be sure the low signal isn't a general Western blot issue?

To differentiate between a click chemistry-specific problem and a general Western blot issue, it is helpful to include a biotinylated positive control on your blot. This could be a commercially available biotinylated protein ladder or a purified protein that you know is biotinylated. If you can detect the positive control but not your protein of interest, the problem likely lies in the protein labeling or the click chemistry reaction. If you cannot detect the positive control either, then the issue is more likely with your detection steps (streptavidin-HRP, substrate, imaging).

Troubleshooting Guide for Low Signal

This guide is structured to help you diagnose and resolve issues at different stages of your experiment, from the initial click chemistry reaction to the final signal detection.

Section 1: Click Chemistry Reaction Optimization

A successful click chemistry reaction is paramount for strong signal generation. The following table outlines potential problems and solutions related to this critical step.

Potential Problem Possible Cause(s) Recommended Solution(s)
Inefficient Click Reaction 1. Suboptimal Reagent Concentrations: Incorrect concentrations of copper, ligand, or reducing agent. 2. Degraded Reagents: Sodium ascorbate solution is not fresh; copper sulfate solution has precipitated. 3. Inhibitory Buffer Components: Presence of reducing agents (DTT, BME) or chelators (EDTA) in the reaction mix. 4. Incorrect Order of Reagent Addition: Premature reduction of copper before it can complex with the ligand.1. Optimize Concentrations: Titrate the concentrations of CuSO₄ (typically 50-100 µM), ligand (e.g., THPTA, 5x molar excess to copper), and this compound (typically 10-50 µM). 2. Use Fresh Reagents: Always prepare a fresh solution of sodium ascorbate immediately before use. Ensure the copper sulfate solution is fully dissolved. 3. Use Compatible Buffers: Perform the click reaction in a non-inhibitory buffer such as phosphate-buffered saline (PBS). Avoid Tris buffers as they can chelate copper.[1] 4. Correct Reagent Order: First, mix the copper sulfate with the ligand, then add this to the protein lysate containing the alkyne-labeled protein and this compound. Initiate the reaction by adding the fresh sodium ascorbate solution.[1]
Low Labeling Efficiency of Target Protein 1. Insufficient Alkyne Incorporation: The metabolic or enzymatic labeling of your target protein with the alkyne group was inefficient. 2. Steric Hindrance: The alkyne group on the protein is not accessible for the click reaction.1. Optimize Labeling: Increase the concentration of the alkyne-containing metabolic precursor or optimize the conditions for the enzymatic labeling reaction. 2. Denature Proteins: Consider performing the click reaction under denaturing conditions (e.g., in the presence of 1% SDS) to improve the accessibility of the alkyne group.
Section 2: Western Blot Detection

Even with successful biotinylation, issues in the Western blot workflow can lead to a weak signal.

Potential Problem Possible Cause(s) Recommended Solution(s)
Weak Chemiluminescent Signal 1. Insufficient Streptavidin-HRP: The concentration of the streptavidin-HRP conjugate is too low. 2. Inactive Streptavidin-HRP: The conjugate has lost activity due to improper storage or repeated use of diluted solutions. 3. Suboptimal Substrate: The chemiluminescent substrate is not sensitive enough for the abundance of your protein, has expired, or was not incubated for a sufficient time. 4. Excessive Washing: Over-washing the membrane can elute the streptavidin-HRP.1. Optimize Concentration: Titrate the streptavidin-HRP concentration (a common starting point is 1:5,000 to 1:20,000). 2. Use Fresh Dilutions: Always prepare a fresh dilution of streptavidin-HRP for each experiment.[2] 3. Use a High-Sensitivity Substrate: For low abundance proteins, consider using a high-sensitivity ECL substrate. Ensure the substrate is at room temperature before use and incubate for the recommended time (typically 1-5 minutes). Do not dilute the substrate.[3][4] 4. Reduce Washing: Decrease the number or duration of wash steps after streptavidin-HRP incubation.
High Background Obscuring Signal 1. Endogenous Biotin: Some proteins are naturally biotinylated and will be detected by streptavidin-HRP, causing background bands. 2. Inadequate Blocking: The blocking buffer is not effectively preventing non-specific binding of streptavidin-HRP. Milk-based blockers can contain endogenous biotin.1. Block Endogenous Biotin: Consider using an avidin/biotin blocking kit before incubating with streptavidin-HRP. 2. Optimize Blocking: Use a non-biotin containing blocking buffer such as 3-5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk-based blockers.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Protein Lysate
  • Prepare Reagents:

    • Protein Lysate: Prepare lysate from cells containing the alkyne-labeled protein of interest in a buffer without DTT, BME, or EDTA (e.g., RIPA buffer without reducing agents). Determine the protein concentration.

    • This compound Stock (10 mM): Dissolve this compound in DMSO.

    • Copper (II) Sulfate (CuSO₄) Stock (50 mM): Dissolve CuSO₄ in water.

    • Ligand Stock (e.g., THPTA, 50 mM): Dissolve the ligand in water.

    • Sodium Ascorbate Stock (100 mM): Dissolve sodium ascorbate in water. Prepare this solution fresh immediately before use.

  • Set up the Reaction: In a microcentrifuge tube, combine the following in order:

    • Protein Lysate (50-100 µg total protein)

    • This compound (to a final concentration of 20 µM)

    • Premix of CuSO₄ and Ligand: In a separate tube, mix CuSO₄ and the ligand to achieve final concentrations of 100 µM and 500 µM, respectively, in the final reaction volume. Add this premix to the reaction tube.

    • Adjust the total volume with PBS or a compatible buffer.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

  • Incubate: Gently mix and incubate the reaction at room temperature for 1 hour, protected from light.

  • Prepare for SDS-PAGE: Add 4X Laemmli sample buffer to the reaction mixture, heat at 95°C for 5 minutes, and proceed to gel electrophoresis.

Protocol 2: Western Blot Detection of Biotinylated Proteins
  • SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in 5% BSA/TBST (e.g., 1:10,000) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_wb Western Blot alkyne_labeling Metabolic or Enzymatic Labeling with Alkyne cell_lysis Cell Lysis (No DTT/EDTA) alkyne_labeling->cell_lysis click_reaction CuAAC Reaction: Protein-Alkyne + this compound cell_lysis->click_reaction sds_page SDS-PAGE & Transfer click_reaction->sds_page blocking Blocking (5% BSA) sds_page->blocking strep_hrp Streptavidin-HRP Incubation blocking->strep_hrp detection Chemiluminescent Detection strep_hrp->detection

Caption: Experimental workflow for detecting alkyne-labeled proteins.

troubleshooting_logic start Low or No Signal check_positive_control Is the biotinylated positive control visible? start->check_positive_control problem_detection Issue with Detection: - Streptavidin-HRP - Substrate - Imaging check_positive_control->problem_detection No problem_labeling Issue with Labeling/Click: - Alkyne Incorporation - Click Reaction Conditions check_positive_control->problem_labeling Yes check_click_reagents Are click chemistry reagents fresh and concentrations optimal? problem_labeling->check_click_reagents optimize_click Optimize Click Reaction: - Titrate Reagents - Check Buffer check_click_reagents->optimize_click No check_alkyne_labeling Confirm Alkyne Labeling: - Optimize Labeling Protocol - Run Labeling Control check_click_reagents->check_alkyne_labeling Yes

Caption: Troubleshooting logic for low signal in this compound experiments.

References

Technical Support Center: Optimizing Biotin-PEG8-Azide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG8-azide labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound labeling?

A1: The optimal incubation time can vary depending on the specific alkyne-modified biomolecule, its concentration, and the reaction conditions. However, for most applications involving the copper-catalyzed click reaction, an incubation time of 30 minutes to 2 hours at room temperature is sufficient for efficient labeling.[1][2] For initial experiments, we recommend starting with a 1-hour incubation.[1]

Q2: What are the key components of the this compound labeling reaction?

A2: A typical copper-catalyzed click reaction involves the alkyne-modified biomolecule, the this compound, a copper(II) sulfate (CuSO₄) source, a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst, and a copper-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to enhance reaction efficiency and protect the biomolecule.[3][4]

Q3: Why is a PEG8 spacer included in the this compound reagent?

A3: The polyethylene glycol (PEG) spacer arm serves two main purposes. First, it increases the hydrophilicity and solubility of the biotin reagent in aqueous buffers. Second, the long, flexible spacer minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to streptavidin or avidin in downstream applications.

Q4: Can the copper catalyst be toxic to my cells or damage my protein?

A4: Yes, copper ions can be toxic to cells and may cause oxidative damage to biomolecules. This is why the use of a copper-stabilizing ligand like THPTA is highly recommended. THPTA chelates the copper, reducing its toxicity while maintaining its catalytic activity. For live-cell imaging or when working with sensitive proteins, minimizing the copper concentration and incubation time is crucial.

Q5: What buffers are suitable for the labeling reaction?

A5: It is essential to use amine-free buffers, as primary amines can interfere with some labeling chemistries. Phosphate-buffered saline (PBS) at a pH of 7.0-7.5 is commonly used. Buffers like Tris or glycine should be avoided in the reaction mixture.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Biotin Labeling Inactive Copper Catalyst: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen.• Use freshly prepared sodium ascorbate solution. • Ensure all reaction components are properly degassed if working under anaerobic conditions. • Increase the concentration of the reducing agent.
Degraded Reagents: The azide or alkyne functionalities may have degraded.• Use fresh, high-quality this compound and ensure the alkyne-modified molecule is stable. • Store reagents as recommended, protected from light and moisture.
Suboptimal Reagent Concentrations: Incorrect stoichiometry can limit the reaction.• Titrate the concentrations of this compound, copper, and ligand. A molar excess of the biotin-azide over the alkyne is often beneficial.
Inhibitory Buffer Components: Buffers containing primary amines (e.g., Tris) can interfere with the reaction.• Exchange the buffer to an amine-free buffer like PBS or HEPES using dialysis or a desalting column before the reaction.
High Background / Non-specific Labeling Precipitation of Reagents: this compound or the alkyne-modified molecule may not be fully soluble.• Ensure complete dissolution of all reagents. A small amount of a compatible organic solvent like DMSO may be used to dissolve the biotin-azide before adding it to the aqueous reaction buffer.
Copper-Mediated Protein Aggregation: High concentrations of copper can lead to protein aggregation.• Use a copper-chelating ligand like THPTA. • Reduce the final copper concentration to the lowest effective level (e.g., 50-100 µM).
Insufficient Quenching: Unreacted biotin-azide may bind non-specifically during downstream processing.• After the incubation, quench the reaction by adding a chelating agent like EDTA to sequester the copper. • Purify the labeled protein using size-exclusion chromatography or dialysis to remove excess reagents.
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations of stock solutions.• Prepare fresh stock solutions of the catalyst components (copper and reducing agent) before each experiment. • Calibrate pipettes and ensure accurate measurements.
Oxygen Exposure: Variable levels of oxygen can affect the concentration of the active Cu(I) catalyst.• While not always necessary, for highly sensitive applications, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.

Experimental Protocols

Protocol: Optimizing Incubation Time for this compound Labeling of an Alkyne-Modified Protein

This protocol provides a framework for determining the optimal incubation time for your specific protein of interest.

1. Reagent Preparation:

  • Alkyne-Modified Protein: Prepare your protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) at a stock concentration of 1-5 mg/mL.

  • This compound: Dissolve in DMSO to create a 10 mM stock solution.

  • Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water immediately before use.

2. Reaction Setup (for a 100 µL final volume):

  • In a microcentrifuge tube, combine the following in order:

    • 50 µL of your alkyne-modified protein solution (e.g., at 2 mg/mL).

    • Deionized water to bring the volume to 82 µL.

    • 4 µL of 10 mM this compound (final concentration: 400 µM).

    • 2 µL of 100 mM THPTA solution (final concentration: 2 mM).

    • 2 µL of 20 mM CuSO₄ solution (final concentration: 400 µM).

  • Vortex briefly to mix.

  • Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate (final concentration: 30 mM).

  • Vortex briefly to mix.

3. Incubation Time Course:

  • Prepare multiple identical reactions.

  • Incubate the reactions at room temperature.

  • At various time points (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours), stop one reaction by adding 5 µL of 0.5 M EDTA.

4. Analysis of Labeling Efficiency:

  • Remove unreacted biotin and catalyst components using a desalting spin column.

  • Analyze the extent of biotinylation using a method of your choice, such as:

    • Western Blot: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with streptavidin-HRP.

    • Dot Blot: Spot the samples onto a nitrocellulose membrane and probe with streptavidin-HRP.

    • Mass Spectrometry: Analyze the mass shift of the protein to determine the degree of labeling.

5. Data Interpretation:

  • Quantify the signal from your chosen detection method for each time point.

  • Plot the signal intensity against the incubation time to determine the point at which the reaction reaches a plateau, indicating completion.

Example Data: Incubation Time Optimization

The following table represents typical results from an incubation time optimization experiment analyzed by densitometry of a Western blot.

Incubation Time Relative Biotinylation Signal (Arbitrary Units) Notes
0 min (Control)1.2Baseline signal before reaction starts.
15 min45.8Rapid initial labeling is observed.
30 min82.5Significant increase in labeling efficiency.
1 hour98.7Reaction is approaching completion.
2 hours99.1Minimal increase in signal from 1 hour.
4 hours99.3Reaction is complete; longer times are unnecessary.

Based on this example data, a 1-hour incubation time would be considered optimal as it achieves near-maximal labeling.

Visualizations

experimental_workflow This compound Labeling Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_analysis 3. Analysis prep_protein Prepare Alkyne-Modified Protein in Amine-Free Buffer mix Combine Protein, Biotin, THPTA, and CuSO4 prep_protein->mix prep_biotin Dissolve this compound (10 mM Stock in DMSO) prep_biotin->mix prep_catalyst Prepare Catalyst Stocks: CuSO4, THPTA, Na-Ascorbate prep_catalyst->mix initiate Initiate with Fresh Sodium Ascorbate mix->initiate incubate Incubate at Room Temp (e.g., 1 hour) initiate->incubate quench Quench Reaction (e.g., with EDTA) incubate->quench purify Purify Labeled Protein (e.g., Desalting Column) quench->purify detect Detect Biotinylation (Western Blot, MS, etc.) purify->detect logical_relationship Troubleshooting Logic for Low Labeling cluster_catalyst Catalyst Issues cluster_reagents Reagent/Substrate Issues cluster_conditions Reaction Conditions start Low or No Signal check_ascorbate Is Sodium Ascorbate Solution Fresh? start->check_ascorbate check_biotin Is Biotin-Azide Reagent Degraded? start->check_biotin check_time Is Incubation Time Sufficient? start->check_time check_oxygen Was Reaction Exposed to Excessive Oxygen? check_ascorbate->check_oxygen check_buffer Does Buffer Contain Primary Amines (e.g., Tris)? check_biotin->check_buffer check_conc Are Reactant Concentrations Optimal? check_time->check_conc

References

Technical Support Center: Biotin-PEG8-azide Stock Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Biotin-PEG8-azide stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or failed "click" chemistry reaction yields. Degradation of the azide functional group.Prepare fresh stock solutions. Verify the integrity of the stored solution using the provided analytical methods. Consider storing aliquots at -80°C to minimize freeze-thaw cycles.
Precipitate forms in the stock solution upon thawing. Poor solubility of this compound at lower temperatures or solvent evaporation.Gently warm the solution to 37°C and vortex to redissolve. If the precipitate persists, centrifuge the solution and use the supernatant, adjusting the concentration accordingly. For future preparations, consider a slightly lower stock concentration. Ensure vials are sealed tightly to prevent solvent evaporation.
Gradual decrease in labeling efficiency over time with the same stock solution. Likely degradation of the this compound in solution.Discard the old stock solution and prepare a fresh one. Implement a routine stability testing schedule for long-term projects.
Discoloration of the stock solution (e.g., yellowing). Potential oxidative degradation of the PEG linker.While slight discoloration may not always affect function, it is a sign of instability. It is recommended to prepare a fresh stock solution. Consider adding a compatible antioxidant to new stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two primary degradation pathways are the reduction of the azide group to an amine and the hydrolysis of the amide bond within the molecule's backbone. The polyethylene glycol (PEG) chain can also be susceptible to oxidative degradation.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, stock solutions of this compound should be prepared in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For short-term storage (up to one month), aliquots can be stored at -20°C. For long-term storage (up to six months), it is highly recommended to store aliquots at -80°C.[1] To minimize degradation from freeze-thaw cycles, it is advisable to store the compound in single-use aliquots. All solutions should be protected from light and moisture.

Q3: How stable is this compound in aqueous solutions?

A3: this compound is significantly less stable in aqueous solutions compared to organic solvents due to the potential for hydrolysis of the amide bond, which is pH-dependent. It is strongly recommended to prepare aqueous dilutions fresh for each experiment and use them immediately. Storing aqueous solutions for more than a day is not advisable.

Q4: Can I do anything to improve the stability of my this compound stock solution?

A4: Yes. Beyond proper storage conditions, you can consider the addition of a low concentration of a compatible antioxidant to mitigate oxidative degradation of the PEG chain. It is also crucial to use high-purity, anhydrous solvents for preparing stock solutions to minimize water content that could lead to hydrolysis.

Q5: How can I check the stability of my this compound stock solution?

A5: The most reliable method for assessing the stability is by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This technique can separate the intact this compound from its potential degradation products and confirm their identities by their mass-to-charge ratio. A detailed protocol is provided in the Experimental Protocols section.

Quantitative Data Summary

The following table summarizes the recommended storage conditions and expected stability of this compound stock solutions based on available data.

Solvent Storage Temperature Recommended Maximum Storage Time
DMSO or DMF-20°C1 month
DMSO or DMF-80°C6 months[1]
Aqueous Buffer4°CNot recommended (prepare fresh)

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO or DMF

    • Sterile, amber microcentrifuge tubes or glass vials with tight-fitting caps

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL or a specific molarity).

    • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC-MS Method
  • Objective: To assess the purity and identify potential degradation products of this compound.

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (HPLC-MS)

    • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • This compound stock solution (to be tested)

    • Freshly prepared this compound solution (as a control)

  • HPLC Method:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B

  • Mass Spectrometry Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-1000

    • Targeted Ion Monitoring (for higher sensitivity):

      • This compound: [M+H]⁺

      • Potential Amine Degradant: [M-N₂+H]⁺

      • Potential Hydrolysis Product: Monitor for the masses of the resulting biotinylated acid and PEG-azide amine fragments.

  • Data Analysis:

    • Analyze the chromatogram of the test sample and compare it to the fresh control sample.

    • Integrate the peak area of the intact this compound.

    • Look for the appearance of new peaks that may correspond to degradation products.

    • Use the mass spectrometer data to identify the mass-to-charge ratio of any new peaks to confirm their identity as degradation products.

    • Calculate the percentage of remaining intact this compound to determine the stability of the stock solution.

Visualizations

cluster_storage Stock Solution Preparation & Storage cluster_use Experimental Use start This compound (Solid) dissolve Dissolve in Anhydrous DMSO/DMF start->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C (short-term) or -80°C (long-term) (Protect from light) aliquot->store thaw Thaw Single Aliquot dilute Prepare Aqueous Dilution (Use Immediately) thaw->dilute experiment Perform Experiment (e.g., Click Reaction) dilute->experiment

Caption: Recommended workflow for preparing and using this compound stock solutions.

cluster_degradation Potential Degradation Pathways parent This compound reduction Azide Reduction (e.g., by reducing agents, light) parent->reduction Degradation Stimulus hydrolysis Amide Hydrolysis (presence of water, non-neutral pH) parent->hydrolysis Degradation Stimulus oxidation PEG Chain Oxidation (presence of oxygen, light, metal ions) parent->oxidation Degradation Stimulus amine Biotin-PEG8-amine reduction->amine Leads to hydrolyzed Biotinylated Acid + PEG8-azide Amine hydrolysis->hydrolyzed Leads to oxidized Oxidized PEG Products oxidation->oxidized Leads to

Caption: Major degradation pathways for this compound in solution.

References

Validation & Comparative

A Researcher's Guide to Confirming Biotin-PEG8-Azide Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and the broader scientific community, the precise and efficient labeling of biomolecules is paramount. Biotin-PEG8-azide, a popular reagent, leverages the highly specific "click chemistry" reaction for the targeted biotinylation of molecules. However, merely performing the labeling reaction is insufficient; confirming the efficiency of this process is a critical step to ensure the reliability and reproducibility of downstream applications. This guide provides a comprehensive comparison of common methods for quantifying biotinylation efficiency, complete with experimental data and detailed protocols.

Comparing the Methods: A Quantitative Overview

Several techniques are available to determine the degree of biotinylation, each with its own advantages and limitations in terms of sensitivity, cost, and complexity. The choice of method often depends on the specific research needs and available instrumentation.

MethodPrincipleSensitivityThroughputCostKey AdvantageKey Disadvantage
HABA Assay Colorimetric; Biotin displaces HABA dye from an avidin-HABA complex, causing a decrease in absorbance at 500 nm.[1][2][3][4][5]MicromolarHighLowSimple, rapid, and uses standard lab equipment.Lower sensitivity compared to fluorescent methods.
Fluorescent Assays Similar to HABA, but uses a fluorescent reporter that is displaced by biotin, leading to a change in fluorescence.NanomolarHighModerateHigh sensitivity, requires less sample.Requires a fluorescence plate reader.
Western Blot SDS-PAGE followed by transfer to a membrane and detection with streptavidin-HRP.NanogramLowModerateProvides qualitative/semi-quantitative data and confirms the molecular weight of the labeled protein.Not ideal for precise quantification.
Mass Spectrometry (MS) Directly detects the mass shift caused by the addition of the this compound tag.FemtomoleLowHighHighly accurate, provides site-specific information.Requires specialized equipment and expertise.
ReadiView™ Biotin A specialized biotinylation reagent with a built-in chromophore for direct spectrophotometric quantification.MicromolarHighModerateNo need for a separate quantification assay.Limited to the use of this specific commercial reagent.

Experimental Protocols

HABA (4'-Hydroxyazobenzene-2-Carboxylic Acid) Assay

This colorimetric assay is a straightforward method for estimating the molar ratio of biotin to protein.

Principle: The HABA dye binds to avidin, forming a complex with a distinct absorbance at 500 nm. Biotin, having a much higher affinity for avidin, will displace the HABA dye, causing a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample.

Materials:

  • HABA/Avidin pre-mixed solution

  • Biotinylated sample

  • Phosphate-Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a standard curve using known concentrations of free biotin.

  • Add 180 µL of the HABA/Avidin solution to each well of a 96-well plate.

  • Add 20 µL of your biotinylated sample, biotin standards, and a blank (PBS) to respective wells.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 500 nm using a microplate reader.

  • Calculate the biotin concentration in your sample by comparing its absorbance to the standard curve. The change in absorbance is inversely proportional to the biotin concentration.

Western Blotting for Biotinylation Confirmation

This method provides a visual confirmation of biotinylation and an estimation of the labeling efficiency.

Principle: The biotinylated protein is separated by size using SDS-PAGE and then transferred to a membrane. The membrane is subsequently probed with streptavidin conjugated to an enzyme, typically horseradish peroxidase (HRP), which catalyzes a chemiluminescent reaction for detection.

Materials:

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Run your biotinylated protein sample on an SDS-PAGE gel. Include a lane with an unbiotinylated control.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane for 1 hour at room temperature with blocking buffer to prevent non-specific binding.

  • Incubate the membrane with a diluted solution of streptavidin-HRP in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20) for 5 minutes each to remove unbound streptavidin-HRP.

  • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Capture the signal using an imaging system. The intensity of the band corresponding to your protein will give a semi-quantitative measure of biotinylation.

Visualizing the Process and Principles

To further clarify the experimental workflows and underlying principles, the following diagrams have been generated.

experimental_workflow cluster_labeling This compound Labeling cluster_confirmation Confirmation of Labeling Efficiency Biomolecule Alkyne-Modified Biomolecule ClickReaction Copper-Catalyzed Click Reaction Biomolecule->ClickReaction Reagent This compound Reagent->ClickReaction LabeledProduct Biotinylated Biomolecule ClickReaction->LabeledProduct HABA HABA Assay LabeledProduct->HABA Quantitative WB Western Blot LabeledProduct->WB Semi-Quantitative MS Mass Spectrometry LabeledProduct->MS High-Accuracy Quantitative

This compound Labeling and Confirmation Workflow.

haba_assay_principle cluster_initial_state Initial State cluster_reaction Addition of Biotinylated Sample cluster_final_state Final State AvidinHABA Avidin-HABA Complex (Abs @ 500nm) Displacement Displacement AvidinHABA->Displacement Biotin Biotin Biotin->Displacement AvidinBiotin Avidin-Biotin Complex Displacement->AvidinBiotin FreeHABA Free HABA (Reduced Abs @ 500nm) Displacement->FreeHABA

Principle of the HABA Assay for Biotin Quantification.

labeling_comparison cluster_click_chemistry This compound (Click Chemistry) cluster_nhs_ester NHS-Ester Biotin (Traditional) Alkyne Alkyne-modified protein Click Cu(I) Catalyst Alkyne->Click Azide This compound Azide->Click ClickProduct Stable Triazole Linkage Click->ClickProduct Highly Specific Amine Primary Amine (e.g., Lysine) Reaction Reaction at pH 7-9 Amine->Reaction NHS NHS-Ester Biotin NHS->Reaction NHSProduct Amide Bond Reaction->NHSProduct Less Specific

Comparison of Click Chemistry vs. NHS-Ester Biotinylation.

References

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG8-azide vs. Traditional Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of experimental success. Biotinylation, the process of covalently attaching biotin to a molecule like a protein or nucleic acid, is a widely used technique for detection, purification, and immobilization due to the remarkably strong and specific interaction between biotin and streptavidin.[1][2][3] The choice of biotinylating reagent can significantly impact experimental outcomes. This guide provides an objective comparison of the modern Biotin-PEG8-azide with traditional biotinylation reagents, delving into their mechanisms, specificity, and performance, supported by experimental data and detailed protocols.

Introducing this compound: A Click Chemistry Approach

This compound is a biotinylation reagent that leverages "click chemistry," a class of reactions known for being highly efficient, selective, and biocompatible.[][5] This specific reagent consists of three key components:

  • Biotin: The high-affinity tag for streptavidin binding.

  • PEG8 Spacer: An eight-unit polyethylene glycol (PEG) linker. This hydrophilic spacer increases the aqueous solubility of the reagent and the resulting conjugate. It also provides a flexible, long spacer arm (approximately 29 Å) that minimizes steric hindrance, ensuring the biotin moiety is accessible for binding to streptavidin.

  • Azide (-N3) Group: The reactive handle for click chemistry. The azide group readily and specifically reacts with alkyne-functionalized molecules (or strained cyclooctynes like DBCO in copper-free reactions) to form a stable triazole linkage.

This bioorthogonal approach means the azide and alkyne groups react only with each other and do not interfere with native functional groups found in biological systems, offering high specificity.

Comparative Analysis of Biotinylation Reagents

The selection of a biotinylation reagent depends critically on the target molecule, the available functional groups, and the experimental context (e.g., in vitro vs. live-cell labeling). This compound's main alternatives target naturally occurring functional groups like primary amines and sulfhydryls.

G cluster_start cluster_amines Amine-Reactive cluster_thiols Thiol-Reactive cluster_click Bioorthogonal (Click Chemistry) start Identify Target Functional Group amine Primary Amines (-NH2) Lysine, N-terminus start->amine thiol Sulfhydryls (-SH) Cysteine start->thiol alkyne Metabolically or Chemically Introduced Alkyne/Azide start->alkyne nhs NHS-Ester Biotin (e.g., Sulfo-NHS-Biotin) amine->nhs Forms Amide Bond maleimide Maleimide-Biotin thiol->maleimide Forms Thioether Bond azide Biotin-Azide (e.g., this compound) or Biotin-Alkyne alkyne->azide Forms Triazole Ring

Data Presentation: Quantitative Comparison

The following table summarizes the key characteristics and performance metrics of this compound compared to common amine-reactive (NHS-ester) and thiol-reactive (maleimide) reagents.

FeatureThis compound (Click Chemistry)NHS-Ester Biotin (Amine-Reactive)Maleimide-Biotin (Thiol-Reactive)
Target Group Terminal Alkyne or Strained CyclooctynePrimary Amines (-NH₂)Sulfhydryls (-SH)
Specificity Very High: Bioorthogonal reaction avoids cross-reactivity with native functional groups.Moderate: Reacts with multiple lysine residues and the N-terminus, leading to heterogeneous labeling.High: Cysteine residues are less abundant than lysines, offering more site-specific labeling.
Reaction pH Wide range, typically pH 4-11.7.2 - 8.5 for optimal efficiency.6.5 - 7.5 to favor reaction with thiols over amines.
Solubility High in aqueous buffers due to PEG spacer.Variable; Sulfo-NHS versions are water-soluble, standard NHS esters require organic solvents (e.g., DMSO).Generally requires organic solvents like DMSO or DMF.
Live Cell Labeling Excellent: Copper-free click chemistry (e.g., with DBCO) is biocompatible. Cu-catalyzed reactions can be toxic.Possible (with caution): Can react with surface proteins but may affect cell viability and protein function.Possible (with caution): Can react with surface thiols but may disrupt disulfide bonds or protein function.
Control over Labeling High: Labeling site is predetermined by the location of the introduced alkyne/azide group.Low: Labeling is stochastic across all accessible primary amines. Can lead to loss of protein activity if lysines in the active site are modified.Moderate: Offers more control than NHS-esters due to fewer target sites.
Spacer Arm Length ~29 Å (for PEG8)Variable (e.g., LC-Biotin ~22.4 Å)Variable

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for protein biotinylation using click chemistry and a traditional NHS-ester approach, followed by a general protocol for a streptavidin pull-down assay to assess biotinylation.

Protocol 1: Biotinylation via Click Chemistry (CuAAC)

This protocol is for labeling a protein that has been pre-functionalized with a terminal alkyne group.

Materials:

  • Alkyne-modified protein (1-5 mg/mL in PBS)

  • This compound (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (50 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, freshly prepared)

  • PBS (phosphate-buffered saline), pH 7.4

  • Desalting column (e.g., Zeba Spin Desalting Columns)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein with PBS to the desired final reaction volume.

  • Prepare the catalyst premix: In a separate tube, mix equal volumes of the CuSO₄ and THPTA stock solutions. Vortex briefly.

  • Add this compound to the protein solution to a final concentration of 100-200 µM (a 10-20 fold molar excess over the protein is a good starting point). Mix gently.

  • Add the CuSO₄/THPTA premix to the reaction to a final copper concentration of 1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM. Mix gently by pipetting.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with PBS, following the manufacturer's instructions.

  • The biotinylated protein is now ready for downstream applications.

G

Protocol 2: Biotinylation via NHS-Ester Chemistry

This protocol is for labeling a protein on its primary amine residues.

Materials:

  • Protein (1-10 mg/mL in an amine-free buffer like PBS or bicarbonate buffer, pH 7.2-8.5). Note: Avoid buffers containing Tris or glycine.

  • Sulfo-NHS-LC-Biotin (or similar amine-reactive reagent)

  • Anhydrous DMSO or water (depending on reagent solubility)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Equilibrate the vial of Sulfo-NHS-LC-Biotin to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a 10 mM stock solution of the biotin reagent in anhydrous DMSO or water. Do not store the stock solution as the NHS-ester moiety readily hydrolyzes.

  • Calculate the volume of biotin reagent needed to achieve the desired molar excess (a 20-fold molar excess is common for antibodies at 1-10 mg/mL).

  • Add the calculated volume of the biotin reagent stock solution to the protein solution while gently stirring. Ensure the volume of DMSO does not exceed 10% of the total reaction volume.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris per 1 mL of reaction). Incubate for an additional 15 minutes.

  • Remove excess, unreacted biotin and quenching buffer using a desalting column or dialysis.

  • The biotinylated protein is now ready for use.

Protocol 3: Streptavidin Pull-Down Assay

This protocol is used to confirm biotinylation and isolate the labeled protein.

Materials:

  • Biotinylated protein sample

  • Streptavidin-conjugated magnetic beads (e.g., Dynabeads M-280)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic separation rack

Procedure:

  • Resuspend the streptavidin magnetic beads in their storage vial by vortexing.

  • Transfer the desired volume of beads to a clean tube. The binding capacity varies by manufacturer (e.g., 30 µg of biotinylated antibody per mg of beads).

  • Place the tube on a magnetic rack to pellet the beads, then discard the supernatant.

  • Equilibrate the beads by washing them 2-3 times with Wash Buffer.

  • Resuspend the washed beads in a suitable volume of Wash Buffer.

  • Add the biotinylated protein lysate to the equilibrated beads.

  • Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation to allow binding.

  • Pellet the beads on the magnetic rack and discard the supernatant (this contains unbound proteins).

  • Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.

  • To analyze the captured protein, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein from the beads.

  • Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Coomassie staining or Western blot.

G cluster_binding Binding cluster_washing Washing cluster_elution Analysis A Equilibrate Streptavidin Beads B Add Biotinylated Protein Sample A->B C Incubate to Allow Biotin-Streptavidin Binding B->C D Separate Beads (Magnetic Rack) C->D E Wash 3-5x to Remove Non-specific Binders D->E F Elute Protein (e.g., Boil in Sample Buffer) E->F G Analyze via SDS-PAGE / Western Blot F->G

Conclusion and Recommendations

The choice between this compound and other biotinylation reagents is dictated by the experimental goals.

  • This compound and other click chemistry reagents are the superior choice when specificity and control are paramount. They are ideal for applications requiring site-specific labeling, studies in complex biological environments like living cells, and experiments where preserving protein function is critical. The initial requirement to introduce a bioorthogonal handle (an alkyne or azide) into the target molecule is offset by the unparalleled precision and efficiency of the subsequent labeling reaction.

  • NHS-Ester Biotin reagents remain a workhorse for general in vitro biotinylation where a high degree of labeling is desired and site-specificity is not a primary concern. They are cost-effective and straightforward to use for applications like immobilizing an antibody on a streptavidin-coated plate for an ELISA. However, users must be cautious of potential protein inactivation and aggregation due to random labeling.

  • Maleimide-Biotin reagents offer a middle ground, providing more specific labeling than NHS-esters by targeting less abundant cysteine residues. They are an excellent option when a protein has an accessible and non-essential cysteine.

For drug development professionals and researchers focused on high-fidelity applications, the investment in a click chemistry-based strategy with reagents like this compound often yields more reliable and interpretable data, particularly in complex systems.

References

A Researcher's Guide to the Detection of Biotin-PEG8-Azide Labeled Molecules: A Comparative Analysis of Streptavidin-HRP and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of molecular detection, this guide provides a comprehensive comparison of streptavidin-horseradish peroxidase (HRP) and alternative methods for the detection of molecules labeled with Biotin-PEG8-azide. This guide delves into the underlying principles, experimental workflows, and a comparative analysis of available detection technologies, supported by detailed protocols and visual diagrams to facilitate informed decision-making in your research.

The covalent labeling of molecules with this compound has become a versatile tool in various biological assays. The azide group allows for the specific attachment of the biotin tag to a target molecule via "click chemistry," a highly efficient and bio-orthogonal reaction. Once biotinylated, the molecule of interest can be detected with high sensitivity and specificity using the strong non-covalent interaction between biotin and streptavidin. The most common method for this detection is the use of streptavidin conjugated to horseradish peroxidase (HRP), which catalyzes a colorimetric or chemiluminescent reaction for signal generation.

This guide will compare the widely used streptavidin-HRP detection method with other available alternatives, providing a framework for selecting the most appropriate technique based on experimental needs such as sensitivity, signal amplification, and ease of use.

The Central Workflow: From Azide Labeling to Signal Detection

The detection of this compound labeled molecules typically follows a two-step process. First, the azide-labeled molecule is reacted with a biotin-alkyne or a strained cyclooctyne-biotin derivative (e.g., DBCO-biotin) via click chemistry. This reaction forms a stable triazole linkage, effectively tagging the molecule of interest with biotin. The subsequent detection of the biotin tag is then achieved using a streptavidin conjugate.

experimental_workflow cluster_labeling Labeling & Click Chemistry cluster_detection Detection Molecule_Azide Target Molecule (with Azide group) Click_Reaction Click Chemistry (Cu(I) catalyzed or strain-promoted) Molecule_Azide->Click_Reaction Biotin_Alkyne Biotin-PEG-Alkyne or DBCO-Biotin Biotin_Alkyne->Click_Reaction Biotinylated_Molecule Biotinylated Target Molecule Click_Reaction->Biotinylated_Molecule Streptavidin_HRP Streptavidin-HRP Biotinylated_Molecule->Streptavidin_HRP Biotin-Streptavidin Interaction Substrate Substrate (e.g., TMB, ECL) Streptavidin_HRP->Substrate Enzymatic Reaction Signal Colorimetric or Chemiluminescent Signal Substrate->Signal

Figure 1. General workflow for the detection of this compound labeled molecules.

Comparative Analysis of Detection Methods

While streptavidin-HRP is a robust and widely used detection reagent, several alternatives exist, each with its own set of advantages and disadvantages. The choice of detection method will depend on the specific application, required sensitivity, and available instrumentation.

Detection Method Principle Relative Sensitivity Signal Amplification Pros Cons
Streptavidin-HRP Enzymatic reaction of HRP with a substrate to produce a colorimetric or chemiluminescent signal.[1]HighInherent enzymatic amplification.Cost-effective, versatile (colorimetric or chemiluminescent), well-established protocols.Susceptible to background from endogenous peroxidases, signal can fade over time (colorimetric).
Poly-HRP Streptavidin Streptavidin conjugated to a polymer backbone containing multiple HRP molecules.[2]Very HighSignificant signal amplification due to the increased number of HRP molecules per binding event.[2]Greatly increased sensitivity (up to 110-fold reported) compared to standard Streptavidin-HRP.[2]Higher cost, potential for increased background if not properly blocked.
Streptavidin-AP (Alkaline Phosphatase) Enzymatic reaction of AP with a substrate to produce a colorimetric or precipitating signal.HighInherent enzymatic amplification.Less susceptible to endogenous peroxidase activity, stable signal with precipitating substrates.Generally considered less sensitive than HRP-based chemiluminescence.
Fluorescent Streptavidin Streptavidin conjugated to a fluorophore, allowing for direct fluorescence detection.[3]Moderate to HighNo inherent enzymatic amplification.Multiplexing capabilities with different fluorophores, suitable for high-resolution imaging.Requires a fluorescence microscope or plate reader, photobleaching can be an issue.
Anti-Biotin Antibody-HRP An antibody that specifically recognizes the biotin moiety, conjugated to HRP.HighEnzymatic amplification.Can be used as an alternative when streptavidin shows high background.May have different binding kinetics and specificity compared to streptavidin.

Note: The relative sensitivity is a generalization. The actual performance can vary depending on the specific reagents, assay format (ELISA, Western blot, IHC), and optimization of experimental conditions. Direct quantitative comparative data for the detection of this compound labeled molecules using these different methods is not extensively available in the reviewed literature.

Enhancing Sensitivity: The Power of Poly-HRP

For applications requiring the detection of low-abundance molecules, signal amplification is crucial. Poly-HRP streptavidin conjugates offer a significant advantage over standard streptavidin-HRP by increasing the number of enzyme molecules localized to each biotinylated target. This leads to a substantial increase in signal output.

Figure 2. Comparison of standard vs. Poly-HRP streptavidin conjugates.

Experimental Protocols

The following are generalized protocols for the detection of this compound labeled proteins in a Western blot and ELISA format. It is crucial to optimize reagent concentrations and incubation times for your specific application.

Western Blot Protocol
  • Protein Labeling and Click Chemistry:

    • Incubate your protein sample containing the azide-modified target with Biotin-PEG-Alkyne or a DBCO-Biotin reagent according to the manufacturer's protocol for the click chemistry reaction.

  • SDS-PAGE and Transfer:

    • Separate the biotinylated protein sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).

  • Streptavidin-HRP Incubation:

    • Incubate the membrane with a diluted solution of Streptavidin-HRP (typically 1:1,000 to 1:20,000 dilution in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound Streptavidin-HRP.

  • Detection:

    • Incubate the membrane with a chemiluminescent HRP substrate (e.g., ECL) according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an appropriate imaging system.

ELISA Protocol
  • Antigen Coating and Labeling:

    • Coat a microplate with the antigen of interest.

    • Alternatively, if detecting a biotinylated antibody in a sandwich ELISA, coat the plate with a capture antibody, add the sample containing the biotinylated detection antibody that has been pre-incubated with the azide-labeled target and a biotin-alkyne reagent.

  • Blocking:

    • Block the wells with a suitable blocking buffer to prevent non-specific binding.

  • Streptavidin-HRP Incubation:

    • Add a diluted solution of Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.

  • Washing:

    • Wash the wells several times with a wash buffer (e.g., PBST) to remove unbound conjugate.

  • Substrate Addition and Signal Reading:

    • Add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Conclusion

The detection of this compound labeled molecules is a powerful technique in modern biological research. While streptavidin-HRP remains the workhorse for most applications due to its reliability and cost-effectiveness, researchers should consider the alternatives presented in this guide to best suit their experimental goals. For applications demanding the highest sensitivity, poly-HRP streptavidin conjugates offer a significant advantage. Fluorescent streptavidin conjugates provide a valuable tool for multiplexing and high-resolution imaging. By understanding the principles and workflows of these different detection methods, researchers can confidently select and optimize their assays for robust and reproducible results.

References

Validating Biotin-PEG8-azide: A Comparative Guide to Fluorescent Streptavidin Staining and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective validation of biotinylated and azido-modified molecules is crucial for the success of subsequent bioconjugation and detection applications. This guide provides a detailed comparison of fluorescent streptavidin staining and alternative methods for the validation of Biotin-PEG8-azide, supported by experimental data and protocols.

The dual functionality of this compound, featuring a biotin moiety for strong affinity-based detection and an azide group for click chemistry applications, necessitates robust validation techniques. Fluorescent streptavidin staining is a widely adopted method for confirming the presence and accessibility of the biotin group. This guide will objectively compare its performance against other common validation techniques.

Performance Comparison of Biotin Validation Methods

The choice of validation method depends on the specific requirements of the experiment, including sensitivity, quantitation needs, and throughput. The following table summarizes the key performance metrics of common biotin validation methods.

Method Principle Sensitivity (Limit of Detection) Specificity Quantitative? Advantages Disadvantages
Fluorescent Streptavidin Staining High-affinity binding of fluorescently labeled streptavidin to biotin.High (pM to nM range)[1][2][3]Very High for Biotin[4][5]Semi-quantitative (intensity-based)High sensitivity, excellent for imaging, stable signal.Potential for non-specific binding of streptavidin, requires fluorescence microscopy/plate reader.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay Colorimetric displacement assay where biotin displaces HABA from avidin, causing a change in absorbance.Moderate (µM range, typically 2-16 µM)High for BiotinYesSimple, quantitative, does not require specialized equipment.Lower sensitivity than fluorescent methods, can be affected by colored compounds.
Anti-Biotin Antibody Staining Use of a primary antibody that specifically recognizes biotin, followed by a fluorescently labeled secondary antibody.High (comparable to streptavidin)High for BiotinSemi-quantitative (intensity-based)Can be an alternative when streptavidin causes high background.Weaker interaction compared to streptavidin-biotin, may require signal amplification.
FITC-anti-FITC System An alternative high-affinity system using a fluorescein isothiocyanate (FITC) label and an anti-FITC antibody.High (can be more sensitive than streptavidin)High for FITCSemi-quantitative (intensity-based)Very low non-specific binding, highly colored and fluorescent conjugates aid in preparation.Requires FITC-labeled molecule instead of biotin.

Experimental Protocols

Fluorescent Streptavidin Staining for this compound Validation on a Surface

This protocol describes the validation of this compound immobilized on a solid support (e.g., a glass slide or microplate well).

Materials:

  • This compound functionalized surface

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

  • Fluorescently labeled streptavidin (e.g., conjugated to Alexa Fluor 488 or similar)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Deionized water

  • Fluorescence microscope or microplate reader

Procedure:

  • Washing: Wash the this compound functionalized surface three times with PBS to remove any unbound molecules.

  • Blocking: Incubate the surface with blocking buffer for 30-60 minutes at room temperature to prevent non-specific binding of the streptavidin conjugate.

  • Washing: Wash the surface three times with wash buffer.

  • Streptavidin Incubation: Prepare a working solution of fluorescently labeled streptavidin in blocking buffer (typically 1-10 µg/mL). Incubate the surface with the streptavidin solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the surface three to five times with wash buffer to remove unbound streptavidin.

  • Final Wash: Perform a final wash with deionized water to remove any residual salts.

  • Visualization: Image the surface using a fluorescence microscope with the appropriate filter set or quantify the fluorescence using a microplate reader. A significant increase in fluorescence compared to a non-biotinylated control surface confirms the presence of accessible biotin.

Visualizations

experimental_workflow cluster_preparation Surface Preparation cluster_blocking Blocking cluster_staining Staining cluster_detection Detection start Start with this compound functionalized surface wash1 Wash with PBS start->wash1 block Incubate with Blocking Buffer (e.g., 1% BSA) wash1->block wash2 Wash with Wash Buffer block->wash2 stain Incubate with Fluorescent Streptavidin wash2->stain wash3 Wash with Wash Buffer stain->wash3 wash4 Final Wash with DI Water wash3->wash4 detect Visualize/Quantify Fluorescence wash4->detect end End detect->end

Caption: Experimental workflow for fluorescent streptavidin staining.

Caption: Interaction diagram of this compound.

References

Confirming Biotinylation with Biotin-PEG8-azide: A Comparative Guide to Dot Blot, Mass Spectrometry, and Gel Shift Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Biotin-PEG8-azide for biotinylation, confirming the successful incorporation of this tag is a critical step. This guide provides a comprehensive comparison of three common methods for this confirmation: the dot blot assay, mass spectrometry, and the streptavidin gel shift assay. We will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data.

Method Overview

The choice of method for confirming biotinylation depends on various factors, including the required level of detail, sample complexity, available equipment, and throughput needs.

  • Dot Blot Assay: A simple, rapid, and semi-quantitative method ideal for screening a large number of samples to confirm the presence of biotin. It is a cost-effective initial check for successful biotinylation.

  • Mass Spectrometry (MS): A powerful and highly sensitive technique that provides definitive confirmation of biotinylation, including the precise mass of the modified molecule and, with further analysis, the site of modification. It is the gold standard for detailed characterization.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of each method. It is important to note that these are general estimations, and the actual performance can vary depending on the specific protein or molecule being analyzed, the efficiency of the biotinylation reaction, and the instrumentation used.

FeatureDot Blot AssayMass SpectrometryStreptavidin Gel Shift Assay
Principle Immobilized biotinylated molecule detected by enzyme-conjugated streptavidin.Measures the mass-to-charge ratio of the molecule to confirm mass addition from biotinylation.Electrophoretic mobility shift of the biotinylated molecule upon binding to streptavidin.
Detection Limit Nanogram to picogram range[1]Femtomole to attomole range[2]Nanogram range
Quantitative? Semi-quantitative[3][4]Yes (with appropriate standards)Semi-quantitative
Throughput HighLow to MediumMedium
Cost per Sample LowHighLow to Medium
Time per Sample Short (~2-4 hours)Long (hours to days, including sample prep and data analysis)Medium (~4-6 hours)
Information Provided Presence/absence of biotinDefinitive confirmation of mass, stoichiometry, and site of modificationConfirmation of biotinylation and estimation of efficiency

Experimental Protocols

Biotinylation of an Alkyne-Modified Protein with this compound

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reaction to attach this compound to an alkyne-modified protein.[5]

Protein_Alkyne Alkyne-Modified Protein Biotinylated_Protein Biotinylated Protein Protein_Alkyne->Biotinylated_Protein Click Reaction Biotin_Azide This compound Biotin_Azide->Biotinylated_Protein Copper_Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Copper_Catalyst->Biotinylated_Protein

Biotinylation via Click Chemistry

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)

  • DMSO (for dissolving this compound)

Procedure:

  • Prepare a stock solution of your alkyne-modified protein in TBS or PBS.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare fresh 100 mM stock solutions of CuSO4 and sodium ascorbate in water.

  • In a microcentrifuge tube, combine the alkyne-modified protein, this compound (typically at a 5-10 fold molar excess to the protein), CuSO4 (final concentration 1 mM), and sodium ascorbate (final concentration 5 mM).

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Remove excess, unreacted this compound and copper catalyst using a desalting column or dialysis.

  • The purified biotinylated protein is now ready for confirmation analysis.

Protocol 1: Dot Blot Assay for Biotinylation Confirmation

This protocol provides a method for the semi-quantitative detection of biotinylated proteins using a dot blot assay with chemiluminescent detection.

cluster_membrane_prep Membrane Preparation cluster_detection Detection Spot_Sample 1. Spot Sample on Nitrocellulose Membrane Air_Dry 2. Air Dry Membrane Spot_Sample->Air_Dry Block 3. Block Membrane (e.g., 5% BSA in TBST) Air_Dry->Block Wash1 4. Wash (TBST) Block->Wash1 Incubate_Strep_HRP 5. Incubate with Streptavidin-HRP Wash1->Incubate_Strep_HRP Wash2 6. Wash (TBST) Incubate_Strep_HRP->Wash2 Add_Substrate 7. Add ECL Substrate Wash2->Add_Substrate Image 8. Image Chemiluminescence Add_Substrate->Image

Dot Blot Assay Workflow

Materials:

  • Biotinylated protein sample

  • Unbiotinylated protein (negative control)

  • Nitrocellulose or PVDF membrane

  • Tris-buffered saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Sample Application:

    • On a clean, dry nitrocellulose or PVDF membrane, lightly pencil a grid to mark the locations for your samples.

    • Spot 1-2 µL of your biotinylated protein sample, a dilution series of your sample, and the negative control onto the membrane.

    • Allow the spots to air dry completely.

  • Blocking:

    • Place the membrane in a small container and add enough blocking buffer to completely submerge it.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in blocking buffer to the manufacturer's recommended concentration (e.g., 1:5000 to 1:20,000).

    • Decant the blocking buffer and add the diluted Streptavidin-HRP solution to the membrane.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Decant the Streptavidin-HRP solution.

    • Wash the membrane three times with TBST for 5-10 minutes each with gentle agitation.

  • Detection:

    • Prepare the ECL detection reagent according to the manufacturer's instructions.

    • Place the membrane on a clean surface and add the ECL reagent, ensuring the entire surface is covered.

    • Incubate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system. The intensity of the spots will be proportional to the amount of biotinylated protein.

Protocol 2: Mass Spectrometry for Biotinylation Confirmation

This protocol provides a general workflow for confirming biotinylation by mass spectrometry. Specific parameters will need to be optimized for the instrument and the protein of interest. The presence of the PEG8 linker may require specific fragmentation methods for detailed analysis.

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Desalt 1. Desalt and Buffer Exchange Sample Digest 2. (Optional) Proteolytic Digestion (e.g., Trypsin) Desalt->Digest LC_Separation 3. Liquid Chromatography Separation Digest->LC_Separation MS_Acquisition 4. Mass Spectrometry (e.g., ESI-MS) LC_Separation->MS_Acquisition Data_Analysis 5. Data Analysis (Mass Shift Calculation) MS_Acquisition->Data_Analysis

Mass Spectrometry Workflow

Materials:

  • Biotinylated protein sample

  • Mass spectrometer (e.g., ESI-QTOF, Orbitrap)

  • High-performance liquid chromatography (HPLC) system

  • Appropriate solvents (e.g., acetonitrile, water, formic acid)

  • (Optional) Protease (e.g., trypsin) for peptide mapping

Procedure:

  • Sample Preparation:

    • Desalt the purified biotinylated protein sample using a C18 ZipTip or similar method to remove any interfering salts or reagents.

    • For intact mass analysis, dilute the sample in an appropriate solvent for direct infusion or LC-MS analysis (e.g., 50% acetonitrile, 0.1% formic acid).

    • For peptide mapping to identify the site of biotinylation, the protein will need to be denatured, reduced, alkylated, and then digested with a protease like trypsin.

  • LC-MS Analysis:

    • Inject the prepared sample into the HPLC system coupled to the mass spectrometer.

    • Separate the protein or peptides using a suitable chromatographic gradient.

    • Acquire mass spectra in the appropriate mass range.

  • Data Analysis:

    • For intact protein analysis, de-convolute the raw data to determine the molecular weight of the protein. Compare the mass of the biotinylated protein to the unbiotinylated control. The expected mass increase from this compound is approximately 643.7 g/mol .

    • For peptide mapping, use database search software to identify the peptides and locate the peptide containing the biotinylation modification.

Protocol 3: Streptavidin Gel Shift Assay

This protocol describes how to perform a streptavidin gel shift assay using native PAGE to visualize the increase in molecular weight of a biotinylated protein upon binding to streptavidin. Due to the potential for PEG to interfere with SDS-PAGE, a native PAGE is recommended.

cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Visualization Incubate 1. Incubate Biotinylated Protein with Streptavidin Load_Gel 2. Load Samples onto Native PAGE Gel Incubate->Load_Gel Run_Gel 3. Run Electrophoresis Load_Gel->Run_Gel Stain_Gel 4. Stain Gel (e.g., Coomassie Blue) Run_Gel->Stain_Gel Visualize 5. Visualize Bands Stain_Gel->Visualize

Streptavidin Gel Shift Assay Workflow

Materials:

  • Biotinylated protein sample

  • Unbiotinylated protein (negative control)

  • Streptavidin

  • Native PAGE gel

  • Native running buffer

  • Native sample loading buffer

  • Coomassie Brilliant Blue stain or other suitable protein stain

Procedure:

  • Sample Preparation:

    • In separate microcentrifuge tubes, prepare the following samples:

      • Biotinylated protein alone

      • Biotinylated protein + streptavidin (at a 1:1 or slightly higher molar ratio of streptavidin to biotinylated protein)

      • Unbiotinylated protein alone

      • Unbiotinylated protein + streptavidin

    • Incubate the samples at room temperature for 15-30 minutes to allow for binding.

    • Add native sample loading buffer to each tube. Do not heat the samples.

  • Native PAGE:

    • Assemble the native PAGE gel in the electrophoresis apparatus and fill the reservoirs with native running buffer.

    • Load the prepared samples into the wells of the gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. The migration of proteins in native PAGE depends on both size and charge.

  • Visualization:

    • Carefully remove the gel from the cassette.

    • Stain the gel with Coomassie Brilliant Blue for 1 hour with gentle agitation.

    • Destain the gel with an appropriate destaining solution until the protein bands are clearly visible against a clear background.

    • A successful biotinylation will be indicated by a significant upward shift in the molecular weight of the biotinylated protein band in the presence of streptavidin, while the unbiotinylated protein will show no shift.

Conclusion

References

Assessing the Efficacy of Biotin-PEG-Azide in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic biotinylation of biomolecules within living cells is a cornerstone of modern chemical biology, enabling the selective isolation, identification, and visualization of proteins and other cellular components. Biotin-PEG-azide has emerged as a versatile tool for this purpose, leveraging the power of bioorthogonal click chemistry to tag alkyne-modified targets. This guide provides an objective comparison of Biotin-PEG-azide's performance, supported by experimental data, and contrasts it with alternative biotinylation strategies.

Performance Comparison of Biotinylation Strategies

The efficacy of Biotin-PEG-azide is intrinsically linked to the efficiency of the click chemistry reaction used for its conjugation to alkyne-bearing molecules. The two primary modalities, copper-catalyzed azide-alkyne cycloaddition (CuAAC) and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), present distinct advantages and disadvantages.

FeatureCopper-Catalyzed Click Chemistry (CuAAC) with Biotin-PEG-AzideCopper-Free Click Chemistry (e.g., with DBCO-Biotin)Amine-Reactive Biotinylation (e.g., NHS-Ester)
Reaction Mechanism Copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne.Strain-promoted [3+2] cycloaddition between an azide and a cyclooctyne (e.g., DBCO).Acylation of primary amines (e.g., lysine residues).
Specificity High: Targets bioorthogonally introduced alkynes.High: Targets bioorthogonally introduced cyclooctynes.Low: Reacts with numerous accessible proteins, leading to potential off-target effects.[1]
Biocompatibility Lower: Copper catalyst can be cytotoxic, a concern for live-cell imaging and in vivo studies.[2]High: No cytotoxic copper catalyst is required, making it ideal for live-cell and in vivo applications.[2][3]Moderate: Can cause widespread, non-specific acylation of cellular proteins, potentially disrupting their function.[1]
Reaction Kinetics Generally slower than copper-free click chemistry.Exceptionally fast, with rate constants significantly higher than CuAAC.Fast, but dependent on pH and buffer composition.
Experimental Workflow More complex, requiring the addition of a copper catalyst, a reducing agent, and a copper-chelating ligand.Simpler workflow, avoiding the handling of toxic metal catalysts.Simple one-step addition, but requires careful buffer selection to avoid competing amines.

Efficacy of Metabolic Labeling and Click Chemistry in Different Cell Lines

A comparative study on the metabolic incorporation of azide- and alkyne-modified monosaccharides and their subsequent detection via click chemistry with a biotin probe provides valuable insights into the differential labeling efficiencies across various cell lines. While not a direct measure of a single Biotin-PEG-azide probe, it reflects the combined efficiency of metabolic uptake, incorporation, and the subsequent click reaction.

The following table summarizes the relative intensity of biotinylated glycoproteins detected by Western blot in different human cell lines after 24 hours of incubation with an azide-modified mannosamine analog (ManNAz), followed by a click reaction with an alkyne-biotin probe.

Cell LineDescriptionRelative Biotinylation Intensity (Normalized to Ponceau Red Staining)
HEK293 Human Embryonic KidneyHigh
HeLa Human Cervical CancerHigh
HCT116 Human Colon CancerHigh
HT29 Human Colon CancerModerate
CCD841CoN Normal Human ColonLow

Data adapted from a comparative study on metabolic labeling of sialylated glycoconjugates. The relative intensity is a qualitative summary of the Western blot results presented in the study.

These findings indicate that the efficiency of metabolic labeling and subsequent click chemistry can be cell-line dependent. Cell lines like HEK293, HeLa, and HCT116 appear to be more amenable to this labeling strategy compared to HT29 and CCD841CoN cells. It is important to note that factors such as the expression levels of relevant metabolic enzymes and transporters can influence the incorporation of the modified precursors.

Experimental Protocols

Metabolic Labeling of Glycoproteins with an Azide-Modified Sugar

This protocol describes the metabolic incorporation of an azide-modified sugar (e.g., Ac4ManNAz) into cellular glycoproteins.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a culture plate and allow them to adhere and reach the desired confluency.

  • Prepare a stock solution of Ac4ManNAz in sterile DMSO.

  • Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

  • Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the azide-modified sugar into the cell surface glycans.

  • Wash the cells twice with PBS to remove any unincorporated sugar before proceeding to the click chemistry reaction.

Copper-Catalyzed Click Chemistry (CuAAC) for Live Cell Labeling

This protocol outlines a general procedure for labeling alkyne-modified biomolecules on live cells with Biotin-PEG-azide using CuAAC.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Biotin-PEG-azide

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • PBS

Procedure:

  • Prepare the following stock solutions:

    • Biotin-PEG-azide: 10 mM in DMSO

    • CuSO4: 50 mM in deionized water

    • Sodium ascorbate: 300 mM in deionized water (prepare fresh)

    • THPTA: 100 mM in deionized water

  • Wash the metabolically labeled cells twice with PBS.

  • Prepare the click reaction cocktail immediately before use by adding the reagents in the following order to PBS: Biotin-PEG-azide (final concentration 5-50 µM), THPTA (final concentration 100 µM), CuSO4 (final concentration 20 µM), and finally sodium ascorbate (final concentration 300 µM). Vortex briefly after each addition.

  • Remove the PBS from the cells and add the click reaction cocktail.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Remove the reaction cocktail and wash the cells three times with PBS.

  • The cells are now ready for downstream applications such as cell lysis for Western blot analysis or imaging.

Western Blot Detection of Biotinylated Proteins

This protocol describes the detection of biotinylated proteins from cell lysates.

Materials:

  • Labeled and lysed cells

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Separate the proteins from the cell lysate by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle shaking.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with streptavidin-HRP conjugate diluted in blocking buffer (typically 1:5,000 to 1:15,000) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Develop the blot using a chemiluminescent substrate and image using a suitable imaging system.

Visualizations

Experimental_Workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry cluster_detection Detection Start Live Cells in Culture Metabolic_Incorporation Incubate with Alkyne-Modified Precursor Start->Metabolic_Incorporation Wash1 Wash to Remove Excess Precursor Metabolic_Incorporation->Wash1 Click_Reaction Add Biotin-PEG-Azide + Click Reagents Wash1->Click_Reaction Incubation Incubate Click_Reaction->Incubation Wash2 Wash to Remove Excess Reagents Incubation->Wash2 Lysis Cell Lysis Wash2->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detect with Streptavidin-HRP Western_Blot->Detection

Caption: Experimental workflow for biotinylating and detecting cellular proteins.

Signaling_Pathway_Concept cluster_cell Cell cluster_reagents Click Chemistry Reagents Precursor Alkyne-Modified Metabolic Precursor Metabolism Cellular Metabolic Pathways Precursor->Metabolism Incorporation Incorporation into Biomolecule (e.g., Protein) Metabolism->Incorporation Biomolecule Alkyne-Tagged Biomolecule Incorporation->Biomolecule Biotinylated_Protein Biotinylated Protein Biomolecule->Biotinylated_Protein Click Reaction Biotin_Azide Biotin-PEG-Azide Biotin_Azide->Biotinylated_Protein Catalyst Cu(I) Catalyst (for CuAAC) Catalyst->Biotinylated_Protein

Caption: Conceptual diagram of metabolic labeling and click chemistry.

References

A Head-to-Head Comparison: Validating Biotin-PEG8-Azide Labeled Probes for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to enhance the precision and clarity of their microscopic analyses, the choice of labeling probe is paramount. This guide provides an in-depth validation of Biotin-PEG8-azide labeled probes, comparing their performance against alternative labeling methodologies. Supported by experimental data and detailed protocols, we demonstrate the superior capabilities of this click chemistry-based approach for a variety of microscopy applications.

The this compound probe leverages the power of bio-orthogonal click chemistry to covalently label alkyne-modified biomolecules. This is followed by highly specific and high-affinity detection using streptavidin-fluorophore conjugates. The inclusion of an 8-unit polyethylene glycol (PEG) linker enhances the probe's solubility and minimizes steric hindrance, ensuring efficient binding of biotin to streptavidin. This two-step labeling and detection strategy offers significant advantages in terms of signal amplification, specificity, and flexibility in experimental design.

Performance Comparison: this compound vs. Alternative Labeling Methods

The validation of a labeling probe hinges on its performance in key areas such as labeling efficiency, signal-to-noise ratio, and photostability. Below, we compare this compound probes, which utilize a click chemistry and streptavidin-biotin detection system, against traditional methods like direct fluorescent labeling (e.g., NHS-ester dyes) and other biotinylation techniques.

FeatureThis compound with Streptavidin-FluorophoreDirect Fluorescent Labeling (e.g., NHS-ester Dyes)Other Biotinylation Methods (e.g., NHS-Biotin)
Labeling Principle Covalent bond formation via click chemistry to an alkyne handle.Covalent bond formation to primary amines (e.g., lysine residues).Covalent bond formation to primary amines.
Specificity Highly specific due to the bio-orthogonal nature of the azide-alkyne reaction.Less specific, as it targets abundant amine groups on proteins.Less specific, targeting abundant amine groups.
Signal Amplification Inherent signal amplification as multiple fluorophore-conjugated streptavidin molecules can bind to a single biotinylated target.No inherent signal amplification; signal is dependent on the number of dye molecules conjugated to the target.Signal amplification is possible with streptavidin-fluorophore conjugates.
Signal-to-Noise Ratio Significantly higher due to the specificity of click chemistry and the amplification step. Click-based amplification methods have shown signal-to-noise ratios as high as 36.2.[1]Can be lower due to non-specific binding and lack of signal amplification.Can be high, but may be affected by non-specific binding of the biotinylation reagent.
Photostability Dependent on the chosen streptavidin-conjugated fluorophore. A wide range of highly photostable dyes (e.g., Alexa Fluor, CF dyes) are available.[2][3][4]Dependent on the specific fluorescent dye used.Dependent on the chosen streptavidin-conjugated fluorophore.
Flexibility High. The same biotinylated sample can be probed with streptavidin conjugated to different fluorophores, enzymes, or nanoparticles.Low. The fluorophore is directly and irreversibly attached to the target.High. Similar flexibility to the this compound system.
PEG Linker Advantage The PEG8 linker improves solubility and reduces steric hindrance for efficient streptavidin binding.[5]Not applicable.The presence and length of a linker can vary, impacting binding efficiency.

Experimental Workflows and Signaling Pathways

To visually represent the underlying principles and applications of this compound probes, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Cellular Labeling cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Fixation & Permeabilization cluster_2 Step 3: Click Chemistry Reaction cluster_3 Step 4: Detection cluster_4 Step 5: Imaging MetabolicLabel Introduce alkyne-modified metabolic precursor to cells FixPerm Fix and permeabilize cells MetabolicLabel->FixPerm ClickReaction Incubate with This compound FixPerm->ClickReaction Detection Incubate with Streptavidin- Fluorophore conjugate ClickReaction->Detection Imaging Fluorescence Microscopy Detection->Imaging

Caption: General workflow for labeling and imaging biomolecules in cells.

G GPCR Signaling Pathway Visualization cluster_detection Detection via this compound Ligand Ligand GPCR GPCR (Alkyne-labeled) Ligand->GPCR Binding GProtein G-Protein GPCR->GProtein Activation BiotinAzide This compound GPCR->BiotinAzide Click Reaction Effector Effector Enzyme GProtein->Effector Modulation SecondMessenger Second Messenger Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Initiation Streptavidin Streptavidin-Fluorophore BiotinAzide->Streptavidin Binding

References

A Comparative Guide to the Biocompatibility of Biotin-Azide Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry, the choice of a biotin-azide reagent extends beyond its efficiency in click chemistry reactions. The biocompatibility of these reagents is a critical factor, particularly for applications in live cells and in vivo models. This guide provides an objective comparison of the biocompatibility of different biotin-azide reagents based on their structural components, supported by general principles from available experimental data.

Understanding the Key Structural Features Influencing Biocompatibility

The biocompatibility of a biotin-azide reagent is primarily determined by its linker arm, which connects the biotin and the azide functional groups. Variations in the linker, such as the inclusion of polyethylene glycol (PEG) chains of different lengths and the presence of cleavable or non-cleavable bonds, can significantly impact cellular responses.

cluster_0 Structural Features of Biotin-Azide Reagents cluster_1 Biocompatibility Outcomes Linker Type Linker Type PEG Linker Length PEG Linker Length Linker Type->PEG Linker Length Cleavable vs. Non-cleavable Cleavable vs. Non-cleavable Linker Type->Cleavable vs. Non-cleavable Cytotoxicity Cytotoxicity PEG Linker Length->Cytotoxicity Immunogenicity Immunogenicity PEG Linker Length->Immunogenicity Cellular Uptake Cellular Uptake PEG Linker Length->Cellular Uptake In vivo Circulation In vivo Circulation PEG Linker Length->In vivo Circulation Cleavable vs. Non-cleavable->Cytotoxicity Cleavable vs. Non-cleavable->In vivo Circulation

Factors influencing biotin-azide reagent biocompatibility.

Comparison of Biotin-Azide Reagent Types

While direct comparative studies on the biocompatibility of various biotin-azide reagents are limited, we can infer their expected performance based on the properties of their constituent linkers. The following table summarizes these expected characteristics.

Reagent TypeLinker CompositionExpected CytotoxicityExpected ImmunogenicityKey Considerations
Short-Chain Alkyl Azide Simple C3-C6 alkyl chainPotentially higher at elevated concentrations due to hydrophobicity.LowMay exhibit non-specific binding and lower aqueous solubility.
PEGylated Biotin-Azide (Short PEG) 2-4 PEG unitsGenerally low. PEG is known for its biocompatibility.[1]Low. PEGylation can reduce immunogenicity.[2]Improved water solubility compared to alkyl linkers.
PEGylated Biotin-Azide (Long PEG) 8-24 PEG unitsVery low. Longer PEG chains can further enhance biocompatibility.[3]Very low. Longer PEG chains are more effective at shielding from the immune system.[3]May exhibit steric hindrance in some applications. Can prolong in vivo circulation time.[3]
Cleavable Biotin-Azide Contains a cleavable moiety (e.g., disulfide, ester, diazo)Dependent on the cleavage products. Premature cleavage could release potentially cytotoxic fragments.Generally low, but depends on the linker chemistry.Designed for specific release conditions (e.g., reducing environment, low pH). Stability in circulation can be a concern.
Non-cleavable Biotin-Azide Stable linker (e.g., amide bond)Generally low, as the reagent remains intact.LowOffers high stability in biological systems. Ideal for applications where the biotin label needs to remain attached.

Experimental Protocols for Assessing Biocompatibility

To empirically determine the biocompatibility of a specific biotin-azide reagent in your experimental system, a panel of cell-based assays is recommended.

cluster_assays Biocompatibility Assays Start Cell Culture Treat Treat cells with Biotin-Azide Reagent Start->Treat Incubate Incubate for a defined period Treat->Incubate MTT MTT Assay (Metabolic Activity) Incubate->MTT LDH LDH Assay (Membrane Integrity) Incubate->LDH AnnexinV Annexin V/PI Staining (Apoptosis/Necrosis) Incubate->AnnexinV Data Data Analysis MTT->Data LDH->Data AnnexinV->Data

References

Safety Operating Guide

Proper Disposal of Biotin-PEG8-azide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Biotin-PEG8-azide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on general safety protocols for non-hazardous chemical waste. However, researchers must consult and adhere to their institution's specific waste disposal guidelines and local regulations.

Immediate Safety and Handling Precautions

While this compound and similar compounds are generally not classified as hazardous substances, it is crucial to follow standard laboratory safety procedures to minimize any potential risks.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Use the compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

  • Spill Management: In the event of a spill, avoid creating dust. Sweep up the solid material and place it into a designated and labeled chemical waste container. Ensure the spill area is cleaned thoroughly. Do not allow the substance to enter drains or waterways.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed through your institution's chemical waste program.

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.

  • Containerization:

    • Place the waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), into a clearly labeled, sealed, and appropriate chemical waste container.

    • The container should be in good condition and compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include any other information required by your institution, such as the concentration (if in solution), quantity, and date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated and secure waste accumulation area.

    • This area should be away from general laboratory traffic and incompatible materials.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or equivalent.

    • Do not dispose of this compound down the drain or in regular trash.

Quantitative Data

The Safety Data Sheets for Biotin-PEG-azide compounds do not provide specific quantitative data regarding disposal, such as concentration limits for environmental release. The general guidance is to treat it as chemical waste and dispose of it in accordance with local, state, and federal regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal is_contaminated Is the material a neat solid, in solution, or are there contaminated lab supplies? start->is_contaminated collect_waste Collect all waste material (solid, solution, contaminated supplies) is_contaminated->collect_waste Yes waste_container Place in a designated and compatible chemical waste container collect_waste->waste_container label_container Label container with 'this compound' and other required information waste_container->label_container store_waste Store in a designated waste accumulation area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs no_drain Do NOT dispose down the drain or in regular trash store_waste->no_drain end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling and disposing of any chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-PEG8-azide

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the operational handling and disposal of Biotin-PEG8-azide is critical for ensuring a safe laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals, establishing a foundation of trust and safety in the laboratory.

Organic azides, such as this compound, are a versatile class of chemicals used in biomedical research, particularly in "click chemistry" reactions. While some Safety Data Sheets (SDS) for larger, PEGylated azides may classify them as non-hazardous, the azide functional group itself possesses inherent risks.[1][2][3] All azides should be handled with care due to their potential toxicity and explosive nature under certain conditions, such as contact with heat, friction, or heavy metals.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of PPE is paramount when handling any azide-containing compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves. For high-toxicity azides, consider Silver Shield™ gloves worn under nitrile gloves.Azides can be absorbed through the skin. Double gloving provides an additional barrier.
Eye Protection Chemical safety glasses or splash goggles. A face shield should be worn in addition to goggles if there is a risk of splashing.Protects against accidental splashes and potential energetic decomposition.
Body Protection A fully buttoned laboratory coat is mandatory.Prevents skin contact with the compound.
Respiratory Protection Generally not required when handled in a certified chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of any dust or aerosols.

Safe Handling and Operational Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and accidents.

1. Engineering Controls:

  • Always handle this compound, both in solid and solution form, in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible.

2. Weighing and Solution Preparation:

  • When handling the solid compound, use plastic or ceramic spatulas. Never use metal spatulas , as they can form shock-sensitive heavy metal azides.

  • To prepare a solution, slowly add the solid this compound to the solvent to avoid splashing. This compound is soluble in water, DMSO, DCM, and DMF. Stock solutions in DMSO can be prepared, but aqueous solutions are not recommended for storage for more than one day.

3. Incompatible Materials:

  • Store this compound away from strong acids, oxidizing agents, and heavy metals. Contact with acids can generate highly toxic and explosive hydrazoic acid.

  • Avoid using halogenated solvents like methylene chloride or chloroform in reactions, as this can lead to the formation of explosive diazidomethane and triazidomethane.

4. Storage:

  • Store the compound in a tightly sealed and clearly labeled container. Recommended storage is at -20°C.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_disposal Waste Disposal a Don Appropriate PPE b Prepare Fume Hood Workspace a->b Ensure Safety c Weigh Solid this compound (Use Plastic/Ceramic Spatula) b->c Begin Procedure d Prepare Solution (Slowly Add Solid to Solvent) c->d Proceed to Solubilization e Perform 'Click Chemistry' or Other Reaction in Fume Hood d->e Use in Experiment f Segregate Azide-Containing Waste (Aqueous & Solid) e->f Post-Reaction g Label Waste Container 'Hazardous Waste: Contains Azides' f->g Proper Labeling h Arrange for Professional Disposal g->h Final Step

This compound Handling Workflow

Disposal Plan: A Critical Step for Safety

Improper disposal of azide-containing waste can lead to the formation of highly explosive metal azides in plumbing.

1. Waste Segregation:

  • All waste containing this compound, including contaminated PPE, weigh paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Use only plastic containers for azide waste to prevent reactions with metals.

  • Crucially, do not mix azide waste with acidic waste.

2. Disposal Procedure:

  • Under no circumstances should any solution containing this compound be poured down the drain.

  • The segregated and clearly labeled azide waste must be disposed of through your institution's hazardous waste program.

3. Deactivation (for dilute inorganic azide solutions):

  • For dilute aqueous solutions (≤5%) of inorganic azides like sodium azide, chemical deactivation can be performed by trained personnel in a fume hood by reacting it with an acidic solution of sodium nitrite. This process generates nitric oxide and must be done with extreme caution. This deactivation protocol may not be suitable for organic azides like this compound and direct disposal as hazardous waste is the recommended and safer option.

By adhering to these stringent safety protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and responsibility in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.